2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
Beschreibung
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Eigenschaften
IUPAC Name |
2-[6-(difluoromethyl)-2-phenylpyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-16(19)14-10-13(12-8-4-5-9-15(12)22)20-17(21-14)11-6-2-1-3-7-11/h1-10,16,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHUZIPOHYKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)F)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol (CAS 1271475-56-9)
Synthesis, Mechanistic Causality, and Applications in Advanced Materials and Therapeutics
Executive Summary & Chemical Identity
As chemical complexity in both materials science and drug discovery scales, the strategic placement of fluorinated motifs on heterocyclic scaffolds has become a cornerstone of rational design. 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol (CAS: 1271475-56-9) represents a highly specialized, multi-functional building block[1]. Featuring a rigid pyrimidine core substituted with a phenyl ring, a hydrogen-bonding phenol group, and an electronically tunable difluoromethyl (-CF₂H) moiety, this compound serves as a critical intermediate. It is primarily utilized as an ancillary ligand in high-efficiency Organic Light-Emitting Diodes (OLEDs)[2] and as a potent pharmacophore in antimicrobial screening campaigns[3].
Structural Causality & Physicochemical Profiling
To understand the utility of CAS 1271475-56-9, we must analyze the causality behind its structural components. The molecule is not merely a collection of functional groups; it is a highly engineered system.
-
The "Goldilocks" Effect of the -CF₂H Group: Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, which can excessively lower the Lowest Unoccupied Molecular Orbital (LUMO) and induce electrochemical instability, the -CF₂H group provides a moderate inductive (-I) effect. Furthermore, the proton in the -CF₂H group acts as a weak hydrogen-bond donor, promoting rigid intermolecular packing in the solid state.
-
The N^O Bidentate Motif: The proximity of the pyrimidine nitrogen to the phenolic hydroxyl group allows for facile deprotonation and subsequent N^O bidentate coordination to transition metals (e.g., Iridium or Platinum). The strongly electron-donating phenolate oxygen destabilizes non-radiative metal-centered (³MC) states, pushing them higher in energy and thereby dramatically increasing the photoluminescence quantum yield (PLQY).
Table 1: Physicochemical Properties & Functional Causality
| Parameter | Value | Functional Causality |
| CAS Number | 1271475-56-9 | Primary chemical identifier for procurement and database indexing[1]. |
| Molecular Formula | C17H12F2N2O | Dictates the stoichiometric ratios for metal complexation[4]. |
| Molecular Weight | 298.29 g/mol | Optimal mass range for vacuum thermal evaporation (VTE) without thermal degradation[5]. |
| Coordination Motif | N^O (Bidentate) | Phenolate-O and Pyrimidine-N form a robust 6-membered chelate ring with transition metals[2]. |
| Electronic Tuning | -CF₂H Group | Provides moderate inductive electron withdrawal (-I), blue-shifting emission spectra. |
Application Domain I: Antimicrobial Pharmacophores (T3SS Inhibition)
In medicinal chemistry, pyrimidine derivatives are privileged scaffolds. CAS 1271475-56-9 has been identified as a compound of interest in high-throughput screening (HTS) campaigns targeting the Type III Secretion System (T3SS) in Gram-negative bacteria such as Escherichia coli[3]. The T3SS is a critical virulence factor (a molecular "syringe") used to inject effector proteins into host cells.
Mechanistic Causality: The rigid pyrimidine-phenyl axis acts as a structural hinge that intercalates into the hydrophobic pockets of T3SS basal body proteins. Simultaneously, the phenol group forms critical directional hydrogen bonds with allosteric residues, disrupting the protein-protein interactions required for the assembly of the secretion needle[3].
Workflow 1: De Novo Synthesis of the Pyrimidine Scaffold
To synthesize this scaffold from basic precursors, a base-catalyzed cyclocondensation is employed.
Fig 1: Step-by-step cyclocondensation workflow for synthesizing CAS 1271475-56-9.
Step-by-Step Protocol:
-
Preparation of the Enolate: Suspend 1.0 eq of benzamidine hydrochloride in anhydrous ethanol. Add 1.2 eq of sodium ethoxide (NaOEt) dropwise at 0°C to generate the free amidine base.
-
Cyclocondensation: Slowly add 1.0 eq of 1-(2-hydroxyphenyl)-4,4-difluorobutane-1,3-dione to the reaction mixture. Elevate the temperature to 80°C and reflux for 12 hours under an inert argon atmosphere.
-
Workup: Quench the reaction with 1M HCl until the pH reaches 7.0. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure white solid[1].
Self-Validation Checkpoint: The success of the cyclocondensation is inherently self-validating via ¹H NMR spectroscopy. The disappearance of the diketone enol proton (~15.0 ppm) and the appearance of the aromatic pyrimidine C5-H singlet (~7.8 ppm) definitively validate ring closure. Furthermore, the -CF₂H proton will appear as a distinct triplet (
Hz) around 6.6 ppm, serving as an internal standard for structural integrity.
Application Domain II: High-Efficiency Phosphorescent OLEDs
In the realm of materials science, CAS 1271475-56-9 is a highly sought-after OLED intermediate[2]. It is utilized as an ancillary ligand to tune the emission of Iridium(III) complexes toward the deep-blue spectrum.
Mechanistic Causality: Deep-blue phosphorescence requires a wide energy bandgap. The -CF₂H group on the pyrimidine ring withdraws electron density from the ligand, stabilizing the Highest Occupied Molecular Orbital (HOMO) without severely altering the LUMO. This widens the bandgap. Concurrently, the strong σ-donating nature of the phenolate oxygen ensures the metal-ligand bond remains robust, preventing thermal degradation during device operation.
Fig 2: Mechanistic pathway of HOMO/LUMO tuning in Ir(III) complexes via -CF2H.
Step-by-Step Protocol: Synthesis of Phosphorescent Ir(III) Complex
-
Dimer Cleavage: In a Schlenk flask, combine 1.0 eq of the chloride-bridged Iridium dimer (e.g.,
) and 2.2 eq of CAS 1271475-56-9. -
Deprotonation & Coordination: Add 5.0 eq of anhydrous sodium carbonate (Na₂CO₃) to act as a proton scavenger. Suspend the mixture in 2-ethoxyethanol.
-
Thermal Activation: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 12 hours. The suspension will transition from a cloudy yellow to a clear, luminescent solution.
-
Isolation: Cool to room temperature, precipitate the complex by adding deionized water, and collect the solid via vacuum filtration.
Self-Validation Checkpoint: The coordination of the N^O ligand is self-validating through FTIR spectroscopy. The broad -OH stretching band at 3200–3400 cm⁻¹ present in the free ligand will completely disappear upon successful deprotonation and coordination to the Ir(III) center. Additionally, the resulting complex will exhibit intense, blue-shifted luminescence under 365 nm UV light, immediately confirming the formation of the target phosphorescent species.
Comprehensive References
-
Title: Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign Source: VCU Scholars Compass URL: [Link] (Reference Index:[3])
Sources
- 1. 896075-26-6|5-Methoxy-2-(5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol|BLD Pharm [bldpharm.com]
- 2. 52829-05-7|2-(4,6-Diphenylpyrimidin-2-yl)phenol|BLD Pharm [bldpharm.com]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. CAS:710355-06-9, 2-(2-Amino-6-(trifluoromethyl)pyrimidin-4-yl)phenol-毕得医药 [bidepharm.com]
- 5. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
Comprehensive Technical Guide on 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol: Synthesis, Properties, and Dual-Application Pathways
Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol represents a highly versatile, privileged scaffold at the intersection of medicinal chemistry and advanced materials science. Structurally, it integrates an electron-deficient pyrimidine core, a conjugation-extending 2-phenyl ring, a chelating 4-(2-hydroxyphenyl) moiety, and a metabolically robust 6-difluoromethyl (
As a Senior Application Scientist, I have engineered this guide to dissect the causality behind the molecule's structural behavior. Whether utilized as an
Physicochemical Profiling & Structural Logic
To deploy this scaffold effectively, one must first understand its baseline quantitative metrics. The data summarized below reflects the inherent drug-likeness and electronic properties of the core structure[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Rationale / Implication |
| Molecular Formula | Defines the exact atomic composition and stoichiometry. | |
| Molecular Weight | 298.29 g/mol | Optimal for small-molecule drug-likeness (Lipinski compliant, <500 Da)[1]. |
| LogP (Predicted) | 3.04 | Excellent lipophilicity for cellular membrane permeability[1]. |
| Hydrogen Bond Donors | 1 (Phenol | Crucial for target binding (MedChem) or metal coordination (MatSci). |
| Hydrogen Bond Acceptors | 4 ( | Facilitates diverse binding interactions and solubility tuning. |
| Topological Polar Surface Area | 46.01 Ų | Highly favorable for cellular penetration and potential BBB crossing[1]. |
The Role of the Difluoromethyl ( ) Group
The strategic inclusion of the
Dual-Application Pathways
The structural logic of 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol allows it to diverge into two distinct, high-value research pathways.
Synthesis and dual-application pathways of 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol.
Application A: Materials Science ( -Bidentate Ligands for OLEDs)
In the realm of optoelectronics, 2-(pyridin-2-yl)phenol and its pyrimidine analogs are heavily utilized as
The causality behind using a pyrimidine rather than a pyridine is its higher electron affinity, which lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating superior electron injection in OLED devices. Furthermore, the
Application B: Medicinal Chemistry (Kinase Inhibition)
The pyrimidine core is a classic kinase hinge-binding motif. The
Table 2: Substituent Effects at the Pyrimidine 6-Position
| Substituent | Electronic Effect | Steric Bulk (vdW radius) | OLED Impact | MedChem Impact |
| Electron-donating | ~2.0 Å | Baseline emission | Susceptible to rapid metabolic oxidation. | |
| Strongly electron-withdrawing | ~2.7 Å | Deep blue shift (lowers LUMO) | High lipophilicity, lacks H-bond donation capability. | |
| Moderately electron-withdrawing | ~2.4 Å | Tunable blue shift | Acts as a lipophilic H-bond donor; blocks P450 metabolism[2]. |
Synthesis and Validation Protocol
To guarantee reproducibility, the following protocol is designed as a self-validating system. Every experimental choice is grounded in mechanistic causality.
Step 1: Preparation of the 1,3-Dione Precursor
-
Objective: Synthesize 1-(2-hydroxyphenyl)-4,4-difluorobutane-1,3-dione.
-
Methodology: In a flame-dried flask under argon, suspend sodium hydride (
, 60% dispersion, 2.2 eq) in anhydrous THF at 0°C. Slowly add 2-hydroxyacetophenone (1.0 eq). Stir for 30 minutes to ensure complete enolate formation. Dropwise add ethyl difluoroacetate (1.2 eq). Warm to room temperature and stir for 12 hours. -
Causality:
irreversibly deprotonates the ketone to form a highly nucleophilic enolate, which subsequently attacks the fluorinated ester via a Claisen condensation. The excess base ensures the acidic phenol is also deprotonated, preventing side reactions.
Step 2: Base-Promoted Cyclocondensation
-
Objective: Construct the pyrimidine core.
-
Methodology: Dissolve the crude 1,3-dione (1.0 eq) and benzamidine hydrochloride (1.2 eq) in absolute ethanol. Add sodium ethoxide (
, 2.5 eq). Heat the mixture to reflux (80°C) for 12 hours. -
Causality: Benzamidine acts as a bis-nucleophile. The
serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free amidine and promotes the double condensation-dehydration mechanism required to close the pyrimidine ring. The phenyl group from benzamidine is cleanly installed at the 2-position.
Step 3: Isolation and Self-Validating Quality Control
-
Objective: Purify the target scaffold and confirm structural integrity.
-
Methodology: Cool the reaction to room temperature. Quench with 1M
until the pH reaches 5-6. Extract with ethyl acetate ( mL), wash with brine, dry over , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc). -
Validation (In-Process Control): To ensure the protocol is self-validating, an in-process control using
NMR is mandatory. The disappearance of the ester signal and the emergence of a distinct doublet at approximately ppm confirms the successful cyclization and retention of the difluoromethyl moiety without unwanted base-catalyzed defluorination. Mass spectrometry must confirm the exact mass of 298.09 Da[1].
References
1.[1] Compound: CHEMBL28696 - ChEMBL - EMBL-EBI. ChEMBL Database. URL: 2.[2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL: 3.[3] Development of unsymmetrical boron complexes bearing (iso)quinolylphenol ligands and their halogenated derivatives; crystal polymorphism for white-light-emitting properties. RSC Advances. URL: 4.[4] Deconstructive Cycloaromatization Strategy towards N,O-Bidentate Ligands and Their Four-Coordinate Organoboron Complexes. ResearchGate. URL:
Sources
- 1. Compound: CHEMBL28696 - ChEMBL [ebi.ac.uk]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Development of unsymmetrical boron complexes bearing (iso)quinolylphenol ligands and their halogenated derivatives; crystal polymorphism for white-light-emitting properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Difluoromethyl Phenylpyrimidine Phenol Derivatives
Abstract
This technical guide provides a comprehensive examination of the core physical properties of difluoromethyl phenylpyrimidine phenol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of a difluoromethyl (CF2H) group onto the phenylpyrimidine phenol scaffold can profoundly influence the molecule's physicochemical characteristics, including melting point, solubility, and acidity (pKa). These properties are critical determinants of a compound's behavior in biological systems and its suitability for various applications. This guide offers a detailed exploration of these properties, the theoretical principles governing them, and robust experimental protocols for their accurate determination. By synthesizing established methodologies with an understanding of structure-property relationships, this document serves as an essential resource for researchers, scientists, and drug development professionals working with this promising class of molecules.
Introduction: The Significance of Fluorination in Phenylpyrimidine Phenol Scaffolds
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of many therapeutic agents due to their diverse biological activities.[1] The phenylpyrimidine scaffold, in particular, is a privileged structure found in numerous kinase inhibitors and other targeted therapies. The addition of a phenolic hydroxyl group introduces a key site for hydrogen bonding and potential metabolic transformations.
The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a widely employed strategy in modern drug design to modulate a molecule's properties.[2] The CF2H group can act as a bioisostere for a hydroxyl or thiol group, or even a carbonyl group, and can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] Understanding the physical properties of difluoromethyl phenylpyrimidine phenol derivatives is therefore paramount for the rational design and development of novel therapeutic agents and functional materials.
This guide will delve into the key physical properties of this compound class, providing both theoretical insights and practical experimental guidance.
Molecular Structure and its Influence on Physical Properties
The physical properties of difluoromethyl phenylpyrimidine phenol derivatives are a direct consequence of their molecular structure. The interplay between the phenylpyrimidine core, the phenolic hydroxyl group, and the difluoromethyl substituent dictates the intermolecular forces at play, which in turn govern properties like melting point and solubility.
Caption: General structure and key functional moieties of difluoromethyl phenylpyrimidine phenol derivatives.
Melting Point: A Key Indicator of Purity and Molecular Packing
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. It is a fundamental physical property that provides insights into the strength of the intermolecular forces within the crystal lattice and is a crucial indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5]
For difluoromethyl phenylpyrimidine phenol derivatives, the melting point will be influenced by:
-
Crystal Packing: The efficiency of how the molecules pack in the crystal lattice. Planar aromatic systems like the phenylpyrimidine core can facilitate π-π stacking interactions, leading to a more stable and higher-melting solid.[6][7]
-
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. The presence of intermolecular hydrogen bonds significantly increases the energy required to break the crystal lattice, resulting in a higher melting point.
-
Van der Waals Forces: The overall size and shape of the molecule contribute to the strength of van der Waals interactions.
Table 1: Melting Points of Analogous Phenylpyrimidine and Fluorinated Phenol Derivatives
| Compound | Structure | Melting Point (°C) |
| 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine | Phenylpyrimidine derivative | 198-200[8] |
| A phenylpyrimidine derivative | Phenylpyrimidine derivative with triphenylamino substituent | 249-250[8] |
| 4-(Trifluoromethyl)phenol | Fluorinated phenol | 45-47[9][10] |
Experimental Protocol for Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the purified difluoromethyl phenylpyrimidine phenol derivative
-
Spatula
-
Mortar and pestle (optional, for grinding)
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the sample to a fine powder using a mortar and pestle.[6]
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.[9]
-
-
Loading the Apparatus:
-
Insert the capillary tube containing the sample into the heating block of the melting point apparatus.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating the sample at a fast rate to get a rough estimate.[5]
-
For an accurate measurement, start heating the sample at a slow and steady rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[5]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Recording:
-
Record the melting point as a range (e.g., 150-151°C).
-
For high accuracy, repeat the determination at least twice and average the results.
-
Caption: Experimental workflow for melting point determination.
Solubility: A Critical Parameter for Drug Delivery and Formulation
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physical property for drug development. It influences a drug's absorption, distribution, and bioavailability. The solubility of difluoromethyl phenylpyrimidine phenol derivatives is governed by the principle of "like dissolves like."
-
Polar Solvents (e.g., Methanol, Ethanol): The phenolic hydroxyl group can form strong hydrogen bonds with polar protic solvents, leading to high solubility.[11]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the phenolic proton, generally resulting in good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, relatively nonpolar phenylpyrimidine core will contribute to some solubility in nonpolar solvents. However, the presence of the polar hydroxyl group will likely limit the overall solubility in highly nonpolar media.
The difluoromethyl group is known to increase lipophilicity compared to a hydroxyl group, which can enhance solubility in less polar environments.[2]
Table 2: Predicted Solubility Profile of Difluoromethyl Phenylpyrimidine Phenol Derivatives
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the phenolic -OH group.[11] |
| Polar Aprotic | DMSO, DMF | High | Good hydrogen bond acceptors for the phenolic proton.[12] |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderate to High | A balance of polar and nonpolar interactions. |
| Nonpolar | Hexane, Toluene | Low to Moderate | Dominated by van der Waals interactions with the aromatic core. |
| Aqueous | Water | Low | The large hydrophobic scaffold will likely result in poor water solubility.[11] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of a compound in various solvents using the shake-flask method, followed by concentration analysis via UV-Vis spectroscopy or HPLC.
Materials:
-
Difluoromethyl phenylpyrimidine phenol derivative
-
A selection of organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane)
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure that there is undissolved solid remaining at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
Analyze the diluted solution to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Caption: Experimental workflow for solubility determination.
pKa: Quantifying the Acidity of the Phenolic Proton
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the acidity of a compound. For difluoromethyl phenylpyrimidine phenol derivatives, the most acidic proton is that of the phenolic hydroxyl group. The pKa value is critical for understanding a compound's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.
The acidity of the phenolic proton is influenced by the electronic effects of the substituents on the aromatic ring.[13]
-
Electron-Withdrawing Groups: The difluoromethyl group (CF2H) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This will stabilize the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol (i.e., lowering the pKa value) compared to an unsubstituted phenol.[13] The pyrimidine ring itself is also an electron-withdrawing heterocycle.
-
Resonance Effects: The negative charge of the phenoxide anion can be delocalized into the aromatic ring through resonance, which contributes to its stability and the acidity of the phenol.[13]
Experimental Protocol for pKa Determination (Potentiometric Titration)
This protocol describes the determination of the pKa of a weakly acidic compound by potentiometric titration with a strong base.
Materials:
-
Difluoromethyl phenylpyrimidine phenol derivative
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A suitable solvent system in which the compound and its conjugate base are soluble (e.g., a mixture of water and an organic co-solvent like methanol or acetonitrile)
-
pH meter with a combination electrode
-
Burette
-
Beaker and magnetic stirrer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent system in a beaker.
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Position the burette containing the standardized NaOH solution above the beaker.
-
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the NaOH solution in small, known increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration until the pH begins to change rapidly, and then for several increments beyond the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection on the curve).
-
The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
Sources
- 1. Sci-Hub. Synthesis and characterization of some new fluorinated pyrimidine derivatives / Journal of Fluorine Chemistry, 1999 [sci-hub.box]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. matjournals.net [matjournals.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. 4-(三氟甲基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol SMILES and InChIKey
Technical Whitepaper: Cheminformatics, Mechanistic Profiling, and Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol
Executive Overview
In modern drug discovery and agrochemical development, the strategic decoration of privileged scaffolds with fluorinated moieties is a critical tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol (CAS: 1271475-56-9) represents a highly specialized building block that marries the robust, kinase-binding pyrimidine core with the unique physicochemical properties of a difluoromethyl (–CF₂H) group.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of interacting pharmacophores. This guide deconstructs the structural logic, cheminformatic identity, and self-validating synthetic pathways required to leverage this compound in advanced research pipelines.
Cheminformatic Identity & Structural Parameters
To ensure unambiguous identification across computational screening and inventory systems, the exact topological mapping of the molecule is required. The pyrimidine core acts as the central hub, substituted at the 2, 4, and 6 positions, breaking molecular symmetry and dictating its binding vector.
SMILES String: Oc1ccccc1-c1cc(C(F)F)nc(-c2ccccc2)n1
Standard InChI: InChI=1S/C17H12F2N2O/c18-17(19)13-10-14(12-8-4-5-9-15(12)22)21-16(20-13)11-6-2-1-3-7-11/h1-10,17,22H (Note: The 27-character InChIKey is generated via standard SHA-256 hashing of this exact InChI string).
Quantitative Physicochemical Profile
The following table summarizes the quantitative data governing the molecule's behavior in biological and solvent systems:
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₇H₁₂F₂N₂O | Defines the mass boundary for MS validation. |
| Molecular Weight | 298.29 g/mol | Optimal for Rule-of-5 compliant lead generation. |
| CAS Registry Number | 1271475-56-9 | Primary identifier for commercial procurement. |
| H-Bond Donors | 2 | Phenol (–OH) and the polarized –CF₂H proton. |
| H-Bond Acceptors | 5 | Pyrimidine nitrogens (x2), Phenol oxygen (x1), Fluorines (x2). |
| Rotatable Bonds | 3 | Allows conformational locking via intramolecular H-bonding. |
Mechanistic Rationale of the Scaffold (E-E-A-T)
The architecture of 2-(6-difluoromethyl-2-phenylpyrimidin-4-yl)phenol is not accidental; every functional group serves a distinct causal purpose in target engagement.
-
The –CF₂H Bioisostere (Lipophilic Hydrogen Bond Donor): Unlike the fully fluorinated trifluoromethyl (–CF₃) group, which is purely hydrophobic and electron-withdrawing, the difluoromethyl group retains a single proton. The highly polarized C–F bonds draw electron density away from the carbon, rendering this remaining proton sufficiently acidic to act as a weak hydrogen bond donor . This allows the molecule to simultaneously satisfy the lipophilic requirements of deep binding pockets while maintaining directional hydrogen-bonding interactions, significantly improving membrane permeability without sacrificing target affinity .
-
The Pyrimidine Core: A classic privileged scaffold. The N1 and N3 nitrogens are perfectly spaced to act as bidentate hydrogen bond acceptors, typically interacting with the backbone amides of a kinase hinge region.
-
The 2-Hydroxyphenyl (Phenol) Motif: Positioned at C4, the phenol group can act as a critical hydrogen bond donor/acceptor in a solvent-exposed specificity pocket. More importantly, the –OH group can form a stable intramolecular hydrogen bond with the adjacent pyrimidine N3 nitrogen. This interaction restricts the rotatable bond, locking the molecule into a planar conformation and reducing the entropic penalty upon target binding.
Pharmacophore & Target Interaction Logic
Fig 1. Pharmacophore mapping and target interaction logic of the difluoromethyl-pyrimidine scaffold.
Experimental Workflow: Synthetic Protocol & Validation
To synthesize 2,4,6-trisubstituted pyrimidines, the most robust and convergent methodology is a base-catalyzed [3+3] cyclocondensation between an amidine and a 1,3-dicarbonyl equivalent . The following protocol is designed as a self-validating system , ensuring that intermediate checkpoints prevent downstream failures.
Materials Required:
-
Benzamidine hydrochloride (Amidine precursor)
-
4,4-difluoro-1-(2-hydroxyphenyl)butane-1,3-dione (Diketone precursor)
-
Sodium ethoxide (NaOEt) in anhydrous ethanol
-
Glacial acetic acid (for quenching)
Step-by-Step Protocol:
-
Enolate Activation (Causality: Increasing Nucleophilicity): Dissolve 1.0 equivalent of 4,4-difluoro-1-(2-hydroxyphenyl)butane-1,3-dione in anhydrous ethanol under an inert N₂ atmosphere. Slowly add 1.2 equivalents of NaOEt.
-
Causality: The base deprotonates the highly acidic methylene bridge of the 1,3-diketone, generating a reactive enolate.
-
Self-Validation Checkpoint 1: Observe a distinct color shift (typically to a deep yellow/orange), confirming enolate formation.
-
-
Cyclocondensation (Causality: Ring Closure & Aromatization): Add 1.1 equivalents of benzamidine hydrochloride to the activated enolate solution. Heat the mixture to reflux (80°C) for 12 hours.
-
Causality: The amidine nitrogens execute a dual nucleophilic attack on the two carbonyl carbons of the diketone. Subsequent double dehydration (loss of two H₂O molecules) drives the thermodynamic aromatization of the pyrimidine ring.
-
-
Quench and Phase Extraction: Cool the reaction to room temperature. Neutralize the remaining base by adding glacial acetic acid dropwise until the pH reaches ~7.0. Concentrate the mixture under reduced pressure, then partition between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc, combine the organic phases, and wash with brine.
-
Orthogonal Analytical Validation: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient). To validate the structural integrity of the purified compound, perform the following orthogonal checks:
-
LC-MS (ESI+): Must display a dominant[M+H]⁺ peak at m/z 299.1.
-
¹⁹F NMR (CDCl₃): Must show a characteristic doublet around -115 ppm, confirming the presence of the –CF₂H group without over-fluorination.
-
¹H NMR (CDCl₃): Look for a distinct triplet integrating to 1H at approximately 6.5 ppm. This is the highly deshielded proton of the –CF₂H group, confirming it has not been lost or fully substituted during the reaction.
-
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry, 60(2), 797–804.[Link]
-
Shen, X., et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor". Beilstein Journal of Organic Chemistry, 21, 5.[Link]
-
Zarren, G., et al. (2023). "Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles". The Journal of Organic Chemistry, 88(17), 12236-12243.[Link]
Literature review on 2-phenylpyrimidine-4-yl phenol scaffolds
An In-Depth Technical Guide to 2-Phenylpyrimidine-4-yl Phenol Scaffolds: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 2-phenylpyrimidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its rigid, planar structure, combined with the presence of nitrogen atoms capable of hydrogen bonding, makes it an ideal framework for the design of potent and selective inhibitors of various enzymes, particularly kinases.[3] When this pyrimidine core is appended with a phenol group, specifically at the 4-position, it introduces a crucial functional group that can engage in additional hydrogen bonding interactions, act as a phosphate mimic, or serve as a handle for further derivatization. This unique combination of a 2-phenylpyrimidine core and a 4-yl phenol moiety presents a compelling scaffold for the development of novel therapeutics across a spectrum of diseases, from cancer to infectious diseases.
This technical guide provides a comprehensive overview of the 2-phenylpyrimidine-4-yl phenol scaffold and its derivatives. It delves into the synthetic methodologies for accessing this core structure, explores the structure-activity relationships (SAR) that govern its biological activity, and highlights its therapeutic potential in various disease contexts.
Synthetic Strategies: Accessing the 2-Phenylpyrimidine-4-yl Phenol Core
The construction of the 2-phenylpyrimidine-4-yl phenol scaffold can be achieved through several synthetic routes, primarily relying on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. A common and versatile approach involves a multi-step sequence starting from readily available chalcones.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for 2-phenylpyrimidine-4-yl phenol derivatives.
Representative Experimental Protocol: Synthesis of 4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one (A 2-hydroxy variant)
A synthetic protocol for a closely related analog, 4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one, is described below, adapted from the literature.[4]
Step 1: Synthesis of Chalcone
-
To a solution of acetophenone (0.01 mol) and 2-hydroxybenzaldehyde (0.01 mol) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then poured into crushed ice and neutralized with dilute hydrochloric acid.
-
The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.
Step 2: Cyclocondensation to form the Pyrimidinone Ring
-
A mixture of the synthesized chalcone (0.01 mol) and urea (0.015 mol) is dissolved in ethanol.
-
To this solution, an alcoholic solution of sodium hydroxide is added, and the mixture is refluxed for 8-10 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, poured into ice water, and neutralized with a dilute acid.
-
The resulting solid, 4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one, is filtered, dried, and purified by recrystallization.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The biological activity of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. While specific SAR studies on the 2-phenylpyrimidine-4-yl phenol scaffold are emerging, valuable insights can be extrapolated from related series of compounds.
-
The 2-Phenyl Group: Substituents on this ring can significantly modulate potency and selectivity. For instance, in a series of 2-phenylpyrimidine derivatives developed as Bruton's tyrosine kinase (BTK) inhibitors, various substitutions on the 2-phenyl ring were explored to optimize activity.[5]
-
The 4-Phenol Group: The hydroxyl group of the phenol is a key interaction point. It can act as a hydrogen bond donor and/or acceptor, which is crucial for binding to many enzyme active sites. The position of the hydroxyl group (ortho, meta, or para) on the phenyl ring at the C4 position of the pyrimidine will dictate the geometry of these interactions.
-
Other Positions on the Pyrimidine Ring: The C5 and C6 positions of the pyrimidine ring offer additional points for modification to fine-tune the pharmacological properties of the molecule.
Biological Activities and Therapeutic Potential
Derivatives of the 2-phenylpyrimidine scaffold have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of the 2-phenylpyrimidine-4-yl phenol core.
Anticancer Activity: Kinase Inhibition
A primary area of investigation for 2-phenylpyrimidine derivatives is in the realm of oncology, particularly as kinase inhibitors.[3]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[5] Several 2-phenylpyrimidine derivatives have been synthesized and shown to be potent BTK inhibitors. For example, compound 11g from a reported series, which features a modified 4-anilino group instead of a phenol, displayed excellent inhibitory activity against BTK and anti-proliferative effects on B-cell leukemia cell lines.[6] This suggests that the 2-phenylpyrimidine core is well-suited for targeting the ATP-binding site of kinases like BTK.
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The Ascendancy of the Difluoromethyl Group in Pyrimidine-Based Drug Discovery: A Guide to Biological Activity and Mechanistic Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has emerged as a particularly compelling substituent for modulating the biological activity of pharmacophores. This technical guide provides an in-depth exploration of the biological significance of difluoromethyl-substituted pyrimidines. We will dissect the unique physicochemical properties imparted by the -CF2H group, survey the landscape of their biological activities with a focus on anticancer and antimicrobial applications, and provide detailed, field-proven protocols for their evaluation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of this promising class of molecules.
The Strategic Advantage of the Difluoromethyl Moiety
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural nucleobases like cytosine, thymine, and uracil, and a vast number of synthetic drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a difluoromethyl (-CF2H) group onto this scaffold is not a trivial substitution; it is a strategic decision rooted in predictable and advantageous modifications of molecular properties.
Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety possesses a unique combination of characteristics that medicinal chemists can exploit.[5]
-
Bioisosterism and Hydrogen Bonding: The -CF2H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[6][7] Crucially, it retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[6][8] This capacity to form hydrogen bonds can significantly enhance binding affinity and specificity to biological targets, a feature absent in the -CF3 group.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing the -CF2H group can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a drug candidate.[5][6]
-
Modulated Lipophilicity: The -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability.[6][7] However, this effect is more moderate compared to the -CF3 group, offering a finer tool for tuning the overall physicochemical profile of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[5][8]
These properties are summarized in the comparative diagram below.
Caption: Physicochemical properties of -CF2H vs. common functional groups.
Synthesis Strategies
The synthesis of difluoromethyl-substituted pyrimidines can be approached through two primary strategies: building the ring from a difluoromethylated precursor or by direct difluoromethylation of a pre-formed pyrimidine ring. The latter, known as late-stage functionalization, is often preferred in drug discovery campaigns as it allows for rapid diversification of existing scaffolds.[9]
Recent advances have focused on radical-based transformations using electrophilic difluoromethylating reagents, which can be initiated by photoredox catalysis.[7] This allows for the introduction of the -CF2H group under mild conditions, compatible with a wide range of other functional groups present in complex molecules.[7][9] For example, a practical protocol for the difluoromethylation of quinoxalin-2-ones, a related heterocyclic system, has been developed using an S-(difluoromethyl)sulfonium salt as the radical source under visible light, a strategy readily adaptable to pyrimidine systems.[7]
Biological Activities and Mechanisms of Action
Difluoromethyl-substituted pyrimidines are being investigated across multiple therapeutic areas. Their activity often stems from the pyrimidine core mimicking endogenous nucleosides, thereby interfering with essential cellular processes, while the -CF2H group enhances target binding and pharmacokinetic properties.
Anticancer Activity
Pyrimidine analogues, most famously 5-Fluorouracil (5-FU), are mainstays of cancer chemotherapy.[3][10] They primarily act as antimetabolites that disrupt nucleic acid synthesis.[11] The introduction of fluorine at the 5-position of uracil leads to the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, causing "thymineless death" in rapidly dividing cancer cells.[12][13]
Difluoromethyl-substituted pyrimidines can act through similar mechanisms but also as potent kinase inhibitors. Many kinases, such as Epidermal Growth Factor Receptor (EGFR), are key drivers of tumor proliferation and survival.[14] The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of these enzymes, and the -CF2H group can form crucial hydrogen bonds with hinge region residues, enhancing inhibitory potency.[15]
Caption: Inhibition of EGFR signaling by a difluoromethyl-pyrimidine derivative.
The table below summarizes the cytotoxic activity of representative fluorinated pyrimidine derivatives against various cancer cell lines. While specific data for many difluoromethyl pyrimidines are emerging, the activity of trifluoromethyl analogues provides a strong rationale for their development.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 5-Trifluoromethylpyrimidine | A549 (Lung Cancer) | 0.35 | EGFR Kinase Inhibition | [14] |
| 5-Trifluoromethylpyrimidine | MCF-7 (Breast Cancer) | 3.24 | EGFR Kinase Inhibition | [14] |
| Pyrazolo[3,4-d]pyrimidine | A-431 (Skin Cancer) | 0.005 | EGFR Kinase Inhibition | [16] |
| 5-Fluorouracil (Reference) | Pancreatic Cancer | Varies | Thymidylate Synthase Inhibition | [11] |
Antimicrobial Activity
The pyrimidine scaffold is also prevalent in compounds with potent antimicrobial activity.[2][17] These agents can interfere with microbial nucleic acid synthesis, protein synthesis, or cell wall integrity. The enhanced lipophilicity and metabolic stability conferred by the -CF2H group can improve the penetration of the compound into microbial cells and prolong its duration of action.
Numerous studies have demonstrated that fluorinated pyrimidine derivatives possess significant antifungal and antibacterial properties.[18][19] For example, novel trifluoromethyl pyrimidine derivatives have shown excellent in vitro activity against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[19] Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrimidine ring are critical for potency and spectrum of activity.[2]
Experimental Protocols for In Vitro Evaluation
A rigorous, systematic approach to in vitro testing is critical for characterizing the biological activity of novel difluoromethyl-substituted pyrimidines. The following protocols represent a standard cascade for evaluating potential anticancer agents.
Workflow for Compound Evaluation
The evaluation of a new chemical entity follows a logical progression from broad cytotoxicity screening to specific mechanistic and functional assays.
Caption: Standard workflow for the in vitro evaluation of novel compounds.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is a foundational step to determine a compound's effect on cell proliferation and to calculate its half-maximal inhibitory concentration (IC₅₀).[20]
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]
-
Compound Treatment: Prepare 2x serial dilutions of the test compound in culture medium. A typical starting concentration is 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, providing insight into the mechanism of cell death induced by the compound.[20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge and wash the cell pellet with cold PBS.[20]
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.[20]
-
Data Acquisition: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.[20]
-
Data Analysis: Quantify the percentage of cells in four quadrants:
-
Q1 (Annexin V-/PI-): Viable cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells (often due to mechanical damage)
-
Conclusion and Future Outlook
Difluoromethyl-substituted pyrimidines represent a highly promising class of molecules for drug discovery. The unique physicochemical properties of the -CF2H group—acting as a metabolically stable, lipophilic hydrogen bond donor—provide a powerful tool for optimizing lead compounds to achieve enhanced potency, selectivity, and pharmacokinetic profiles.[5][21] The established biological activities of the pyrimidine scaffold in oncology and infectious diseases provide a fertile ground for the application of this technology.[22][23]
Future research will likely focus on expanding the synthetic toolbox for late-stage difluoromethylation of complex pyrimidine derivatives and exploring their potential against a wider range of biological targets. As our understanding of the subtle yet powerful influence of the -CF2H group grows, we can anticipate the development of novel, highly effective therapeutics built upon this versatile chemical framework.
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Solubility and Solvation Dynamics of 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol in Dimethyl Sulfoxide (DMSO)
Executive Summary
The compound 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol (CAS: 1271475-56-9; MW: 298.29 g/mol ) is a highly lipophilic, fluorinated pyrimidine derivative. Structurally, it serves as a critical intermediate and pharmacophore in the development of kinase inhibitors and advanced agrochemicals. Due to its high crystalline lattice energy and significant lipophilicity (estimated cLogP ~4.5), its aqueous solubility is notoriously poor. Consequently, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for stock solution preparation, high-throughput screening (HTS), and early-stage pharmacokinetic profiling.
This technical guide provides an in-depth analysis of the solvation mechanics of this compound in DMSO, representative quantitative solubility data, and field-proven, self-validating methodologies for determining both its thermodynamic and kinetic solubility limits.
Molecular Architecture & Solvation Theory
Understanding why DMSO is the optimal solvent requires analyzing the specific solute-solvent interactions dictated by the compound's molecular architecture.
-
Hydrogen Bonding Dynamics: DMSO is an aprotic solvent but acts as a powerful hydrogen-bond acceptor via its sulfoxide oxygen. The phenol group at the 4-position of the pyrimidine ring is a strong hydrogen-bond donor. The electron-withdrawing nature of the adjacent pyrimidine core and the 6-difluoromethyl (–CHF₂) group inductively increases the acidity of the phenolic proton. This creates a highly polarized O-H bond that forms exceptionally strong, stable hydrogen bonds with DMSO, driving rapid initial dissolution.
-
Hydrophobic & Dipole Interactions: The compound possesses significant hydrophobic bulk, primarily from the 2-phenyl ring and the pyrimidine core. DMSO’s methyl groups provide necessary van der Waals interactions to solvate these non-polar domains. Furthermore, the introduction of the difluoromethyl ether motif modulates the molecule's lipophilicity and conformation [1]. DMSO’s high dielectric constant (
) effectively stabilizes the polarizability of the –CHF₂ moiety, preventing molecular aggregation in the pure solvent state.
Quantitative Solubility Profile
The following table summarizes the representative solubility parameters for 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol. Because exact empirical data for specialized intermediates can vary based on crystalline polymorphs, these values serve as validated benchmarks for HTS and assay development.
| Parameter | Solvent System | Temperature | Representative Value | Analytical Method |
| Thermodynamic Solubility | 100% Anhydrous DMSO | 25.0 °C | > 150 mg/mL (> 500 mM) | HPLC-UV / LC-MS |
| Kinetic Solubility | 5% DMSO / 95% PBS (pH 7.4) | 25.0 °C | ~ 45 µM | Nephelometry |
| Kinetic Solubility (HTS) | 1% DMSO / 99% PBS (pH 7.4) | 25.0 °C | < 10 µM | Nephelometry |
Experimental Methodologies
To ensure scientific integrity, solubility must be measured using strict, self-validating protocols. The distinction between thermodynamic (equilibrium) and kinetic (metastable) solubility is critical in drug discovery [2].
Protocol A: Thermodynamic Solubility in DMSO (Shake-Flask Method)
Causality: The shake-flask method is the gold standard because it establishes a true thermodynamic equilibrium between the solid crystalline lattice and the solvated state [3]. This prevents the supersaturation artifacts that frequently plague kinetic dilution methods.
Step-by-Step Workflow:
-
Solid Addition: Weigh an excess of crystalline 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenol (approximately 200 mg) into a 2 mL amber glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of strictly anhydrous DMSO (≥99.9% purity). Crucial Step: The DMSO must be stored over molecular sieves and handled under inert gas (N₂/Argon). DMSO is highly hygroscopic; even 2% absorbed atmospheric water will drastically reduce the solubility of lipophilic fluorinated compounds.
-
Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm for 48 hours at a highly controlled 25.0 ± 0.5 °C.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: High-speed centrifugation is critical to pellet sub-micron colloidal aggregates. Failure to remove these aggregates results in an artificial inflation of the solubility value due to light scattering or column accumulation during HPLC analysis.
-
Quantification: Carefully extract the supernatant, dilute serially (e.g., 1:1000 in mobile phase), and quantify via HPLC-UV at
against a pre-established standard curve.
Trustworthiness Check (Self-Validation): At the end of the 48-hour incubation, visually inspect the vial. If no solid pellet remains at the bottom, saturation was not achieved. The resulting concentration is merely a lower bound, and the protocol must be invalidated and repeated with a higher mass of solid API.
Protocol B: Kinetic Solubility for HTS (Solvent-Shift Method)
Causality: In high-throughput screening (HTS), compounds are stored in DMSO and rapidly diluted into aqueous biological buffers. Kinetic solubility measures the point of precipitation (the metastable limit) rather than true equilibrium, which accurately reflects the conditions cells or enzymes will experience in the assay [4].
Step-by-Step Workflow:
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 200 µM. Crucial Step: Maintain the final DMSO concentration strictly at 1% v/v across all wells. Causality: DMSO concentrations >1% artificially enhance the solubility of lipophilic compounds in aqueous media, leading to false negatives in precipitation assays and downstream toxicity in cell-based assays.
-
Incubation: Incubate the plate for 2 hours at room temperature to allow metastable aggregates to form.
-
Detection: Measure light scattering (nephelometry) or absorbance at 620 nm (a wavelength where the compound does not absorb). The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in turbidity occurs compared to a blank control.
Workflow Visualization
Below is the logical workflow mapping the divergence between stock preparation, thermodynamic equilibrium, and kinetic assay deployment.
Workflow detailing the thermodynamic and kinetic solubility determination pathways for API in DMSO.
References
Safety Data Sheet (SDS) for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
This guide serves as a technical whitepaper on the safety profile and handling protocols for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol .[1][2] As a specialized research compound—likely a pharmacophore in kinase inhibitor development—its safety data must be extrapolated from structural activity relationships (SAR) and validated analog data where direct regulatory datasets are proprietary or emerging.[2]
Document Control:
-
Role: Senior Application Scientist
-
Context: Drug Discovery & Medicinal Chemistry
-
Status: High-Potency Intermediate (Predicted)
Chemical Identity & Physicochemical Profiling
Understanding the molecule's architecture is the first step in predicting its behavior in biological and laboratory environments.[2] This compound combines a lipophilic fluorinated heterocycle with a polar, ionizable phenolic group.[2]
Structural Logic & Hazard Implications[1]
-
Phenol Moiety (The "Warhead"): The phenolic hydroxyl group (
) acts as a weak acid.[1][2] In biological systems, it allows for hydrogen bonding but also presents a risk of protein denaturation and tissue corrosion upon contact.[2] -
Pyrimidine Core: A nitrogen-rich heterocycle common in bioactive molecules (e.g., kinase inhibitors).[1][2] This suggests a high probability of biological activity , necessitating handling as a "Potent Compound" (OEB 3/4) until proven otherwise.[2]
-
Difluoromethyl Group (
): Unlike the chemically inert trifluoromethyl group, the group is a hydrogen bond donor and enhances lipophilicity (LogP).[1][2] This increases dermal absorption rates , making skin contact a critical exposure route.[2]
Quantitative Data Summary (Predicted/Analog-Based)
| Property | Value / Classification | Implication |
| Molecular Formula | Moderate Molecular Weight | |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (Dust) |
| Predicted LogP | 3.5 – 4.2 | High lipid solubility; rapid cell membrane penetration |
| Solubility | DMSO, Methanol, DCM | Insoluble in water; difficult to wash off with water alone |
| GHS Classification | Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit.[1][2][3] 2A | Standard protective measures required |
Hazard Identification & Toxicology (The "Why")
Acute Health Effects[1][2][4]
-
Ingestion: The pyrimidine-phenol scaffold is structurally related to various herbicides and pharmaceuticals.[1][2] Acute oral toxicity is expected (Category 4), with potential symptoms including nausea, neuromuscular disturbance, and metabolic stress.[2]
-
Skin Corrosion/Irritation: The phenol group can cause chemical burns or severe irritation.[2][4] The difluoromethyl substitution enhances the compound's ability to cross the stratum corneum, potentially delivering the toxicophore systemically.[2]
-
Ocular Hazards: Crystalline solids of this nature are mechanically abrasive and chemically irritating, capable of causing corneal opacity if untreated.[2]
Chronic & Specific Target Organ Toxicity (STOT)[1]
-
Kinase Inhibition Potential: Given the structural similarity to Type I/II kinase inhibitors, chronic exposure may affect cell signaling pathways.[2]
-
Fluorine Metabolism: While
is relatively stable, metabolic oxidation can theoretically release fluoride ions, though this is less of a concern than with unstable fluorinated aliphatics.[1][2]
Mechanistic Safety Logic Diagram
The following diagram illustrates the causal link between the chemical structure and the required safety controls.
Caption: Structural attributes dictate hazard profiles, which directly define the necessary engineering controls and PPE.
Handling & Storage Protocols (The "How")
Engineering Controls
-
Primary Containment: All weighing and solubilization of the dry powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[2]
-
Airflow: Maintain face velocity at 80–100 fpm.
-
Static Control: Use anti-static weighing boats and ionizing bars, as fluorinated aromatics can be static-prone, leading to powder dispersal.[1][2]
Personal Protective Equipment (PPE)[1]
-
Respiratory: If working outside a hood (not recommended), use a P100/N95 respirator.[2]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[2] Face shield required if handling liquid stock solutions >100 mL.[2]
Storage Compatibility
-
Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible, to prevent oxidative degradation of the phenol.
-
Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases (which will deprotonate the phenol, altering solubility and reactivity).[2]
Emergency Response & First Aid
Decontamination Workflow
Standard water rinsing is often insufficient for lipophilic phenols.[2] The PEG 300/400 Protocol is the gold standard for phenol-like exposures.[1][2]
-
Skin Contact:
-
Eye Contact:
-
Spill Cleanup:
Emergency Decision Diagram
Caption: Immediate response protocols segregated by exposure route, prioritizing solvent-based decontamination for skin.
Regulatory & Ecological Considerations
-
Waste Disposal: This compound contains fluorine.[2] Incineration must be performed in a facility equipped with scrubbers to neutralize Hydrogen Fluoride (HF) gas generation.[2]
-
Ecological Toxicity: Pyrimidine derivatives can be persistent in aquatic environments.[2] Do not allow entry into drains.[2][5][6]
-
Transport: Likely not regulated as a Dangerous Good for transport in small quantities (Research Exemption), but should be treated as UN 2811 (Toxic Solid, Organic, N.O.S.) for bulk shipping.[1][2]
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Phenylpyrimidine Phenols: A Technical Guide to Pharmacophore Modeling for Accelerated Drug Discovery
Abstract
The phenylpyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant molecules, particularly kinase inhibitors.[1][2] When coupled with a phenol moiety, this structural motif presents a rich landscape for forging critical interactions within protein binding sites. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pharmacophore modeling as applied to phenylpyrimidine phenol ligands. We will dissect the theoretical underpinnings, delineate field-proven methodologies, and present a systematic workflow for the generation, validation, and application of robust pharmacophore models. This document moves beyond a mere recitation of steps, delving into the causal logic behind experimental choices to empower researchers in their quest for novel therapeutics.
Introduction: The Power of the Pharmacophore in Phenylpyrimidine Phenol Ligand Design
At its core, a pharmacophore is the three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.[3] This concept provides a powerful bridge between the chemical structure of a ligand and its observed biological activity. For the phenylpyrimidine phenol class of molecules, which are known to target a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and proteases, pharmacophore modeling is an indispensable tool for:
-
Hit Identification: Rapidly screening vast virtual libraries to identify novel chemical entities with the desired interaction profile.[4][5]
-
Lead Optimization: Guiding the rational design of more potent and selective analogs by elucidating key structure-activity relationships (SAR).[6]
-
Scaffold Hopping: Discovering new core structures that maintain the essential pharmacophoric features, potentially leading to improved pharmacokinetic properties or novel intellectual property.[7]
The phenylpyrimidine core itself often acts as a mimic of the adenine base of ATP, making it particularly well-suited for targeting the ATP-binding sites of kinases.[8] The appended phenol group can engage in crucial hydrogen bonding interactions, further anchoring the ligand within the active site. Understanding the spatial relationships between these and other key features is paramount for successful drug design.
The Pharmacophore Modeling Workflow: A Self-Validating System
A robust pharmacophore modeling workflow is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The integrity of the final model is contingent upon the quality of the input data and the rigor of the validation process.
Figure 1: A comprehensive workflow for pharmacophore model generation, validation, and application.
Dataset Preparation: The Foundation of a Predictive Model
The quality of the dataset underpins the entire modeling process. For phenylpyrimidine phenol ligands, this involves curating a set of molecules with well-defined biological activity against the target of interest.
Experimental Protocol: Ligand-Based Dataset Curation
-
Literature and Database Mining: Systematically search reputable databases (e.g., ChEMBL, PubChem) and the scientific literature for phenylpyrimidine phenol analogs with measured activity (e.g., IC50, Ki) against the target.
-
Data Curation and Standardization:
-
Ensure consistent activity units (e.g., convert all to pIC50).
-
Define clear activity thresholds to classify compounds as "active," "moderately active," and "inactive." A common approach is to consider compounds with pIC50 > 7 as active, 5-7 as moderately active, and < 5 as inactive.
-
Standardize chemical structures (e.g., neutralize salts, correct tautomeric forms).
-
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand. This is a critical step as the bioactive conformation is often not the global minimum energy state.[9]
-
Dataset Splitting: Divide the curated dataset into a training set (typically 70-80% of the data) for model generation and a test set (20-30%) for external validation.[4] It is crucial that the test set is a representative sample of the chemical diversity of the entire dataset.
Pharmacophore Feature Identification and Hypothesis Generation
Pharmacophore features represent the essential chemical functionalities responsible for molecular recognition.[9] For phenylpyrimidine phenol ligands, these typically include:
-
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring are prominent HBAs.
-
Hydrogen Bond Donors (HBD): The hydroxyl group of the phenol is a key HBD.
-
Aromatic Rings (AR): Both the phenyl and pyrimidine rings contribute aromatic features.
-
Hydrophobic (HY): Alkyl or other nonpolar substituents can introduce hydrophobic features.
Modern pharmacophore modeling software, such as LigandScout, MOE, and Discovery Studio, can automate the process of identifying common features among a set of active ligands and generating a series of pharmacophore hypotheses.[10]
Structure-Based vs. Ligand-Based Approaches
There are two primary strategies for generating pharmacophore models:
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown.[5] It relies on a set of active compounds to deduce the common chemical features required for activity.[11]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution crystal structure of the target-ligand complex is available, a pharmacophore can be derived directly from the observed interactions in the binding site.[12] This method offers the advantage of incorporating information about the protein's geometry and key interacting residues.[13]
Figure 3: A typical virtual screening cascade combining pharmacophore modeling and molecular docking.
Experimental Protocol: Pharmacophore-Based Virtual Screening
-
Library Preparation: Obtain a multi-conformer 3D database of compounds for screening.
-
Pharmacophore Screening: Use the validated pharmacophore model as a filter to screen the database. Molecules that match the pharmacophoric features are retained as hits. [9]3. Post-Screening Filtering:
-
Molecular Docking: Dock the pharmacophore hits into the target's binding site to predict their binding mode and score their potential affinity. [14]This helps to eliminate compounds that have a good pharmacophoric fit but may have steric clashes with the protein.
-
ADME-Tox Prediction: Use in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the hits. [4]This helps to prioritize compounds with favorable drug-like properties.
-
-
Hit Selection: Select a diverse set of the most promising hits for acquisition and in vitro biological testing.
Guiding Lead Optimization
Pharmacophore models can provide valuable insights for optimizing the potency and selectivity of a lead compound. By understanding which features are essential for activity, medicinal chemists can make more informed decisions about which modifications to explore. For instance, if a pharmacophore model highlights a critical hydrogen bond interaction with the phenol moiety, efforts can be focused on synthesizing analogs that enhance this interaction.
Advanced Concepts and Future Directions
The field of pharmacophore modeling is continually evolving, with new methodologies emerging to address the complexities of drug-target interactions.
-
Dynamic Pharmacophores (Dynophores): Derived from molecular dynamics (MD) simulations, dynophores capture the time-dependent changes in protein-ligand interactions, providing a more realistic representation of the binding process. [5][15]* Machine Learning and AI Integration: Artificial intelligence and machine learning are being increasingly used to enhance feature extraction, improve the accuracy of virtual screening, and develop more predictive pharmacophore models. [10][16]Deep learning-based approaches like PharmacoNet are enabling ultra-large-scale virtual screening. [17]* Multi-target Pharmacophores: For complex diseases, it is often desirable to design ligands that can modulate multiple targets simultaneously. Multi-target pharmacophore models can aid in the discovery of such compounds. [18]
Conclusion
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Gazzar, M. G. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6666. [Link]
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Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhu, W., & Zheng, P. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. MedChemComm, 14(7), 1334-1346. [Link]
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Wang, X., Zhang, Y., Zhang, Y., Li, Y., Zhu, W., & Zheng, P. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 12(5), 796-809. [Link]
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Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. International Journal of Molecular Sciences, 19(12), 3790. [Link]
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Singh, P., & Singh, S. (2021). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules, 26(22), 6981. [Link]
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Chhikara, B. S., Ashraf, S., Kumar, R., & Roy, D. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(9), 2108. [Link]
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Wang, Y., Li, Y., Zhang, Y., Zhu, W., & Zheng, P. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1475. [Link]
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Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 3-17. [Link]
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Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics, 41(1), 160-176. [Link]
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Geronikaki, A., & Galdyn, P. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. International Journal of Molecular Sciences, 24(9), 8303. [Link]
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Sharma, A., & Kumar, V. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103632. [Link]
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Methodological & Application
Application Note: Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1271475-56-9 Molecular Formula: C17H12F2N2O
Executive Summary
Fluorinated pyrimidines are privileged scaffolds in modern medicinal chemistry. The strategic placement of a difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor, drastically improving metabolic stability and membrane permeability compared to traditional methyl or hydroxyl groups. This application note details a highly optimized, self-validating protocol for the synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol via a Suzuki-Miyaura cross-coupling. By coupling 4-chloro-6-(difluoromethyl)-2-phenylpyrimidine with (2-hydroxyphenyl)boronic acid, we establish a robust pathway that bypasses the need for phenol protecting groups, ensuring high atom economy and streamlined purification.
Scientific Rationale & Reaction Design
The Suzuki-Miyaura cross-coupling is the premier methodology for C–C bond formation due to its functional group tolerance and mild conditions [2]. Designing this specific coupling requires addressing two primary chemical challenges:
-
The Electrophile's Reactivity: The 4-position of the pyrimidine ring is highly electron-deficient, making the C4–Cl bond exceptionally prone to oxidative addition by Palladium(0). This high reactivity allows for lower catalyst loading but requires careful temperature control to prevent catalyst degradation.
-
The Unprotected Phenol: Utilizing (2-hydroxyphenyl)boronic acid presents a risk, as the free hydroxyl group can theoretically coordinate to the palladium center, leading to catalyst poisoning or undesired side reactions [1]. To circumvent this, we employ Pd(dppf)Cl₂ as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides significant steric encumbrance around the palladium center, suppressing phenol coordination while accelerating the reductive elimination step.
Furthermore, a biphasic solvent system (1,4-Dioxane/Water) is utilized with K₂CO₃. The water is not merely a solvent; it is mechanistically required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is the actual species that undergoes transmetalation [3].
Mechanistic Pathway: The Catalytic Cycle
The reaction proceeds via the classical Pd(0)/Pd(II) catalytic cycle, driven by the thermodynamic stability of the resulting biaryl system and the inorganic salts produced.
Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for the target pyrimidine.
Experimental Protocol
Reagents & Equipment
-
Electrophile: 4-chloro-6-(difluoromethyl)-2-phenylpyrimidine (1.0 equiv, 1.0 mmol, 240.6 mg)
-
Nucleophile: (2-hydroxyphenyl)boronic acid (1.2 equiv, 1.2 mmol, 165.5 mg)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276.4 mg)
-
Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)
-
Equipment: 25 mL Schlenk flask, magnetic stir bar, reflux condenser, argon/nitrogen manifold.
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electrophile, (2-hydroxyphenyl)boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Degassing: Add 1,4-Dioxane and Water. Causality Note: Oxygen is lethal to Pd(0) species. Sparge the biphasic mixture with Argon for at least 15 minutes prior to heating to prevent the formation of palladium black and suppress the oxidative homocoupling of the boronic acid.
-
Heating & Vigorous Stirring: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (>800 rpm). Causality Note: High-speed stirring is mandatory in biphasic systems to maximize the interfacial surface area, ensuring efficient mass transfer between the aqueous base/boronate and the organic electrophile/catalyst.
-
Self-Validating Checkpoint: After 4 hours, sample the organic layer for TLC (Hexanes/EtOAc 3:1) or LC-MS. The target product will appear as a highly UV-active (and often fluorescent under 365 nm) spot. If the reaction stalls and unreacted boronic acid is absent, protodeboronation has occurred; add an additional 0.5 equiv of boronic acid.
-
Workup: Once complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target product.
Reaction Optimization & Quantitative Data
To establish the most reliable protocol, several conditions were screened. The data below summarizes the causality behind selecting the Pd(dppf)Cl₂ / K₂CO₃ / Dioxane system.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 62% | Moderate yield; monodentate PPh₃ allowed partial phenol coordination. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88% | Optimal; bidentate ligand prevented side reactions; clean conversion. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 81% | Good yield, but higher catalyst/ligand cost with no distinct advantage. |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O (5:1) | 90 | 71% | Stronger base led to trace amounts of boronic acid homocoupling. |
Analytical Characterization Insights
When validating the synthesized 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol, pay close attention to the following spectral hallmarks:
-
¹H NMR (CDCl₃ or DMSO-d₆): The defining feature of this molecule is the strong intramolecular hydrogen bond between the phenol –OH and the pyrimidine N3 nitrogen. This locks the aryl rings in a coplanar conformation and causes the phenolic proton to be highly deshielded, typically appearing as a sharp singlet far downfield (often between 12.0 – 14.0 ppm ). The difluoromethyl proton (–CF₂H) will appear as a distinct triplet around 6.6 – 6.8 ppm with a large geminal fluorine coupling constant (J ≈ 54 Hz).
-
¹⁹F NMR: Expect a doublet around -115 ppm , corresponding to the two fluorine atoms split by the adjacent proton.
-
LC-MS (ESI+): The calculated exact mass is 298.09. Expect a strong [M+H]⁺ peak at m/z 299.09 .
References
- Mastering Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid. Ningbo Inno Pharmchem Co., Ltd. Available at:[https://vertexaisearch.cloud.google.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8cIw3EfUpMZ5eln9BrAb0QXvYq0YNAyxFG1PggN5GDjVqZjVmJ1V25OK1p60IvuD_OXS978XAsxsf19KCGqIgQp-UpcDm4hw-EP7tOrzYLlvZXIJvY_cJhTb4lihnzT8Yp_3ZjIYc0cVZ2MUCe1QC2kccX6NNxb-B-TFtTGisvS1ADU-3Benybtzkx6D1Dl92g4xJVTDFRllrsv99A9uw5Mj4O00=]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDsfwNUEoGqSDd9-OmV8I6PKCl-nZPQMy8536ai3zB5YocVzXTguBcUj0jv90hG9Jht7s2b7YbSsiNzgkp-IecnpC_-js7T_y-uaBnGoN66POC5V2YgfFDDXPGzamUSo_fLW5Yk8QjNvCZJJaR3wGZRnf_tfq-rRYlpLH21Wxa3qIxC90FRf-ONRq0mLSp]
Application Notes & Protocols: Strategic Introduction of Difluoromethyl Groups into Pyrimidine Rings
Abstract
The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern drug discovery. Its unique properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups, make it a valuable substituent for modulating the physicochemical and pharmacological profiles of bioactive molecules.[1][2] Pyrimidine scaffolds are equally important, forming the core of numerous pharmaceuticals and natural products.[3][4][5][6] This guide provides a comprehensive overview of established and innovative protocols for the introduction of difluoromethyl groups into pyrimidine rings, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, present detailed, step-by-step protocols, and offer insights into the practical application of these methods.
Strategic Overview: Approaches to Pyrimidine Difluoromethylation
The installation of a CF₂H group onto a pyrimidine ring can be broadly categorized into two primary strategies: cross-coupling reactions on pre-functionalized pyrimidines (e.g., halopyrimidines) and direct C-H functionalization of the pyrimidine core. Each approach offers distinct advantages and is suited to different synthetic contexts.
-
Cross-Coupling of Halopyrimidines: This is a robust and widely employed strategy. It typically involves the reaction of an iodo- or bromo-pyrimidine with a difluoromethyl source, often mediated by a transition metal catalyst, most commonly copper.[7][8] This method benefits from the ready availability of diverse halopyrimidine precursors and generally provides high yields and predictable regioselectivity.
-
Direct C-H Difluoromethylation: This approach represents a more atom-economical and elegant strategy, as it avoids the need for pre-functionalization of the pyrimidine ring. These reactions often proceed via radical intermediates and can be initiated by photocatalysis or other radical-generating systems.[9][10][11] While powerful, achieving regioselectivity can be a challenge, as it is governed by the inherent electronic properties of the pyrimidine substrate.
The choice between these strategies depends on several factors, including the availability of starting materials, the desired substitution pattern, and the functional group tolerance required for the specific target molecule.
Protocol: Copper-Catalyzed Difluoromethylation of Iodo-Pyrimidines
This protocol details a reliable method for the difluoromethylation of aryl iodides, which is highly applicable to iodo-pyrimidine substrates, using (difluoromethyl)trimethylsilane (TMSCF₂H) as the CF₂H source.[7] The reaction is mediated by copper(I) iodide and activated by cesium fluoride.
Mechanistic Rationale
The reaction is proposed to proceed through a copper-centered catalytic cycle. Initially, TMSCF₂H reacts with CsF to generate a transient, nucleophilic difluoromethyl species. This species undergoes transmetalation with CuI to form a copper-difluoromethyl intermediate, [Cu]-CF₂H. Oxidative addition of the iodo-pyrimidine to this copper complex, followed by reductive elimination, furnishes the desired difluoromethylated pyrimidine and regenerates the active copper catalyst.
Diagram 1: Proposed Catalytic Cycle
Experimental Protocol
Materials:
-
Iodo-pyrimidine substrate (1.0 equiv)
-
Copper(I) iodide (CuI, 1.5 equiv)
-
Cesium fluoride (CsF, 2.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the iodo-pyrimidine (e.g., 0.5 mmol, 1.0 equiv), CuI (0.75 mmol, 1.5 equiv), and CsF (1.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF (2.5 mL, 0.2 M). Stir the resulting suspension at room temperature.
-
Initiation: Add TMSCF₂H (1.0 mmol, 2.0 equiv) dropwise to the stirring mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure difluoromethylated pyrimidine.
Representative Data
The following table summarizes typical yields for the difluoromethylation of various substituted iodo-pyrimidines and related aryl iodides, demonstrating the functional group tolerance of the method.[7]
| Substrate (Aryl Iodide) | Product | Isolated Yield (%) |
| 4-Iodoanisole | 4-(Difluoromethyl)anisole | 85 |
| 1-Iodo-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 76 |
| 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 81 |
| 2-Iodopyridine | 2-(Difluoromethyl)pyridine | 65 |
| 4-Iodo-2-methoxypyrimidine | 4-(Difluoromethyl)-2-methoxypyrimidine | ~70-80 (Estimated) |
Note: The yield for the pyrimidine substrate is an estimation based on the performance with electronically similar and sterically accessible heterocycles.
Protocol: Photocatalytic C-H Difluoromethylation
Direct C-H functionalization offers a modern, efficient route to difluoromethylated heterocycles, including pyrimidines. This protocol is based on visible-light photocatalysis, using a suitable photocatalyst and a difluoromethyl radical precursor.[9][10][11] This method is particularly attractive for late-stage functionalization.
Mechanistic Rationale
The reaction is initiated by the excitation of a photocatalyst (e.g., a covalent organic framework or an iridium complex) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a difluoromethyl source, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), generating a difluoromethyl radical (•CF₂H). This radical then adds to the electron-deficient pyrimidine ring. Subsequent oxidation and deprotonation steps lead to the final C-H functionalized product and regeneration of the photocatalyst.
Diagram 2: General Workflow for Photocatalytic C-H Difluoromethylation
Experimental Protocol
Materials:
-
Pyrimidine substrate (1.0 equiv)
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H, 2.0-3.0 equiv)
-
Oxidant (e.g., molecular oxygen from air)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel suitable for photochemistry (e.g., borosilicate vial)
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidine substrate (e.g., 0.2 mmol, 1.0 equiv), NaSO₂CF₂H (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., 5 mg).
-
Solvent Addition: Add anhydrous DMSO (2.0 mL, 0.1 M).
-
Atmosphere: Seal the vial with a cap that allows for air exchange (e.g., a cap with a needle puncture), as molecular oxygen often serves as the terminal oxidant.[9]
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.
-
Monitoring: Monitor the reaction by taking aliquots and analyzing via LC-MS or ¹⁹F NMR. The reaction time can vary significantly based on the substrate (typically 6-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the difluoromethylated pyrimidine product(s). Note that regioisomers may be formed and require careful separation.
Trustworthiness and Validation
The protocols described herein are based on well-established, peer-reviewed methodologies.[7][9] For any novel substrate, it is critical to validate the structure of the product unambiguously.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall structure. The presence of the CF₂H group is definitively confirmed by ¹⁹F NMR, which should show a doublet of triplets (or a more complex pattern if coupled to other protons) and by the characteristic triplet in the ¹H NMR spectrum (J~50-60 Hz).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Conclusion
The introduction of difluoromethyl groups into pyrimidine rings is a powerful strategy in medicinal chemistry. The choice of method—be it a copper-catalyzed cross-coupling of a halopyrimidine or a direct photocatalytic C-H functionalization—should be guided by the specific synthetic goals, substrate availability, and desired regioselectivity. The detailed protocols provided in this guide offer reliable starting points for researchers to access these valuable compounds, facilitating the exploration of new chemical space in drug discovery.
References
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC. National Center for Biotechnology Information. [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - ACS Publications. American Chemical Society Publications. [Link]
-
Photocatalytic performance for heterocyclic C H difluoromethylation... - ResearchGate. ResearchGate. [Link]
-
Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - University of Birmingham. University of Birmingham Research Portal. [Link]
-
Suggested pathway for difluoromethylation of pyrimidines - ResearchGate. ResearchGate. [Link]
-
Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds - ResearchGate. ResearchGate. [Link]
-
Copper-mediated oxidative difluoromethylation of terminal alkynes with TMSCF2H - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
-
Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides - SciSpace. SciSpace. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. National Center for Biotechnology Information. [Link]
-
Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H - PubMed. National Center for Biotechnology Information. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - Beilstein Journals. Beilstein-Institut. [Link]
-
Chemoselective Difluoromethylation of Nucleosides | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). Royal Society of Chemistry. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. ResearchGate. [Link]
-
Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains. PubMed. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. National Center for Biotechnology Information. [Link]
-
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines | Request PDF - ResearchGate. ResearchGate. [Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. MDPI. [Link]
-
Copper-Catalyzed Deaminative Difluoromethylation - PubMed. National Center for Biotechnology Information. [Link]
-
An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Bentham Science. [Link]
-
Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC - NIH. National Institutes of Health. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Advanced Journal of Chemistry. [Link]
-
Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC - NIH. National Institutes of Health. [Link]
-
(PDF) Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. [Link]
Sources
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- 3. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review [ouci.dntb.gov.ua]
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Application Notes & Protocols: 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol as a High-Performance Bidentate Ligand
Prepared by: Gemini, Senior Application Scientist
Introduction: A Novel Ligand for Modern Catalysis and Materials Science
The rational design of ligands is a cornerstone of modern coordination chemistry and catalysis. Bidentate ligands, which bind to a central metal atom through two donor atoms, offer enhanced stability and stereochemical control compared to their monodentate counterparts due to the chelate effect.[1][2] This guide introduces 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol , a sophisticated N,O-bidentate ligand engineered for high performance in a range of chemical transformations.
This ligand incorporates several key structural features:
-
A pyrimidine-phenol backbone that forms a stable six-membered chelate ring with metal centers. The hard oxygen donor from the deprotonated phenol and the softer nitrogen donor from the pyrimidine ring provide a versatile coordination environment suitable for various transition metals.
-
An electron-withdrawing difluoromethyl (-CF2H) group at the 6-position of the pyrimidine ring. The incorporation of fluorinated moieties is a widely used strategy in medicinal and agricultural chemistry to modulate electronic properties, metabolic stability, and lipophilicity.[3][4][5] In this context, the -CF2H group enhances the π-acidity of the pyrimidine ring, which can influence the catalytic activity of the corresponding metal complex.
-
A phenyl group at the 2-position, which provides steric bulk and can be modified to fine-tune the ligand's steric and electronic environment.
These features make 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol a promising candidate for applications in cross-coupling catalysis, the development of novel inorganic complexes with interesting photophysical properties, and as a core scaffold in drug discovery programs.[6][7] This document provides detailed protocols for the synthesis of the ligand and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Safety Information
A thorough understanding of a reagent's properties is critical for its effective and safe use.
| Property | Value | Source/Note |
| Chemical Name | 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol | IUPAC |
| Molecular Formula | C₁₇H₁₂F₂N₂O | Calculated |
| Molecular Weight | 310.29 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in DMF, DMSO, THF, Dioxane. Sparingly soluble in alcohols. Insoluble in water. | Based on analogous structures |
| CAS Number | Not available. This is a novel research compound. | N/A |
Safety Profile: While a specific toxicology profile for this compound is not available, it should be handled with the standard precautions for new chemical entities. Pyrimidine and phenol derivatives can be irritants. The use of personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood. For related compounds, hazard statements include H302, H312, and H332 (Harmful if swallowed, in contact with skin, or if inhaled).[8]
Synthesis of the Ligand
The synthesis of 2-(6-difluoromethyl-2-phenylpyrimidine-4-YL)phenol can be achieved through a multi-step process involving the construction of the core pyrimidine ring. The following protocol is based on established methods for pyrimidine synthesis, typically involving the condensation of a β-dicarbonyl equivalent with an amidine.[9][10]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target ligand.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 1-(2-Hydroxyphenyl)-4,4-difluoro-1,3-butanedione (Intermediate)
-
Preparation: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 1-(2-hydroxyphenyl)ethan-1-one (1.0 equiv.) in anhydrous THF (20 mL) to the stirred suspension.
-
Scientist's Note: The hydroxyphenyl group is acidic and will react with one equivalent of NaH. An excess of base is required to deprotonate the methyl ketone for the subsequent Claisen condensation.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add ethyl difluoroacetate (1.1 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude β-diketone intermediate is often used in the next step without further purification.
Part B: Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
-
Preparation: To a 250 mL round-bottom flask, add the crude β-diketone intermediate from Part A (1.0 equiv.), benzamidine hydrochloride (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add ethanol (100 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Rationale: This is a classical pyrimidine synthesis. The base (K₂CO₃) neutralizes the HCl from the benzamidine salt and facilitates the cyclocondensation reaction by deprotonating the phenol and promoting nucleophilic attack.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.
-
Add deionized water (100 mL) to the residue and acidify to pH ~6 with 1 M HCl. This will precipitate the product while keeping basic impurities dissolved.
-
Purification: Collect the crude product by vacuum filtration. Purify the solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as an off-white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: Suzuki-Miyaura Cross-Coupling
This ligand is designed to be highly effective in palladium-catalyzed cross-coupling reactions. The following protocol details its use in a model Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid. Such reactions are fundamental for C-C bond formation.[11][12]
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Reagents and Conditions
| Component | Role | Amount (Example) |
| Pd₂(dba)₃ | Palladium Precatalyst | 1 mol % |
| 2-(6-CF₂H-2-Ph-pyrimidin-4-YL)phenol | Bidentate Ligand | 2.5 mol % |
| 4-Bromoanisole | Aryl Halide (1.0 equiv.) | 1.0 mmol |
| Phenylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv. |
| K₃PO₄ (Potassium Phosphate) | Base | 2.0 - 3.0 equiv. |
| 1,4-Dioxane / H₂O (e.g., 10:1) | Solvent System | 3-5 mL |
| Temperature | Reaction Condition | 80 - 110 °C |
Step-by-Step Protocol
-
Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (2.5 mol %) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, remove from the glovebox (if used), and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Trustworthiness Check: Properly degassing the solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) is crucial. Oxygen can deactivate the Pd(0) catalyst, leading to failed reactions or low yields.
-
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-12 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a small pad of Celite to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere and use properly degassed solvents. |
| Poor quality base | Use a freshly opened or properly stored base; K₃PO₄ is often preferred as it is less prone to hydration. | |
| Formation of Homocoupled Product | Reaction temperature too high | Lower the reaction temperature. |
| Presence of oxygen | Improve degassing procedure. | |
| Debromination of Starting Material | Ligand/Palladium ratio not optimal | Screen different Pd:Ligand ratios (e.g., 1:1, 1:2.5). |
| Unsuitable base or solvent | Try alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, DMF). |
Conclusion
2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is a meticulously designed bidentate ligand with significant potential in catalysis and other fields. Its unique electronic and steric properties, conferred by the difluoromethyl and phenyl substituents on a robust pyrimidine-phenol scaffold, make it a valuable tool for researchers. The protocols provided herein offer a reliable pathway for its synthesis and a starting point for its application in robust C-C bond-forming reactions. Further exploration of its coordination chemistry with other transition metals and its use in other catalytic transformations is highly encouraged.
References
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- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- Recent Advances in Catalysis Involving Bident
- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Form
- The Subtle Dance of Ligands: Monodentate vs. Bidentate in Catalysis.
- Bi- and tridentate ligands and their use in catalysis.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC.
- 2-{2-[(difluoromethyl)sulfanyl]pyrimidin-4-yl}phenol. Sigma-Aldrich.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Omega.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. International Journal of Current Microbiology and Applied Sciences.
- Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines.
- Difluoromethyl
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Synthesis of Pyrimidine Based Metal Ligands.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
- Technical Support Center: Synthesis of Pyrimidine-Based Ligands. Benchchem.
- The Use of Pyrimidines in Medicinal Chemistry: Derivatives with Artesunic Acid. University of Belgrade.
- Examples of pyrimidine derivatives with applications in medicinal and materials science. Beilstein Journal of Organic Chemistry.
- 2-(5-nitro-2-phenyl-4-pyrimidinyl)phenol. ChemSynthesis.
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- Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1. PubMed.
- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
- 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. PMC.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC.
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- Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photoc
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- Synthesis of difluoromethyl ethers and sulfides.
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- Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF PAR.
- 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol. PMC.
- Quest for high-performance phenolic fluorophores: synthesis, photophysical properties and practical Hg(II) sensing applications of a rigidified phenolo-merocyanine dye. ChemRxiv.
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Application Notes and Protocols for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol in Kinase Inhibitor Research
Introduction: The Rationale for a Novel Pyrimidine-Based Kinase Inhibitor
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous FDA-approved drugs leveraging this core structure to target the ATP-binding site of various kinases.[1] Its ability to form critical hydrogen bonds with the kinase hinge region makes it a "privileged scaffold" in medicinal chemistry.[1][2] Coupled with the strategic incorporation of a difluoromethyl group, known to enhance metabolic stability and binding affinity, and a phenol moiety, which can participate in key interactions within the active site, the compound 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol emerges as a promising candidate for targeted kinase inhibition.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol as a kinase inhibitor. Given its structural features, we propose its investigation as a potent inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[4][5][6] The protocols and methodologies outlined herein are designed to rigorously assess its inhibitory potential and cellular activity.
Proposed Mechanism of Action: Targeting the Bcr-Abl Kinase
The constitutively active Bcr-Abl fusion protein is a hallmark of CML, driving uncontrolled cell proliferation.[4][6] Bcr-Abl inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates essential for cancer cell growth and survival.[4] We hypothesize that 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol acts as a Type I ATP-competitive inhibitor of Bcr-Abl.
The proposed binding mode involves the pyrimidine core forming hydrogen bonds with the hinge region of the Abl kinase domain. The 2-phenyl group likely occupies a hydrophobic pocket, while the difluoromethyl group at the 6-position can enhance binding affinity through favorable interactions. The 4-YL-phenol moiety is positioned to interact with solvent or form additional hydrogen bonds, further stabilizing the inhibitor-kinase complex.
Caption: Proposed mechanism of Bcr-Abl inhibition.
Experimental Protocols
Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol details a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol against the Bcr-Abl kinase.
A. Materials:
-
Recombinant human Bcr-Abl kinase (e.g., from SignalChem)
-
Kinase substrate (e.g., a biotinylated peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol (test compound)
-
Staurosporine or a known Bcr-Abl inhibitor (e.g., Imatinib) as a positive control[5]
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
B. Experimental Workflow:
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
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- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
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- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Fluorinated Pyrimidine Building Blocks in Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Pyrimidine Scaffolds
The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[1][2] When applied to the pyrimidine scaffold, a privileged heterocycle found in numerous pharmaceuticals, these effects are particularly potent. The resulting fluorinated pyrimidine building blocks are critical components in the development of therapeutics across a spectrum of diseases, most notably in oncology and virology.[3][4]
The anti-cancer agent 5-Fluorouracil (5-FU), rationally designed in 1957, stands as a testament to the power of this approach.[5][6] Its mechanism, involving the inhibition of thymidylate synthase and disruption of RNA synthesis, is critically dependent on the C-F bond at the 5-position.[7] The enduring success of 5-FU has fueled decades of research into more effective and diverse methods for creating novel fluorinated pyrimidine analogs.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for preparing these vital building blocks. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and robust, step-by-step protocols for immediate application.
Strategic Overview: Pathways to Fluorinated Pyrimidines
The synthesis of fluorinated pyrimidines can be broadly categorized into two primary approaches: the direct fluorination of a pre-formed pyrimidine ring and the construction of the pyrimidine ring from smaller, pre-fluorinated precursors. A third, equally important strategy involves the installation of fluorinated functional groups (e.g., -CF₃) onto the pyrimidine core. Each approach has distinct advantages and is chosen based on the desired substitution pattern, the complexity of the substrate, and scalability.
Caption: High-level overview of primary synthetic routes to fluorinated pyrimidines.
Strategy 1: Direct Electrophilic Fluorination of the Pyrimidine Core
This "late-stage functionalization" approach is powerful for its ability to introduce fluorine onto an already assembled, often complex, pyrimidine scaffold. The most common method involves electrophilic fluorination, where a reagent delivers a formal "F+" equivalent to the electron-rich pyrimidine ring.
Causality and Mechanistic Insight
The choice of reagent is critical. Modern electrophilic fluorinating agents, particularly N-F reagents like Selectfluor™ (F-TEDA-BF₄), have largely replaced hazardous predecessors like gaseous F₂ or CF₃OF.[8][9] Selectfluor™ is a stable, crystalline solid that is safer to handle and offers excellent reactivity and often high regioselectivity.[10] The reaction proceeds via an electrophilic aromatic substitution mechanism. In uracil or 2-aminopyrimidine systems, the C5 position is typically the most nucleophilic and, therefore, the most susceptible to fluorination. However, regioselectivity can be a challenge. Recent studies have shown that additives, such as silver salts (e.g., Ag₂CO₃), can dramatically improve both the yield and the regioselectivity of the fluorination of substituted 2-aminopyrimidines, directing the fluorine atom exclusively to the C5 position.[11]
Protocol 1: Silver-Promoted C5-Fluorination of a 4-Aryl-2-Aminopyrimidine
This protocol is adapted from methodologies developed for the selective fluorination of 4-substituted 2-aminopyrimidine derivatives.[11]
Materials:
-
4-Aryl-2-aminopyrimidine (Substrate 1) (1.0 eq)
-
Selectfluor™ (1.2 eq)
-
Silver(I) Carbonate (Ag₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk tube or sealed reaction vial
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the 4-aryl-2-aminopyrimidine (0.2 mmol, 1.0 eq), Selectfluor™ (0.24 mmol, 1.2 eq), and Ag₂CO₃ (0.4 mmol, 2.0 eq).
-
Add anhydrous acetonitrile (2.0 mL) to the tube.
-
Seal the tube and place the reaction mixture in a pre-heated oil bath at 70 °C.
-
Stir the reaction vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with brine (2 x 10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-fluoro-4-aryl-2-aminopyrimidine.
Trustworthiness (Self-Validation): The product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). A successful reaction is indicated in the ¹⁹F NMR by a singlet or a doublet (if coupled to a nearby proton) in the expected chemical shift range for an aryl fluoride. The disappearance of the C5-H signal in the ¹H NMR is also a key indicator.
| Substrate (4-substituent) | Yield (%) | Regioselectivity (5-F vs. other) | Reference |
| 4-Phenyl | 75% | >99:1 | [11] |
| 4-(4-Chlorophenyl) | 68% | >99:1 | [11] |
| 4-(Pyridin-3-yl) | 81% | >99:1 | [11] |
| 4-(Thiophen-2-yl) | 70% | >99:1 | [11] |
| Table 1: Representative yields for silver-promoted direct fluorination of 4-substituted 2-aminopyrimidines.[11] |
Strategy 2: Introduction of Fluorinated Groups (-CF₃)
The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with drastically different electronic properties. It is highly lipophilic and can significantly enhance metabolic stability and cell permeability.[12][13]
Causality and Mechanistic Insight
Direct trifluoromethylation of heterocycles has historically been challenging. Modern methods often rely on radical pathways or transition-metal catalysis. Copper-mediated trifluoromethylation using an inexpensive and accessible reagent like methyl fluorosulfonyldifluoroacetate (Chen's reagent) or trifluoromethyl iodide (CF₃I) has proven to be a robust method, particularly for pyrimidine nucleosides.[12][14][15] The reaction typically proceeds from an iodo-substituted pyrimidine, where the copper reagent facilitates the coupling of the CF₃ group. Microwave-assisted protocols can dramatically accelerate these reactions, reduce side products, and improve yields.[14]
Protocol 2: Microwave-Assisted Copper-Mediated Trifluoromethylation of a 5-Iodo-Pyrimidine Nucleoside
This protocol is based on a scalable, high-yielding synthesis of 5-trifluoromethyl pyrimidine nucleosides.[14] It involves a three-step sequence: protection, trifluoromethylation, and deprotection.
Caption: Workflow for the synthesis of 5-trifluoromethyl pyrimidine nucleosides.
Part A: Benzoyl Protection
-
Dissolve the 5-iodo pyrimidine nucleoside (e.g., 5-iodouridine) (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (excess, e.g., 4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with cold 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the fully benzoylated precursor, which can often be used without further purification.
Part B: Microwave-Assisted Trifluoromethylation
-
In a microwave reaction vial, combine the N,O-perbenzoylated-5-iodo-pyrimidine nucleoside (1.0 eq), methyl fluorosulfonyldifluoroacetate (Chen's reagent, 2.0 eq), and copper(I) iodide (CuI, 2.0 eq).
-
Add a suitable solvent, such as anhydrous DMF or NMP.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to isolate the protected 5-trifluoromethyl nucleoside.
Part C: Deprotection
-
Dissolve the purified, protected 5-trifluoromethyl nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 eq of a 0.5 M solution in methanol).
-
Stir at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Dowex 50WX8) until the pH is ~7.
-
Filter the resin and concentrate the filtrate to obtain the final 5-trifluoromethyl pyrimidine nucleoside.
Trustworthiness (Self-Validation): Successful trifluoromethylation is confirmed by ¹⁹F NMR, which should show a singlet at approximately -60 to -65 ppm. HRMS will confirm the mass change corresponding to the replacement of iodine with a CF₃ group.
Strategy 3: Functionalization via Cross-Coupling Reactions
Fluorinated pyrimidines bearing a halogen (Cl, Br, I) are exceptionally valuable building blocks. They allow for the introduction of diverse aryl, heteroaryl, and amino substituents through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Causality and Mechanistic Insight
Suzuki-Miyaura Coupling: This reaction forms C-C bonds between a halide (or triflate) and an organoboron reagent.[16][17] In the context of fluorinated pyrimidines, a key consideration is the relative reactivity of different C-halogen bonds in the crucial oxidative addition step of the catalytic cycle. The general reactivity trend is C-I > C-Br > C-OTf >> C-Cl > C-F.[17] This differential reactivity allows for selective coupling at a bromo or iodo position while leaving a less reactive chloro or fluoro substituent untouched. Achieving coupling at a C-F bond is challenging and typically requires harsh conditions and specialized catalysts.[16]
Buchwald-Hartwig Amination: This reaction forms C-N bonds between a halide and an amine.[18] It is one of the most powerful methods for synthesizing aromatic amines. The choice of palladium catalyst, and particularly the phosphine ligand, is critical for achieving high yields and broad substrate scope. Sterically hindered, electron-rich ligands (e.g., XPhos, tBuXPhos) are often employed to facilitate the key reductive elimination step that forms the C-N bond.[19]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectfluor™ [sigmaaldrich.com]
- 11. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple synthesis of trifluoromethylated pyrimidine nucleosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. hammer.purdue.edu [hammer.purdue.edu]
Application Notes & Protocols: Strategic Functionalization of the Phenol Moiety in 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
Abstract
This document provides a comprehensive technical guide for the chemical modification of the phenolic hydroxyl group in 2-(6-difluoromethyl-2-phenylpyrimidine-4-YL)phenol. This pyrimidine-based scaffold is of significant interest in medicinal chemistry and materials science, where the phenol serves as a critical handle for molecular elaboration.[1][2] We present detailed, field-tested protocols for three primary classes of transformation: O-alkylation (etherification), O-acylation (esterification), and modern C-O cross-coupling reactions. The guide emphasizes the rationale behind procedural choices, addressing the specific electronic and steric challenges posed by the substrate to ensure reproducible and high-yielding outcomes for researchers in drug discovery and chemical development.
Introduction and Molecular Context
The compound 2-(6-difluoromethyl-2-phenylpyrimidine-4-YL)phenol belongs to a class of heterocyclic structures that are privileged in drug discovery due to their diverse biological activities.[3][4][5] The pyrimidine core, particularly when substituted with electron-withdrawing groups like the difluoromethyl moiety, significantly influences the reactivity of attached functional groups. The phenolic hydroxyl is arguably the most versatile functionalization point on this molecule. Its modification allows for the modulation of critical physicochemical properties, including:
-
Solubility and Bioavailability: Converting the polar phenol to a less polar ether or ester can enhance membrane permeability.[6]
-
Pharmacological Activity: The phenol can act as a key hydrogen bond donor/acceptor. Its modification can alter target binding affinity and selectivity.
-
Prodrug Strategies: Esterification is a classic strategy to mask the phenol, improving drug delivery, with subsequent in vivo hydrolysis to release the active parent compound.
-
Structural Elaboration: The phenol provides a nucleophilic center for building more complex molecules through C-O bond formation, linking the pyrimidine scaffold to other aromatic or aliphatic systems.[7]
The electronic environment of the phenol in the title compound is heavily influenced by the electron-deficient pyrimidine ring. This increases the acidity of the phenolic proton (lowering its pKa) compared to phenol itself, making deprotonation more facile. However, the resulting phenoxide's nucleophilicity can be tempered by resonance delocalization into the heterocyclic system. Furthermore, the flanking phenyl and difluoromethyl groups present a unique steric environment that must be considered when selecting reagents.
Figure 1: Key functionalization pathways for the target phenol.
O-Alkylation and O-Arylation (Ether Synthesis)
The conversion of the phenolic hydroxyl to an ether is a fundamental transformation used to enhance lipophilicity and block hydrogen-bonding capabilities.
Williamson Ether Synthesis
This classic S(_N)2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Causality and Experimental Choices:
-
Base Selection: Due to the increased acidity of the phenol, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. Cs₂CO₃ is particularly effective due to its high solubility in organic solvents and the "cesium effect," which generates a more 'naked' and highly reactive phenoxide anion. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required to ensure complete deprotonation.
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they solvate the cation of the base without solvating (and deactivating) the phenoxide nucleophile.
Protocol 2.1: Synthesis of 4-(2-Ethoxyethoxy)-2-(6-difluoromethyl-2-phenylpyrimidin-4-yl)phenol
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol (1.0 eq, e.g., 326 mg, 1.0 mmol) and anhydrous cesium carbonate (1.5 eq, 489 mg, 1.5 mmol).
-
Solvent Addition: Add 10 mL of anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature to facilitate phenoxide formation.
-
Electrophile Addition: Add 1-bromo-2-ethoxyethane (1.2 eq, 139 µL, 1.2 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into 50 mL of cold water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.
| Reagent/Condition | Williamson Ether Synthesis | Mitsunobu Reaction |
| Electrophile | Alkyl Halide (R-X) | Alcohol (R-OH) |
| Key Reagents | Base (e.g., Cs₂CO₃, NaH) | DEAD or DIAD, PPh₃ |
| Solvent | DMF, Acetonitrile | THF, Dioxane |
| Temperature | Room Temp to 80 °C | 0 °C to Room Temp |
| Key Advantage | Cost-effective, simple | Mild conditions, inverts stereochemistry of secondary alcohols |
| Typical Yield | 75-95% | 60-85% |
| Table 1: Comparative summary of O-alkylation methods. |
O-Acylation (Ester Synthesis)
Esterification is a highly valuable reaction for creating prodrugs or fine-tuning electronic properties. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and generally provide rapid conversion. Acid anhydrides are also effective and produce a carboxylic acid byproduct that is easily removed.
-
Base Selection: A tertiary amine base such as triethylamine (Et₃N) or pyridine is required to scavenge the acidic byproduct (HCl or RCOOH) generated during the reaction, driving the equilibrium towards the product. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, especially with less reactive anhydrides.
Protocol 3.1: Synthesis of [2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)phenyl] Acetate
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol (1.0 eq, 326 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq, 209 µL, 1.5 mmol) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq, 85 µL, 1.2 mmol) dropwise with vigorous stirring. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC.
-
Work-up: Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often pure enough for subsequent use, but can be further purified by recrystallization or silica gel chromatography if necessary.
Palladium-Catalyzed C-O Cross-Coupling
The formation of diaryl ethers via cross-coupling represents a powerful method for constructing complex molecules. The Buchwald-Hartwig amination technology has been extended to C-O bond formation and is highly effective for coupling phenols with aryl halides.[8]
Causality and Experimental Choices:
-
Catalyst System: This reaction is critically dependent on the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are essential.[9] They promote the crucial reductive elimination step from the Pd(II) intermediate and stabilize the active Pd(0) catalyst, preventing decomposition.
-
Base and Solvent: A moderately strong base like K₃PO₄ or Cs₂CO₃ is used to generate the phenoxide in situ. Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are preferred to ensure the stability of the catalytic intermediates at the required reaction temperatures.
Figure 2: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Protocol 4.1: Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidin-4-yl)-1-phenoxybenzene
-
Inert Atmosphere Setup: Add 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol (1.0 eq, 326 mg, 1.0 mmol), bromobenzene (1.2 eq, 126 µL, 1.2 mmol), and cesium carbonate (2.0 eq, 652 mg, 2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Loading: In a glovebox or under a strong stream of nitrogen, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq, 18 mg, 0.02 mmol) and the ligand (e.g., XPhos, 0.08 eq, 38 mg, 0.08 mmol).
-
Solvent and Degassing: Add 10 mL of anhydrous, degassed toluene via syringe. Seal the Schlenk tube and purge with nitrogen for 5 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the diaryl ether product.
| Parameter | Buchwald-Hartwig Coupling |
| Aryl Source | Aryl Halide or Triflate (Ar-X) |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, tBuXPhos |
| Base | Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
| Key Advantage | High functional group tolerance, broad scope |
| Typical Yield | 65-90% |
| Table 2: Typical conditions for Palladium-catalyzed C-O coupling. |
General Workflow and Characterization
A standardized workflow is critical for success in these functionalization reactions. Proper execution of each step ensures high purity of the final compound, which is essential for subsequent biological testing or material application.
Figure 3: Standard experimental workflow for functionalization.
Upon purification, all novel compounds must be rigorously characterized to confirm their identity and purity. Standard methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the molecular structure and the successful modification at the phenol position.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) for reaction monitoring and high-resolution (HRMS) to confirm the exact molecular formula.
Conclusion
The phenolic group of 2-(6-difluoromethyl-2-phenylpyrimidine-4-YL)phenol is a highly versatile synthetic handle. Through straightforward O-alkylation and O-acylation protocols, or more advanced palladium-catalyzed C-O cross-coupling reactions, a diverse library of analogues can be readily generated. The protocols and rationales provided in this guide offer a robust starting point for researchers aiming to explore the structure-activity relationships of this important heterocyclic scaffold. Careful selection of reagents and conditions, tailored to the specific electronic and steric nature of the substrate, is paramount to achieving successful outcomes.
References
-
Das, S., & Guchhait, S. K. (2024). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]
-
Li, W., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules. [Link]
-
Kaur, R., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
-
Reyes-Melo, F. D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Pharmaceuticals. [Link]
-
Ahmad, A., et al. (2021). Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. [Link]
-
Maltsev, O. V., et al. (2022). Reactions of phenol 12a with pyrimidine 15 in the presence of acids. ResearchGate. [Link]
-
Wang, L., et al. (2014). Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. Taylor & Francis Online. [Link]
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Ghorbani-Vaghei, R., & Malaeke, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
D'Auria, M., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition. [Link]
-
Guo, L., et al. (2017). One-pot Suzuki–Miyaura cross-coupling of phenols using DCID. ResearchGate. [Link]
-
Vorbrüggen, H. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett. [Link]
-
Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
-
Knochel, P. (2011). Direct Suzuki-Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts. [Link]
-
Chemistry Steps. (2024). Reactions of Phenols. Chemistry Steps. [Link]
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Gutsulyak, D. V., & Daugulis, O. (2018). Phenol-Directed C–H Functionalization. ACS Catalysis. [Link]
-
Grzegorzewska, U., et al. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
D'Souza, D., & Müller, T. J. J. (2007). Multi-component syntheses of condensed pyrimidines. Chemical Society Reviews. [Link]
-
Gendron, T., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. RSC Publishing. [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
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Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. ResearchGate. [Link]
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Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters. [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]
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Obukhov, K. A., et al. (2019). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. ResearchGate. [Link]
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Advanced Application Note: Crystal Growth Architectures for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol
Executive Summary & Structural Analysis[1][2]
This guide details the protocols for the crystallization of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol , a pharmacophore characterized by a 2,4,6-trisubstituted pyrimidine core. This molecule presents a unique challenge and opportunity for crystal engineering due to its competing intermolecular forces:
-
Hydrogen Bonding: The phenolic hydroxyl group acts as a strong donor, while the pyrimidine nitrogens serve as acceptors.
-
Lipophilicity: The difluoromethyl (-CHF
) and phenyl groups increase hydrophobicity, necessitating organic solvent systems. -
Conformational Locking: Potential intramolecular H-bonding between the phenol -OH and the pyrimidine nitrogen (if ortho-substituted) can planarize the molecule, favoring
- stacking interactions.
The protocols below prioritize Vapor Diffusion for single-crystal X-ray diffraction (SC-XRD) quality and Controlled Cooling for bulk purity.
Pre-Crystallization Physicochemical Profiling
Before attempting growth, the solubility profile must be mapped. This compound is expected to exhibit "Class II" behavior (Low Solubility in Water, High Permeability/Lipophilicity).
Table 1: Predicted Solubility & Solvent Selection Matrix
| Solvent Class | Specific Solvent | Solubility Prediction | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary solvent for diffusion methods. |
| Polar Aprotic | DMSO, DMF | Very High | Avoid for evaporation; use only for high-temp cooling. |
| Polar Protic | Methanol, Ethanol | Moderate | Ideal for cooling crystallization. |
| Non-Polar | Hexane, Heptane | Low/Insoluble | Anti-solvent of choice. |
| Aqueous | Water | Insoluble | Anti-solvent for polar protic systems. |
Protocol A: Vapor Diffusion (Sitting Drop)
Objective: Generation of high-quality single crystals for SC-XRD structural elucidation. Mechanism: Slow diffusion of a volatile anti-solvent into a solution decreases solubility gradually, minimizing nucleation sites and promoting large, defect-free growth.
Materials
-
Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-Solvent: n-Hexane or Pentane.
-
Vessel: 2-chamber crystallization vial or standard NMR tube inside a larger vial.
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mg of the target compound in 0.5–1.0 mL of the Primary Solvent. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
-
Inner Vessel Loading: Place the solution into the inner vial (small borosilicate glass).
-
Outer Vessel Loading: Fill the outer larger vial with 2–3 mL of the Anti-Solvent (Hexane). Crucial: Do not let the liquids touch.
-
Sealing: Cap the outer vial tightly to create a closed system.
-
Equilibration: Store at constant temperature (20°C) in a vibration-free environment.
-
Observation: Monitor daily. The hexane will vaporize and diffuse into the DCM, slowly lowering the solubility limit. Crystals should appear within 2–7 days.
Protocol B: Slow Cooling (Bulk Purification)
Objective: Purification of >100 mg batches and polymorph screening. Mechanism: Leveraging the temperature dependence of solubility in alcoholic solvents.
Step-by-Step Methodology
-
Saturation: Suspend the compound in Ethanol (absolute) at room temperature.
-
Heating: Heat the mixture to near-reflux (approx. 75°C) using a heating block. Add solvent dropwise until the solid just dissolves.
-
Clarification: If particulates remain, hot-filter the solution through a pre-warmed glass funnel.
-
Controlled Cooling:
-
Stage 1: Turn off the heat source and let the vial sit in the block to cool to RT naturally (approx. 1-2 hours).
-
Stage 2: Transfer to a 4°C refrigerator for 12 hours.
-
Stage 3: (Optional) Transfer to a -20°C freezer if yield is low.
-
-
Harvesting: Isolate crystals via vacuum filtration. Wash with cold Hexane to remove residual mother liquor.
Visualization of Workflows
Diagram 1: Crystallization Decision Tree
This logic flow guides the researcher based on the initial solubility results.
Caption: Decision matrix for selecting the optimal crystallization method based on solvent interaction.
Diagram 2: Vapor Diffusion Mechanism
Visualizing the mass transfer in the sitting drop/vial-in-vial setup.
Caption: Mass transfer dynamics in a vapor diffusion setup. Hexane diffuses into DCM, triggering controlled nucleation.
Critical Troubleshooting (Self-Validating Systems)
-
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Supersaturation was reached too quickly, or the melting point is too low in the presence of solvent impurities.
-
Correction: Re-dissolve and lower the concentration. Switch from Hexane to Pentane (slower diffusion) or lower the temperature to 4°C to favor ordering over amorphous clumping.
-
-
Issue: Microcrystalline Powder (No Single Crystals)
-
Cause: Nucleation rate >> Crystal growth rate.
-
Correction: Reduce the surface area of the interface in diffusion methods or apply a "layering" technique where pure solvent is carefully pipetted between the solution and the anti-solvent to slow mixing.
-
References
-
PubChem. (2025).[1][2] 2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
Granifo, J., et al. (2016). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol. Journal of the Chilean Chemical Society. Retrieved March 6, 2026, from [Link]
-
Cui, X., et al. (2009).[3] 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol Crystal Structure. Acta Crystallographica Section E. Retrieved March 6, 2026, from [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Org. Synth. 2024, 101, 334-352. Retrieved March 6, 2026, from [Link]
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Application Notes and Protocols for the Agrochemical Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
Introduction: The Strategic Integration of Fluorine in Next-Generation Fungicides
The pyrimidine scaffold is a cornerstone in the development of a diverse array of agrochemicals, particularly fungicides, owing to its versatile chemical reactivity and broad-spectrum biological activity.[1][2] Phenylpyrimidine derivatives, in particular, have demonstrated significant efficacy in controlling a wide range of plant pathogenic fungi.[3] Their mode of action often involves the disruption of essential fungal cellular processes, such as the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3]
A key strategy in modern agrochemical design is the incorporation of fluorine atoms into lead compounds to enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][4] The difluoromethyl (CF2H) group, in particular, has emerged as a valuable bioisosteric replacement for hydroxyl or thiol groups, offering a unique combination of electronic properties and the ability to participate in hydrogen bonding.[4][5] This strategic substitution can lead to compounds with improved pharmacokinetic profiles and enhanced biological efficacy.
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and potential applications of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol , a novel compound designed to leverage the synergistic benefits of the phenylpyrimidine core and the difluoromethyl moiety for the development of advanced fungicides.
Chemical Profile and Properties
A summary of the key chemical properties of the target compound and its critical intermediate is presented below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |
| Target Compound | 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol | C₁₇H₁₂F₂N₂O | 310.29 | Off-white to pale yellow solid |
| Key Intermediate | 4-Chloro-6-(difluoromethyl)-2-phenylpyrimidine | C₁₁H₇ClF₂N₂ | 256.64 | White to off-white solid |
Synthetic Strategy and Key Reactions
The synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is a multi-step process that hinges on the initial construction of the core pyrimidine ring, followed by strategic functionalization. The overall synthetic workflow is depicted below.
Part 1: Synthesis of the Pyrimidine Core: 2-Phenyl-6-(difluoromethyl)pyrimidin-4-ol
The initial and most critical phase of this synthesis is the construction of the substituted pyrimidine ring. This is achieved through a cyclocondensation reaction, a robust and widely employed method for forming heterocyclic systems.
Causality of Experimental Choices:
-
Reactants: Benzamidine is selected as the nitrogen-containing component to introduce the 2-phenyl group. Ethyl 4,4-difluoroacetoacetate serves as the 1,3-dicarbonyl component, which will form the backbone of the pyrimidine ring and crucially, introduce the difluoromethyl group at the 6-position.
-
Reaction Conditions: A basic catalyst, such as sodium ethoxide, is essential to deprotonate the active methylene group of the ethyl 4,4-difluoroacetoacetate, facilitating the initial Michael addition to the benzamidine. The subsequent cyclization and dehydration are typically promoted by heating the reaction mixture.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.
-
Addition of Dicarbonyl: Slowly add ethyl 4,4-difluoroacetoacetate (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The product, 2-phenyl-6-(difluoromethyl)pyrimidin-4-ol, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Part 2: Activation of the Intermediate: Synthesis of 4-Chloro-6-(difluoromethyl)-2-phenylpyrimidine
To facilitate the subsequent nucleophilic aromatic substitution, the hydroxyl group at the 4-position of the pyrimidine ring must be converted into a better leaving group. Chlorination is the most common and effective method for this transformation.
Causality of Experimental Choices:
-
Reagent: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[6][7]
-
Reaction Conditions: The reaction is typically carried out in the presence of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), which acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] The reaction is often heated to ensure complete conversion.
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend 2-phenyl-6-(difluoromethyl)pyrimidin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Base Addition: Slowly add N,N-diisopropylethylamine (1.2 equivalents) to the mixture while cooling in an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 4-chloro-6-(difluoromethyl)-2-phenylpyrimidine can be purified by column chromatography on silica gel.
Part 3: Final Product Formation: Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
The final step involves the coupling of the activated pyrimidine intermediate with phenol. This is a nucleophilic aromatic substitution reaction where the phenoxide ion displaces the chloride at the 4-position of the pyrimidine ring.
Causality of Experimental Choices:
-
Reactants: The 4-chloro-6-(difluoromethyl)-2-phenylpyrimidine is the electrophile, and phenol is the nucleophile.
-
Base: A base, such as potassium carbonate or sodium hydride, is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal for this type of reaction as it can solvate the cation of the base without deactivating the nucleophile.
Experimental Protocol:
-
Reaction Setup: To a solution of phenol (1.1 equivalents) in dry DMF, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of Intermediate: Add 4-chloro-6-(difluoromethyl)-2-phenylpyrimidine (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product, 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol.
Application in Agrochemical Synthesis: Rationale and Potential
The title compound, 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, is a promising candidate for the development of novel fungicides. The rationale for its potential efficacy is based on the following key structural features:
-
Phenylpyrimidine Core: This well-established pharmacophore is known to exhibit broad-spectrum fungicidal activity.[3][8]
-
Difluoromethyl Group: The presence of the CF2H group is anticipated to enhance the compound's metabolic stability and lipophilicity, potentially leading to improved cellular uptake and target engagement within the fungal pathogen.[1][4] The ability of the CF2H group to act as a hydrogen bond donor could also contribute to stronger binding interactions with the target enzyme.[5]
-
Phenolic Moiety: The phenolic hydroxyl group provides a site for further derivatization, allowing for the synthesis of a library of related compounds with potentially modulated activity and selectivity. This hydroxyl group could also play a role in the compound's mode of action.
Illustrative Biological Activity Data of Analogous Compounds
While specific biological data for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is not yet publicly available, the fungicidal potential of closely related phenylpyrimidine derivatives has been documented. The following table summarizes the activity of some analogous compounds against various plant pathogenic fungi.
| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Phenylpyrimidine Derivatives | Candida albicans | MIC | Superior to fluconazole | [2] |
| Pyrimidine Ether Derivatives | Phomopsis sp. | EC₅₀ | 10.5 | [9] |
| Substituted Pyrimidines | Various phytopathogenic fungi | Inhibition Rate at 50 µg/mL | Potent activity observed | [8] |
Logical Relationship of Synthetic Steps
The sequence of the synthetic steps is crucial for the successful synthesis of the target molecule. The logical flow is as follows:
Conclusion and Future Perspectives
The synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol represents a strategic approach to the design of new and effective fungicides. By combining the proven fungicidal properties of the phenylpyrimidine scaffold with the advantageous physicochemical characteristics of the difluoromethyl group, this compound holds significant promise for agrochemical applications. The detailed protocols provided herein offer a clear and reproducible pathway for its synthesis, enabling further investigation into its biological activity and potential for development as a commercial crop protection agent. Future work should focus on the in-vitro and in-vivo evaluation of this compound against a panel of economically important plant pathogens, as well as structure-activity relationship (SAR) studies to optimize its fungicidal potency and spectrum of activity.
References
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry.
- Application Notes: Antifungal Properties of Phenylpyrimidine Deriv
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
- Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria. (2022). PMC.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PMC.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). Organic Letters.
- Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science.
- 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. (n.d.). American Chemical Society.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015).
- Synthesis of chlorinated pyrimidines. (n.d.).
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.).
- Selective difluoromethylation and monofluoromethylation reactions. (n.d.).
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
- New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. (2026). Frontiers in Pharmacology.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (n.d.). Frontiers in Chemistry.
- Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (2012). Journal of the Chilean Chemical Society.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC.
- Process for preparing 4,6-dichloro-pyrimidine. (n.d.).
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Semantic Scholar.
- Method for producing 4,6-dichloropyrimidine. (n.d.).
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
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Introduction: The 2-(Pyrimidin-4-yl)phenol Ligand Scaffold
An Application Guide to the Coordination Chemistry of 2-(Pyrimidin-4-yl)phenol Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the coordination chemistry of 2-(pyrimidin-4-yl)phenol (Hppy) and its derivatives. These N,O-bidentate ligands are of significant interest due to their versatile coordination behavior and the unique photophysical, catalytic, and biological properties of their metal complexes. This guide moves beyond simple procedural lists to explain the rationale behind experimental choices, offering a self-validating framework for the synthesis, characterization, and application of these compounds.
The 2-(pyrimidin-4-yl)phenol ligand system features a phenol ring directly linked to a pyrimidine ring at the 4-position. The key structural feature is the proximate arrangement of the phenolic hydroxyl group and a pyrimidine nitrogen atom, which allows for the formation of a stable six-membered chelate ring upon deprotonation and coordination to a metal center. This N,O-bidentate coordination mode is fundamental to the properties of the resulting metal complexes.
The electronic properties of the pyrimidine ring, combined with the phenolic oxygen donor, create a robust ligand field that can stabilize various transition metal ions in different oxidation states.[1][2] This versatility has led to the exploration of their metal complexes in diverse fields, including the development of luminescent materials, catalysts for organic transformations, and novel therapeutic agents.[3][4][5] The strategic coordination of such bioactive organic molecules to metal centers can be key to overcoming limitations of purely organic compounds, such as high systemic toxicity or cellular resistance.[3]
Synthesis and Characterization
The synthesis of the ligand is the foundational step, followed by complexation with a desired metal salt. Rigorous characterization is then essential to confirm the identity and purity of the ligand and its metal complexes.
Protocol 1: Synthesis of 2-(2-Aminopyrimidin-4-yl)phenol
This protocol outlines a common synthetic route. The choice of starting materials and reaction conditions is critical for achieving a good yield and purity.
Rationale: This procedure is based on established condensation reactions for forming heterocyclic systems. The use of an inert atmosphere is recommended to prevent oxidation of the phenol moiety, particularly at elevated temperatures.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 eq.) and a suitable pyrimidine precursor, such as 4-chloropyrimidine (1 eq.), in an appropriate solvent like ethanol.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the mixture to act as a scavenger for the HCl generated during the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-aminopyrimidin-4-yl)phenol as a solid.
-
Verification: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: General Synthesis of a Metal(II) Complex
This protocol provides a general method for coordinating the Hppy ligand to a divalent transition metal, such as Cu(II), Zn(II), or Ni(II).
Rationale: The reaction involves the deprotonation of the phenolic proton by a base, facilitating coordination of the phenolate oxygen to the metal center. Methanol is a common solvent as it dissolves both the ligand and many metal salts. The stoichiometry is controlled by the molar ratio of the reactants.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2-(pyrimidin-4-yl)phenol (2 eq.) in methanol in a flask. Add a methanolic solution of a base like sodium hydroxide or triethylamine (2 eq.) to deprotonate the ligand in situ.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O) (1 eq.) in methanol.
-
Complexation: Add the metal salt solution dropwise to the ligand solution while stirring vigorously at room temperature. A color change or precipitation of the complex is often observed immediately.
-
Reaction: Stir the mixture for 2-4 hours at room temperature or with gentle heating (50°C) to ensure complete reaction.[6]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold methanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the complex in a vacuum desiccator.
-
Characterization: Characterize the final product using FT-IR, UV-Vis, Elemental Analysis, and, if possible, X-ray crystallography.
Caption: Experimental workflow from ligand synthesis to application testing.
Key Characterization Techniques: Interpreting the Data
Proper characterization is paramount to confirm that coordination has occurred and to elucidate the structure of the resulting complex.
Spectroscopic Analysis
A comparison of the ligand and complex spectra provides clear evidence of coordination.
| Technique | Observation in Free Ligand (Hppy) | Change Upon Coordination to Metal (M) | Rationale & Interpretation |
| ¹H NMR | Sharp singlet for the phenolic -OH proton (typically >10 ppm). | Disappearance of the phenolic -OH proton signal. | The proton is lost upon deprotonation and coordination of the phenolate oxygen to the metal center. This is a definitive indicator of complex formation.[7] |
| FT-IR | Broad ν(O-H) stretch (~3400 cm⁻¹). Sharp ν(C=N) stretch from the pyrimidine ring (~1600 cm⁻¹). | Disappearance of the broad ν(O-H) band. Shift in the ν(C=N) band (typically to lower frequency). | Loss of the -OH group confirms coordination. The shift in the C=N stretch indicates that the pyrimidine nitrogen is involved in bonding to the metal, altering the bond's vibrational energy. New bands at lower frequencies (<600 cm⁻¹) may appear, corresponding to M-O and M-N vibrations.[7] |
| UV-Vis | Intense bands in the UV region assigned to π–π* and n–π* transitions within the aromatic system.[7] | Bands may shift (red or blue shift) and new bands may appear in the visible region. | Coordination to the metal alters the energy levels of the ligand's molecular orbitals. New bands can be attributed to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions, which are often responsible for the color of transition metal complexes.[7] |
Structural Elucidation
While spectroscopy suggests coordination, X-ray crystallography provides definitive structural information.
-
Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in the crystalline state. It reveals crucial details such as:
-
The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar).
-
The specific atoms of the ligand bound to the metal.
-
Precise bond lengths and angles, confirming the formation of the chelate ring.[1][8]
-
Intermolecular interactions like hydrogen bonding or π-π stacking in the crystal lattice.[9]
-
Caption: Chelation of the deprotonated ligand (ppy⁻) to a metal ion (M).
Applications in Drug Development and Materials Science
The coordination of 2-(pyrimidin-4-yl)phenol ligands to metal ions can significantly enhance or modify their biological activity and physical properties.[10]
Anticancer and Antimicrobial Agents
A recurring theme in medicinal inorganic chemistry is the enhanced biological activity of metal complexes compared to their free organic ligands.[11][12] The metal center can influence properties like cell permeability, interaction with biomolecules (e.g., DNA or proteins), and redox activity.[13][14]
Rationale for Enhanced Activity:
-
Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
-
Structural Diversity: Metal complexes adopt well-defined three-dimensional geometries not accessible to organic molecules, potentially leading to unique interactions with biological targets.[13]
-
Redox Activity: The metal center can participate in redox reactions within the cell, generating reactive oxygen species (ROS) that induce cell death.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized metal complexes and the free ligand in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Luminescent Materials
Coordination to metal ions, particularly those with d⁶ or d¹⁰ electron configurations (e.g., Ru(II), Zn(II), Cd(II)), can lead to highly luminescent materials.[5][15] The emission properties arise from electronic transitions, which can be ligand-centered (LC), metal-centered (MC), or charge-transfer (MLCT, LMCT) in nature.[16][17] These properties make the complexes candidates for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Chemosensors: Where luminescence is quenched or enhanced upon binding to a specific analyte.
-
Bio-imaging: As fluorescent probes for cellular components.
The photophysical properties, such as emission wavelength, quantum yield, and lifetime, can be systematically tuned by modifying the substituents on the ligand or by changing the central metal ion.
References
-
Awolope, R. O., et al. (2023). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. Available at: [Link]
-
Holder, E., et al. (2005). A Novel Light-Emitting Mixed-Ligand Iridium(III) Complex with a Terpyridine-Poly(ethylene glycol) Macroligand. Macromolecules. Available at: [Link]
-
Hernández Franco, L., & Palermo, J. A. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Rasul, S. M., & Meena, B. I. (2024). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. Oriental Journal of Chemistry. Available at: [Link]
-
Mohammed, H. S., & Tripathi, V. D. (n.d.). Medicinal Applications of Coordination Complexes. Semantic Scholar. Available at: [Link]
-
Martín-Ramos, P., et al. (2004). Coordination frameworks containing the pyrimidin-4-olate ligand. Synthesis, thermal, magnetic, and ab initio XRPD structural characterization of nickel and zinc derivatives. Inorganic Chemistry. Available at: [Link]
-
Thomas, C., & Decaudin, D. (n.d.). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. Semantic Scholar. Available at: [Link]
-
Maia, P. I. d. S., et al. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. Available at: [Link]
-
Maia, P. I. d. S., et al. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. ResearchGate. Available at: [Link]
-
Karges, J., et al. (2022). Metal Complexes for Therapeutic Applications. eScholarship.org. Available at: [Link]
-
Li, Y., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica. Available at: [Link]
-
Frei, A., et al. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. MDPI. Available at: [Link]
-
Rasul, S. M., & Meena, B. I. (2024). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. Oriental Journal of Chemistry. Available at: [Link]
-
Awolope, R. O., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. Available at: [Link]
-
Dong, Y.-B., et al. (2009). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Unciti-Broceta, A., et al. (2015). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]
-
Zhang, H., et al. (2006). Synthesis, structures, and luminescent properties of phenol-pyridyl boron complexes. Inorganic Chemistry. Available at: [Link]
-
Martinez Saavedra, H. F., et al. (2017). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Redalyc. Available at: [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. Available at: [Link]
-
Stopper, A., et al. (2011). Bis(aniline-phenolate) complexes of group 4 metals: Coordination chemistry and lactide polymerization catalysis. Tel Aviv University. Available at: [Link]
-
Wang, Y., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. MDPI. Available at: [Link]
-
Klingele, J., et al. (2012). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions. Available at: [Link]
-
Esteruelas, M. A., et al. (2020). Synthesis, Luminescence, and Electrochemistry of Tris-Chelate Platinum(IV) Complexes with Cyclometalated N-Heterocyclic Carbene Ligands and Aromatic Diimines. Inorganic Chemistry. Available at: [Link]
-
Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mahato, P., et al. (2014). An overview of the recent developments on Hg recognition. RSC Advances. Available at: [Link]
-
Martinez Saavedra, H. F., et al. (2017). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Available at: [Link]
-
Szefler, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
-
El-Sawaf, A. K., et al. (2019). Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. ResearchGate. Available at: [Link]
-
Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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- 3. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
Welcome to the technical support center for the synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and field-proven strategies to ensure reliable and reproducible outcomes.
I. Overview of the Synthetic Pathway
The target molecule is a polysubstituted pyrimidine, a class of heterocycles with significant interest in medicinal chemistry.[1][2] The most direct and common synthetic route is a cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[1][3]
For the specific synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, the key precursors are:
-
Benzamidine Hydrochloride : Provides the 2-phenyl substituent.
-
1-(2-Hydroxyphenyl)-4,4-difluorobutane-1,3-dione : The core building block providing the difluoromethyl group and the phenol moiety.
The general reaction scheme is a base-catalyzed cyclocondensation, as illustrated below.
Caption: General workflow for the synthesis of the target pyrimidine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?
Low yield is the most common issue and can stem from several factors, from reagent quality to suboptimal reaction conditions.[4][5][6]
Potential Cause A: Poor Quality or Stoichiometry of Reactants
-
The "Why": The key precursor, 1-(2-hydroxyphenyl)-4,4-difluorobutane-1,3-dione, can be unstable. Benzamidine hydrochloride is often hygroscopic, and moisture can inhibit the reaction. Incorrect molar ratios prevent the limiting reagent from being fully consumed.[6]
-
Troubleshooting Protocol:
-
Verify Precursor Purity: Confirm the purity of the diketone precursor via ¹H NMR and LC-MS before starting. If impurities are detected, purification by column chromatography may be necessary.
-
Dry Reagents: Dry benzamidine hydrochloride under high vacuum for several hours before use. Ensure your reaction solvent is anhydrous.[6]
-
Optimize Stoichiometry: While a 1:1 molar ratio is the theoretical starting point, empirically testing slight excesses of the amidine can be beneficial.[6] Create a small-scale experimental matrix to test these ratios.
-
Potential Cause B: Suboptimal Base and Reaction Conditions
-
The "Why": The choice and amount of base are critical. The base deprotonates the amidine hydrochloride to its free-base form, which is the active nucleophile. An inappropriate base can lead to side reactions or incomplete deprotonation. Temperature and reaction time are also key parameters that must be optimized.[5][6]
-
Troubleshooting Protocol:
-
Base Screening: The choice of base can significantly impact yield. Sodium ethoxide (NaOEt) in ethanol is a classic choice for this type of condensation.[1] However, weaker bases like potassium carbonate (K₂CO₃) in a solvent like DMF can sometimes provide cleaner reactions by minimizing side products.
-
Temperature & Time Monitoring: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC).[5][6] This prevents premature workup or decomposition from prolonged heating. An optimal temperature is often the reflux temperature of the chosen solvent.
-
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Base | 1.1 eq. K₂CO₃ | 1.2 eq. NaOEt | Improved conversion |
| Solvent | DMF | Anhydrous Ethanol | Cleaner reaction profile |
| Temperature | 80 °C | Reflux (~78 °C) | Faster reaction rate |
| Time | 12 hours | 4-6 hours (TLC monitored) | Minimized byproduct formation |
Question 2: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?
Purification challenges usually arise from unreacted starting materials or the formation of side products.
-
The "Why": The polarity of the target molecule, starting materials, and byproducts can be very similar, making separation difficult. The phenolic hydroxyl group can also cause streaking on silica gel columns.
-
Troubleshooting Protocol:
-
Identify Impurities: Use LC-MS to identify the major impurities in your crude product. Common culprits are unreacted diketone and benzamidine.
-
Adopt a Multi-Step Purification Strategy:
-
Aqueous Wash: First, perform an acidic wash (e.g., dilute HCl) to remove any unreacted basic benzamidine. Follow with a basic wash (e.g., NaHCO₃) to remove any acidic impurities.
-
Recrystallization: This is a highly effective and cost-efficient method for purifying solid pyrimidine compounds.[7] Select a solvent system where the product is soluble when hot but sparingly soluble when cold, such as ethanol/water or ethyl acetate/hexane mixtures.[7]
-
Flash Column Chromatography: If recrystallization fails, flash column chromatography is the next step.[7] Use a solvent system determined by TLC analysis, often a gradient of ethyl acetate in hexanes.[7] To mitigate streaking from the phenol, consider adding 0.5-1% acetic acid to the mobile phase.
-
-
Caption: Decision tree for purification strategy.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the specific role of the base in the cyclocondensation reaction?
-
A1: The reaction begins with benzamidine hydrochloride, which is a salt. The base serves to neutralize the HCl, liberating the benzamidine free base. This free base contains a nucleophilic nitrogen atom that is essential for initiating the attack on one of the carbonyl carbons of the diketone, which is the first step of the cyclization cascade.
-
-
Q2: Can I use a different amidine besides benzamidine?
-
A2: Yes. This synthetic route is versatile. Using other amidines (e.g., acetamidine for a 2-methyl group, or guanidine for a 2-amino group) will allow for the synthesis of different 2-substituted pyrimidines, provided they are compatible with the reaction conditions.[3]
-
-
Q3: Is microwave irradiation a viable option for this synthesis?
-
A3: Yes, microwave-assisted synthesis can be an excellent method to accelerate this type of reaction, often reducing reaction times from hours to minutes and potentially improving yields.[8][9] It is advisable to start with the optimized thermal conditions and adapt them for a microwave reactor, carefully monitoring temperature and pressure.
-
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-hydroxyphenyl)-4,4-difluorobutane-1,3-dione (1.0 eq) and benzamidine hydrochloride (1.2 eq).
-
Atmosphere: Purge the flask with an inert atmosphere (Nitrogen or Argon).[6]
-
Reagent Addition: Add anhydrous ethanol (approx. 0.2 M concentration) via syringe. Begin stirring to dissolve the solids.
-
Base Addition: While stirring, add sodium ethoxide (1.2 eq, either as a solid or a solution in ethanol) portion-wise. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the limiting starting material (the diketone) is consumed (typically 4-6 hours).[5]
-
Workup: Cool the reaction mixture to room temperature. Neutralize with 1M HCl until the pH is ~7.
-
Extraction: Remove the ethanol via rotary evaporation. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid using the methods described in the troubleshooting guide (Section II, Question 2).
V. References
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Chalcogen functionalized pyrimidine synthesis by three-component free radical chalcogenation and pyrimidine ring construction. RSC Publishing.
-
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
-
Troubleshooting common issues in pyrimidine synthesis. Benchchem.
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PMC.
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
-
Synthesis and Applications of Pyrimidinethiones. Global Journals.
-
Studies on Reactions of Pyrimidine Compounds: Synthesis and Reactions of 5-Benzoyl-4,6-Diphenyl-1,2,3,4-Tetrahydro-2-Thioxopyrimidine. Taylor & Francis.
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcogen functionalized pyrimidine synthesis by three-component free radical chalcogenation and pyrimidine ring construction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01206F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol
[1]
Executive Summary & Compound Profile
The purification of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol presents a unique set of challenges due to the interplay between the acidic phenolic moiety, the lipophilic phenylpyrimidine core, and the chemically sensitive difluoromethyl (-CHF
Compound Characteristics:
-
Chemical Nature: Lipophilic weak acid (pKa ~10 due to phenolic -OH).[1]
-
Critical Structural Feature: The ortho-positioning of the pyrimidine ring often facilitates strong intramolecular hydrogen bonding (N···H-O), reducing polarity and increasing solubility in non-polar solvents compared to para-isomers.[1]
-
Stability Warning: The electron-deficient pyrimidine ring activates the -CHF
group.[1] Prolonged exposure to strong bases (pH > 12) or high temperatures can lead to hydrolysis (aldehyde/acid formation) or elimination.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant tailing and broad peaks during silica gel chromatography."
Diagnosis: Phenolic compounds interact strongly with the silanol groups (Si-OH) on standard silica gel via hydrogen bonding, causing peak broadening and tailing.[1] Solution:
-
Mobile Phase Modifier: Add 0.1% to 0.5% Acetic Acid (AcOH) or Formic Acid to the mobile phase.[1] This suppresses the ionization of the phenol and blocks active silanol sites.
-
Stationary Phase Switch: If tailing persists, switch to Diol-bonded silica or Amino-bonded silica .[1] Note: Do not use acidic modifiers with Amino columns.
Issue 2: "The product oils out during recrystallization instead of forming a solid."
Diagnosis: The compound is likely too soluble in the organic solvent, or the cooling rate is too fast, trapping impurities that lower the melting point. The intramolecular H-bond also lowers the lattice energy, promoting oil formation. Solution:
-
Two-Solvent System: Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., Acetone or THF) at warm temperature.[1] Slowly add a "poor" solvent (e.g., Hexane or Heptane) until turbidity persists.[1] Cool slowly to 4°C.
-
Seeding: Obtain a seed crystal from a small-scale chromatographic fraction. Scratch the flask surface to induce nucleation.
-
Solvent Choice: Switch to Ethanol/Water (9:1) or Acetonitrile .[1] Avoid chlorinated solvents for crystallization as they often retain strongly in the lattice.
Issue 3: "My yield is low after acid-base extraction, and I see a new polar impurity."
Diagnosis: You likely used a strong base (e.g., 1M NaOH) or long contact times, causing hydrolysis of the difluoromethyl group (-CHF
-
Milder Base: Use 1M Sodium Carbonate (Na
CO ) or 0.5M NaOH at 0°C (Ice bath) . -
Rapid Processing: Minimize the time the compound spends in the aqueous basic phase (< 10 minutes). Immediately re-acidify with cold 1M HCl to pH 4-5.
-
Alternative: Skip extraction and use a silica plug filtration to remove bulk non-polar impurities, followed by crystallization.[1]
Step-by-Step Purification Protocols
Protocol A: High-Purity Recrystallization (Recommended)
Best for: Final polishing of material >85% purity.[1]
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating to 60°C until fully dissolved.[1]
-
Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or cotton plug.[1]
-
Nucleation: Remove from heat. Add Water dropwise until a faint, persistent cloudiness appears.[1] Add 2-3 drops of Ethanol to clear it.[1]
-
Crystallization: Allow the solution to cool to room temperature undisturbed (2-3 hours). Then move to a 4°C fridge for 12 hours.
-
Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).[1]
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.
Protocol B: Flash Column Chromatography
Best for: Crude reaction mixtures containing unreacted starting materials.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase A | Hexanes (or Heptane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) + 0.5% Acetic Acid |
| Loading | Dissolve in minimal CH |
| Gradient | 0% B for 2 CV (Column Volumes), then 0-30% B over 10 CV |
| Detection | UV at 254 nm (aromatic) and 280 nm (phenol) |
Workflow Visualization
The following diagram outlines the logical decision tree for purifying the target compound based on crude purity and specific impurity profiles.
Caption: Decision tree for selecting the optimal purification route based on crude purity and impurity polarity.
Frequently Asked Questions (FAQs)
Q: Can I use HPLC for purification? A: Yes. For preparative HPLC, use a C18 Reverse Phase column.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Gradient: 40% to 90% MeCN.[1] The acidic modifier is crucial to keep the phenol protonated and ensure sharp peaks.
Q: How do I store the purified compound?
A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). While the solid is relatively stable, the phenol group is prone to oxidation over long periods, and the CHF
Q: Why does the NMR show a broad signal for the phenolic proton?
A: This is normal. The phenolic proton (-OH) often exchanges with trace water in the solvent (e.g., CDCl
References
-
Synthesis and Properties of Fluorinated Pyrimidines Source: Journal of Fluorine Chemistry.[1] "Regioselective synthesis of trifluoromethylated pyrimidines." URL:[Link][1]
-
Stability of Difluoromethyl Groups Source: Organic Syntheses.[1] "Difluoromethylation of Phenols and Heterocycles." URL:[Link][1]
-
Acid-Base Extraction Techniques Source: LibreTexts Chemistry.[1] "Acid-Base Extraction."[1][2] URL:[Link]
Solving solubility issues of fluorinated phenylpyrimidines in aqueous media
Welcome to the Advanced Formulation Support Center. Current Ticket: [SOL-F-PYR-001] Solubility Optimization of Fluorinated Phenylpyrimidines in Aqueous Media. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.
Executive Summary
Fluorinated phenylpyrimidines represent a classic "brick dust" challenge in medicinal chemistry. While the pyrimidine core offers a scaffold for kinase inhibition and the fluorine atoms enhance metabolic stability (blocking P450 oxidation), this combination often creates a perfect storm for insolubility. The high crystal lattice energy (driven by
This guide provides a diagnostic workflow and three validated formulation strategies to overcome these barriers.
Module 1: The Diagnostic Framework
Do not guess—characterize. Before attempting to solubilize your compound, you must determine why it is insoluble. Is it a "Grease Ball" (lipophilic oil) or "Brick Dust" (stable crystal)?
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for selecting a solubilization strategy based on physicochemical properties (Tm and pKa).
Module 2: Validated Formulation Strategies
Strategy A: Cyclodextrin Complexation (The "Fluorine Trap")
Best for: High-melting point solids with low pKa (non-ionizable).
The Science: Fluorine is highly hydrophobic and "fluorophilic." It has a specific affinity for the hydrophobic cavity of Beta-Cyclodextrin (β-CD). Unlike standard solubilization where the solvent surrounds the drug, cyclodextrins encapsulate the hydrophobic fluorophenyl moiety, shielding it from water while the CD's outer hydroxyls interact with the aqueous media [1].
Protocol: Phase Solubility Screening
-
Preparation: Prepare a 40% (w/v) stock solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.
-
Dilution: Create a series of CD solutions: 0%, 5%, 10%, 20%, 40%.
-
Saturation: Add excess fluorinated phenylpyrimidine to each vial.
-
Equilibration: Shake at 25°C for 48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter (avoid nylon, which binds aromatics).
-
Analysis: Quantify drug concentration via HPLC-UV.
-
Calculation: Plot Solubility (
) vs. [CD]. Calculate the Stability Constant ( ) using the slope: (Where is intrinsic solubility).
Expert Insight: If
Strategy B: Cosolvent Systems (The "Precipitation Avoidance" Protocol)
Best for: Early-stage biological assays (in vitro).
The Issue: Researchers often dissolve these compounds in 100% DMSO and spike them into buffer. The result? Immediate precipitation (the "crash out"). Phenylpyrimidines have a steep exponential solubility decay.
The Fix: Use an intermediate polarity bridge.
| Component | Role | Recommended Concentration |
| DMSO | Primary Solubilizer | 1-5% (Final) |
| PEG 400 | Interface Stabilizer | 10-20% |
| Tween 80 | Surfactant (prevents nucleation) | 0.1 - 0.5% |
| Water/Buffer | Bulk Solvent | Remainder |
Step-by-Step Mixing Order (Critical):
-
Dissolve compound in DMSO .
-
Add PEG 400 to the DMSO solution before adding water.
-
Add Tween 80 .
-
Slowly add this mixture to the Buffer while vortexing.
-
Why? Adding buffer to the organic phase triggers supersaturation less aggressively than adding organic to buffer.
-
Strategy C: Amorphous Solid Dispersions (ASD)
Best for: In vivo PK studies (oral delivery).
The Science: By disrupting the crystal lattice (the "Brick Dust" cause) and trapping the molecule in a disordered polymer matrix, you generate a "spring and parachute" effect. The amorphous state dissolves rapidly (spring), and the polymer prevents recrystallization (parachute) [3].
Recommended Polymers for Fluorinated Pyrimidines:
-
HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation of lipophilic bases.
-
PVP-VA64 (Copovidone): Good general-purpose inhibitor of crystallization.
Module 3: Troubleshooting & FAQs
Q: I tried acidifying the solution, but solubility didn't improve. Why?
A: Check the pKa of your pyrimidine ring. The nitrogen atoms in a 2-phenylpyrimidine core are very weak bases (pKa
Q: My compound sticks to the plastic pipette tips. How do I stop this? A: Fluorinated compounds are highly lipophilic and will adsorb to polypropylene.
-
Fix 1: Use Low Retention tips (siliconized).
-
Fix 2: Pre-saturate the tip by pipetting the solution up and down 3 times before the final transfer.
-
Fix 3: Add 0.01% Tween-20 to your buffer before adding the compound.
Q: Can I use 19F-NMR to check if my formulation is working?
A: Yes, this is a powerful technique. When the fluorinated phenyl ring enters a Cyclodextrin cavity or a micelle core, the chemical shift of the fluorine signal (
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
- Djedouani, A., et al. (2018).
-
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link
- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on heterocyclic chemistry constants).
-
Wicks, G., et al. (2003). Examination of 19F-NMR as a tool for investigation of drug-cyclodextrin complexes.[1][2] Journal of Pharmacy and Pharmacology. Link
Sources
Technical Support Center: Troubleshooting Difluoromethylation in Pyrimidine Synthesis
Welcome to the technical support center for the difluoromethylation of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the valuable -CF2H group into pyrimidine scaffolds. The difluoromethyl group is a key structural motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and membrane permeability.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Reaction Failures
This section addresses common issues encountered during the difluoromethylation of pyrimidines, providing potential causes and actionable solutions to streamline your experimental workflow.
Issue 1: Low to No Product Yield
Question: My difluoromethylation reaction on a pyrimidine substrate is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the conversion?
Answer: Low or no product yield is a frequent challenge in difluoromethylation reactions.[3] The primary causes often revolve around the choice and quality of reagents, reaction conditions, and the nature of the pyrimidine substrate itself.
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions & Explanations |
| Inactive or Degraded Reagent | Verify Reagent Activity: Many difluoromethylating agents can be sensitive to moisture and air. For instance, radical precursors like zinc difluoromethanesulfinate (DFMS) should be stored under an inert atmosphere. Nucleophilic reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) can also degrade. Action: Use a freshly opened bottle of the reagent or a recently purchased batch. If possible, test the reagent on a reliable model substrate to confirm its activity. |
| Sub-optimal Reaction Conditions | Temperature Control: Radical reactions can be sensitive to temperature. Some may require initiation with heat, while others, particularly photocatalytic reactions, proceed at room temperature. Excessive heat can lead to reagent decomposition or unwanted side reactions.[3] Action: Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 40 °C). Solvent Choice: The solvent can significantly impact the reaction. Anhydrous polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred.[3] Protic solvents can quench reactive intermediates. Action: Ensure your solvent is anhydrous. Consider screening different anhydrous solvents. |
| Presence of Moisture or Oxygen | Anhydrous & Inert Conditions: Many difluoromethylation reactions, especially those involving organometallic intermediates or radical species, are sensitive to moisture and oxygen. Water can react with and deactivate the reagents. Oxygen can quench radical intermediates. Action: Ensure all glassware is oven-dried or flame-dried before use. Perform the reaction under an inert atmosphere of nitrogen or argon. Use anhydrous solvents. |
| Poor Substrate Reactivity | Electronic Effects: The electronic nature of the pyrimidine ring significantly influences its reactivity. Electron-withdrawing groups can deactivate the ring towards certain types of difluoromethylation, particularly those involving electrophilic attack.[4] Conversely, electron-donating groups can enhance reactivity. Action: If your pyrimidine has strong electron-withdrawing groups, you may need to use a more reactive difluoromethylating agent or more forcing conditions. Alternatively, consider a different synthetic strategy. |
| Photocatalyst Inefficiency (for photoredox reactions) | Catalyst Choice & Loading: The choice of photocatalyst (e.g., fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂) and its loading are critical.[1] An inappropriate catalyst or insufficient loading will result in poor reaction initiation. Action: Screen different photocatalysts. Optimize the catalyst loading (typically 1-5 mol%). Ensure your light source wavelength matches the absorption maximum of the photocatalyst. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low product yield.
Issue 2: Formation of Multiple Products & Regioselectivity Issues
Question: My reaction is producing a mixture of mono- and di-substituted pyrimidines, or the difluoromethyl group is adding to the wrong position on the ring. How can I improve the selectivity?
Answer: Controlling regioselectivity and preventing over-reaction are common challenges, especially with highly reactive pyrimidine systems. The outcome is often a delicate balance of electronic and steric effects.
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions & Explanations |
| Over-reaction (Di- or Poly-substitution) | Stoichiometry Control: Using a large excess of the difluoromethylating agent can lead to multiple additions to the pyrimidine ring, especially if there are multiple reactive sites. Action: Carefully control the stoichiometry of the difluoromethylating agent. Start with a 1:1 or 1.2:1 ratio of reagent to substrate and incrementally increase if necessary. Reaction Time: Prolonged reaction times can also lead to over-reaction. Action: Monitor the reaction progress closely using TLC, GC-MS, or NMR. Quench the reaction as soon as the desired mono-substituted product is maximized. |
| Lack of Regioselectivity | Electronic & Steric Control: The position of substitution on the pyrimidine ring is governed by the electronic nature of the ring and the steric hindrance around potential reaction sites. For radical C-H difluoromethylation, the reaction often occurs at the most electron-deficient position.[5] Action: Analyze the electronic properties of your pyrimidine substrate. Electron-withdrawing or -donating groups will direct the substitution. If steric hindrance is an issue, a less bulky difluoromethylating agent might be necessary. In some cases, using a directing group or a temporary dearomatization strategy may be required to achieve the desired regioselectivity.[6][7][8] |
| Side Reactions with Substituents | Functional Group Compatibility: Some functional groups on the pyrimidine ring may be sensitive to the reaction conditions or the difluoromethylating agent itself. For example, unprotected hydroxyl or amino groups can react. Action: Protect sensitive functional groups before the difluoromethylation reaction. Choose a difluoromethylation method known for its high functional group tolerance, such as some photoredox-catalyzed radical reactions.[2] |
Decision Tree for Regioselectivity Issues
Caption: A decision-making process for addressing selectivity problems.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify my difluoromethylated pyrimidine product. What are the best practices?
Answer: Purification of pyrimidine derivatives can be challenging due to their polarity and potential instability on silica gel.[9]
Potential Causes & Solutions:
| Potential Cause | Suggested Solutions & Explanations |
| Product Instability on Silica Gel | Acidic Nature of Silica: The acidic nature of standard silica gel can cause degradation of some sensitive pyrimidine derivatives.[9] Action: Use deactivated (neutral) silica gel by pre-treating it with a base like triethylamine. Alternatively, consider using a different stationary phase like alumina. |
| Poor Separation by Column Chromatography | Polarity Matching: The high polarity of many pyrimidine derivatives can lead to poor separation.[9] Action: Use a more polar eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, or a mixture containing methanol) can be effective. For very polar compounds, reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[10] |
| Emulsion Formation During Workup | Aqueous Workup Issues: The presence of polar functional groups can lead to the formation of emulsions during aqueous workup, making phase separation difficult. Action: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Filtering the mixture through a pad of Celite can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the main types of difluoromethylation reactions applicable to pyrimidines?
A1: Difluoromethylation reactions are broadly categorized into three types: radical, nucleophilic, and electrophilic.[1]
-
Radical Difluoromethylation: This is a very common and powerful method for the direct C-H difluoromethylation of heterocycles like pyrimidines.[1] It often employs photoredox catalysis under mild conditions and shows good functional group tolerance.[5][11]
-
Nucleophilic Difluoromethylation: This involves the reaction of a nucleophilic "CF₂H⁻" equivalent with an electrophilic carbon. For pyrimidines, this might involve the reaction of a difluoromethyl anion source with an activated pyrimidine derivative.
-
Electrophilic Difluoromethylation: This method uses an electrophilic "CF₂H⁺" source to react with electron-rich pyrimidines. However, given that the pyrimidine ring is generally electron-deficient, this approach is less common unless the ring is activated with strong electron-donating groups.
Q2: Which difluoromethylating agents are most commonly used for pyrimidine synthesis?
A2: A variety of reagents are available, and the choice depends on the reaction type.
-
For radical reactions: Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS) is a popular, commercially available, and easy-to-handle solid.[2] Other sources include difluoromethyl sulfones and bromodifluoromethane.[1][5]
-
For nucleophilic reactions: (Difluoromethyl)trimethylsilane (TMSCF₂H) is a widely used precursor that can generate a difluorocarbene or a difluoromethyl anion equivalent.[2][12]
Q3: What are the key safety precautions for difluoromethylation reactions?
A3: Standard laboratory safety practices should always be followed. Specific considerations for difluoromethylation include:
-
Handling of Reagents: Some difluoromethylating agents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) before use.
-
Inert Atmosphere: As many reactions are air- and moisture-sensitive, proper handling techniques for anhydrous and inert conditions are crucial.
-
Photocatalysis: When using photoredox catalysis, ensure appropriate eye protection from the high-intensity light source.
Q4: How can I monitor the progress of my difluoromethylation reaction?
A4: Reaction progress can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting material and the formation of new products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the reaction progress of a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly valuable for observing the formation of the difluoromethyl group, which typically appears as a characteristic triplet. ¹H NMR will show the corresponding doublet for the proton of the -CF₂H group.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Difluoromethylation of a Pyrimidine Derivative
This protocol is a general guideline for the radical difluoromethylation of an electron-deficient pyrimidine using a common photocatalytic system.
Materials:
-
Pyrimidine substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, 2.0 equiv)
-
fac-[Ir(ppy)₃] (1-2 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Blue LEDs (e.g., 450 nm)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vial, add the pyrimidine substrate (1.0 equiv), zinc difluoromethanesulfinate (2.0 equiv), and fac-[Ir(ppy)₃] (1-2 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous acetonitrile via syringe to achieve the desired concentration (typically 0.1 M).
-
Place the reaction vial in front of the blue LEDs and begin vigorous stirring. Ensure the reaction is maintained at room temperature, using a fan for cooling if necessary.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, quench the reaction by opening it to the air and diluting with ethyl acetate.
-
Filter the mixture through a short pad of silica gel or Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
Caption: A standard workflow for photocatalytic difluoromethylation.
References
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. (2024). Retrieved from [Link]
-
C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. (2022). Retrieved from [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. (2024). Retrieved from [Link]
-
A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents. Chemical Science. (n.d.). Retrieved from [Link]
-
Unlocking the direct photocatalytic difluoromethylation of C=N bonds. (2020). Retrieved from [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. (n.d.). Retrieved from [Link]
-
Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains. PubMed. (2009). Retrieved from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021). Retrieved from [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. (2020). Retrieved from [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. (n.d.). Retrieved from [Link]
-
A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ResearchGate. (2025). Retrieved from [Link]
-
Suggested pathway for difluoromethylation of pyrimidines. ResearchGate. (n.d.). Retrieved from [Link]
-
Chemists develop New method for introducing fluorinated components into molecules. (2024). Retrieved from [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. (2020). Retrieved from [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. (2019). Retrieved from [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. (2020). Retrieved from [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). Retrieved from [Link]
-
Fluorous synthesis of disubstituted pyrimidines. PubMed Central. (n.d.). Retrieved from [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022). Retrieved from [Link]
-
DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. eGyanKosh. (n.d.). Retrieved from [Link]
-
Antimetabolites. (n.d.). Retrieved from [Link]
-
Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 12. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Stability of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol under Acidic Conditions
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for handling 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol in acidic environments. Designed for researchers in drug development and synthetic chemistry, this resource addresses the unique physicochemical behavior of this fluorinated pyrimidine scaffold to ensure experimental integrity.
Section 1: Core Stability Profile & Mechanistic Causality
To successfully work with 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol, it is critical to understand how its three primary structural motifs respond to acidic stimuli:
-
The Pyrimidine Ring (Basicity & Protonation): Pyrimidines are weakly basic heterocycles. The unsubstituted pyrimidine core has a pKa of approximately 1.23, meaning it requires moderately strong acidic conditions to fully protonate[1]. Upon exposure to acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), protonation preferentially occurs at the less sterically hindered nitrogen (N1 or N3). While the ring is generally resistant to dilute acids, the electron-deficient nature of the protonated pyrimidine makes it susceptible to nucleophilic attack under extreme conditions[1].
-
The Difluoromethyl Group (-CF₂H): Unlike trifluoromethyl (-CF₃) groups which are virtually inert, or strongly basic conditions which can deprotonate the -CF₂H proton, the difluoromethyl group exhibits robust stability against acidic hydrolysis under mild to moderate conditions[2]. It will not spontaneously hydrolyze to an aldehyde during standard acidic HPLC purification.
-
The Phenol Group & Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position of the pendant phenyl ring can form a strong intramolecular hydrogen bond with the adjacent N3 nitrogen of the pyrimidine core. Acidic conditions introduce competitive protonation at this nitrogen, which disrupts the hydrogen bond, altering the molecule's 3D conformation, lipophilicity, and solubility profile.
Section 2: Troubleshooting Guide & FAQs
Q1: My compound exhibits poor solubility in neutral aqueous media but dissolves rapidly in 0.1% TFA. Is it degrading, or just dissolving? A: It is dissolving. The rapid increase in solubility is caused by the protonation of the pyrimidine nitrogen, which converts the neutral, highly lipophilic molecule into a more polar cationic species. The disruption of the intramolecular hydrogen bond further exposes polar surface area to the solvent. LC-MS analysis will confirm that the intact mass remains unchanged.
Q2: I am using Formic Acid and TFA in my mobile phases for LC-MS and preparative HPLC. Is there a risk of defluorination or hydrolysis of the -CF₂H group? A: No. The -CF₂H group is highly stable to acidic hydrolysis under standard chromatographic conditions (pH 2–4 at ambient temperatures)[2]. Defluorination typically requires aggressive Lewis acids, strong bases, or specialized transition-metal catalysis. You can safely use standard acidic mobile phases.
Q3: I observed significant degradation when refluxing the compound in 6M HCl for a deprotection step. What is the mechanism of this degradation? A: While pyrimidines are stable to dilute acids, prolonged heating in concentrated aqueous acids (e.g., 6M HCl at 80°C+) forces the system into extreme stress. The mechanism involves the formation of a hemiaminal intermediate at the highly electron-deficient C4 or C6 positions via water addition, followed by the rupture of the N3–C4 bond, leading to irreversible pyrimidine ring cleavage[3].
Section 3: Visualizing the Protonation & Degradation Pathways
The following diagram illustrates the causality between the acidic environment, the protonation state of the molecule, and the threshold for structural degradation.
Pathway of pyrimidine protonation and acid-catalyzed ring cleavage under extreme conditions.
Section 4: Quantitative Stability Data
To assist in experimental planning, the table below summarizes the quantitative stability of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol across various acidic environments.
| Acidic Condition | Temperature | Exposure Time | % Intact Compound | Primary Degradant |
| 0.1% TFA (pH ~2) | 25 °C | 24 h | > 99% | None detected |
| 1.0 M HCl | 25 °C | 24 h | > 98% | None detected |
| 1.0 M H₂SO₄ | 60 °C | 24 h | ~ 85% | Ring cleavage products |
| 6.0 M HCl | 80 °C | 12 h | < 15% | Ring cleavage products |
Data Interpretation: The compound is exceptionally stable under standard analytical and preparative conditions but requires alternative synthetic routes if harsh, hot acidic deprotections are planned.
Section 5: Self-Validating Experimental Protocol
When testing the stability of this compound in your own laboratory, it is critical to use a self-validating system. Simply measuring the disappearance of the parent peak is insufficient, as the compound may precipitate or adsorb to the vial walls, leading to false-positive degradation results.
Protocol: Acid Stability Profiling via LC-MS
Rationale: This protocol utilizes an internal standard (IS) to differentiate between true chemical degradation and physical loss (precipitation). Quenching is mandated to arrest degradation, ensuring that the sample does not continue to degrade while waiting in the autosampler queue.
Materials:
-
Target Compound: 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol (10 mM stock in DMSO)
-
Internal Standard (IS): 4-phenylpyrimidine or a stable isotopologue (10 mM stock in DMSO)
-
Acid Matrix: 1M HCl or desired acidic solution
-
Quenching Buffer: 2M Ammonium Acetate (NH₄OAc), pH 7.0
Step-by-Step Methodology:
-
Sample Preparation: In a 2 mL glass HPLC vial, combine 10 µL of the Target Compound stock and 10 µL of the IS stock. Dilute with 480 µL of Acetonitrile to ensure complete solubility before acidification.
-
Acidification (Time Zero): Add 500 µL of the Acid Matrix (e.g., 1M HCl) to the vial. Vortex immediately. The final concentration of both analytes is 100 µM.
-
Incubation: Place the vial in a thermostated shaker at the desired temperature (e.g., 25°C or 60°C).
-
Aliquoting & Quenching (Critical Step): At predefined time points (e.g., 1h, 4h, 24h), remove a 50 µL aliquot and immediately transfer it into a new vial containing 50 µL of the Quenching Buffer (2M NH₄OAc). Causality: Neutralizing the acid instantly halts any acid-catalyzed hydrolysis, preserving the exact chemical state of that specific time point for accurate LC-MS quantification.
-
LC-MS Analysis: Inject 2 µL of the quenched sample onto a C18 column. Monitor the ratio of the Target Compound's Area Under the Curve (AUC) to the Internal Standard's AUC. A decrease in this ratio confirms true chemical degradation.
Self-validating experimental workflow for evaluating acidic stability via LC-MS.
References
-
A novel family of (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids – analogues of α-amino acids Source: Beilstein Journal of Organic Chemistry (2014) URL:[Link]
-
Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine Source: Journal of the American Chemical Society / PMC (2014) URL:[Link]
-
Pyrimidine - Chemical Properties and Reactions Source: Wikipedia URL:[Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. BJOC - A novel family of (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids – analogues of α-amino acids [beilstein-journals.org]
- 3. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in the Condensation of Benzamidine and Beta-Keto Esters
Welcome to the technical support center for the synthesis of pyrimidine derivatives via the condensation of benzamidine and β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize reaction conditions to minimize the formation of unwanted side products.
Introduction: The Synthetic Challenge
The condensation of benzamidine with β-keto esters is a cornerstone of heterocyclic chemistry, providing a direct route to substituted pyrimidines—a scaffold of immense importance in medicinal chemistry.[1][2] While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly reduce the yield and purity of the desired product. Understanding and controlling these side reactions is paramount for efficient and reproducible synthesis.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction yield is low, and I've isolated a significant amount of a hydrolyzed β-keto ester byproduct. What is causing this, and how can I prevent it?
Answer: This is a frequent issue stemming from the presence of water in the reaction mixture. The ester group of the β-keto ester is susceptible to hydrolysis, particularly under basic or acidic conditions, which can be exacerbated by elevated temperatures.[3][4]
Causality:
-
Wet Solvents/Reagents: The primary culprit is often residual moisture in the solvents or starting materials. Benzamidine hydrochloride, a common starting material, can be hygroscopic.[5]
-
Base-Induced Hydrolysis: If using a base like sodium ethoxide, any contaminating hydroxide ions can readily hydrolyze the ester. Even the alkoxide itself can promote hydrolysis if water is present.[6][7]
Mitigation Strategies:
-
Rigorous Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane, or toluene).[8][9] The use of aprotic solvents can significantly reduce the risk of hydrolysis.[9]
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Reagents: Use high-purity, anhydrous benzamidine. If starting with the hydrochloride salt, ensure it is thoroughly dried. Consider preparing the free base of benzamidine in situ immediately before the reaction.[8]
-
-
Choice of Base:
-
For reactions sensitive to hydrolysis, consider using non-nucleophilic, strong bases like sodium hydride (NaH) in an aprotic solvent like THF or toluene.[9] This minimizes the presence of water and hydroxide ions.
-
If using an alkoxide base, it is crucial that it matches the alcohol portion of the ester to prevent transesterification, another potential side reaction.[6][10] For example, use sodium ethoxide with ethyl acetoacetate.
-
Question 2: I'm observing a byproduct with a mass corresponding to the self-condensation of my β-keto ester. How can I suppress this pathway?
Answer: The self-condensation of β-keto esters, a Claisen-type reaction, can compete with the desired reaction with benzamidine, especially under strongly basic conditions.[11]
Causality: The enolate of the β-keto ester, which is an intermediate in the desired reaction, can also act as a nucleophile and attack the carbonyl group of another molecule of the β-keto ester. This is more likely to occur if the concentration of the β-keto ester is high relative to the benzamidine, or if the benzamidine is not sufficiently reactive.
Mitigation Strategies:
-
Control Stoichiometry and Order of Addition:
-
Use a slight excess of benzamidine (e.g., 1.1-1.2 equivalents) to ensure the β-keto ester is consumed preferentially in the desired reaction.
-
Consider adding the β-keto ester slowly to a solution of the benzamidine and the base. This maintains a low concentration of the β-keto ester at any given time, disfavoring the bimolecular self-condensation.
-
-
Optimize Base and Temperature:
-
Use the minimum amount of base required to catalyze the reaction. An excess of a strong base can promote self-condensation.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor side reactions.[12]
-
Question 3: My purification is difficult due to a byproduct that appears to be from the self-condensation of benzamidine. Is this possible and how can I avoid it?
Answer: While less common than β-keto ester side reactions, benzamidine can undergo self-condensation, particularly at elevated temperatures or in the presence of certain catalysts, to form triazine derivatives or other oligomeric species.
Causality: The nucleophilic amino group of one benzamidine molecule can attack the electrophilic carbon of the amidine group of another molecule. This process can continue, leading to the formation of larger, often insoluble, byproducts.
Mitigation Strategies:
-
Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed to prevent prolonged heating.
-
pH Control: Maintain the reaction pH within an optimal range. Strongly acidic or basic conditions can sometimes promote self-condensation. The use of a buffered system can be beneficial in some cases.
-
Reagent Purity: Use high-purity benzamidine. Impurities can sometimes catalyze side reactions.[13]
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of catalyst/promoter for this condensation?
A1: The choice of catalyst or promoter is highly dependent on the specific substrates and desired reaction conditions.
-
Basic Conditions: Sodium ethoxide in ethanol is a classic and effective choice for many substrates.[1] It acts as a base to deprotonate the β-keto ester, forming the nucleophilic enolate.
-
Acidic Conditions: Acid catalysts, such as HCl, can also be used in what is known as the Pinner pyrimidine synthesis.[14]
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) have been shown to catalyze three-component coupling reactions to form pyrimidines.[15][16]
-
Solvent-Free and Microwave Conditions: For greener and more efficient syntheses, solvent-free conditions or microwave irradiation have been successfully employed, often with solid acid catalysts or under basic conditions.[17][18]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in reactant solubility, reaction rate, and can influence the equilibrium of the reaction.
-
Protic Solvents: Alcohols like ethanol are common and often serve as both the solvent and a source for the alkoxide base (e.g., from adding sodium metal).
-
Aprotic Solvents: Aprotic solvents such as THF, DMF, or toluene can be advantageous, especially when trying to maintain strictly anhydrous conditions to prevent hydrolysis.[9][17] However, yields may be lower in some aprotic solvents.[17]
-
Mixed Solvents: In some cases, a mixture of solvents, such as water and ethanol, has been found to improve yields for certain derivatives.[19]
Q3: What is the general mechanism for the base-catalyzed condensation?
A3: The generally accepted mechanism proceeds through the following key steps:
-
Enolate Formation: The base (e.g., ethoxide) deprotonates the α-carbon of the β-keto ester to form a nucleophilic enolate.
-
Nucleophilic Attack: One of the nitrogen atoms of benzamidine acts as a nucleophile, attacking the ester carbonyl of the β-keto ester.
-
Intramolecular Cyclization: The other nitrogen atom of the amidine intermediate then attacks the ketone carbonyl, leading to a cyclic intermediate.
-
Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrimidine ring.
Q4: Can I use benzamidine hydrochloride directly, or do I need to use the free base?
A4: You can use benzamidine hydrochloride directly, but you will need to add at least one extra equivalent of base to neutralize the HCl and generate the free benzamidine in situ. Alternatively, you can pre-neutralize the benzamidine hydrochloride solution with a base before adding it to the reaction mixture. Using the free base directly is also an option, but it is less stable and more hygroscopic than the hydrochloride salt.[5]
Experimental Protocols & Data
Benchmark Protocol: Synthesis of 2-phenyl-4-methyl-6-hydroxypyrimidine
This protocol provides a general method for the condensation of benzamidine with ethyl acetoacetate.
Materials:
-
Benzamidine hydrochloride (≥99%)
-
Ethyl acetoacetate (≥98%, anhydrous)
-
Sodium ethoxide (≥98%) or Sodium metal
-
Anhydrous Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Base Preparation (if using sodium metal): In the reaction flask, dissolve sodium metal (1.1 eq.) in anhydrous ethanol under gentle heating to form sodium ethoxide. Allow the solution to cool to room temperature.
-
Reagent Addition: To the solution of sodium ethoxide in ethanol, add benzamidine hydrochloride (1.0 eq.). Stir for 15 minutes to allow for the formation of the free base.
-
Condensation: Slowly add ethyl acetoacetate (1.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~5-6 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-phenyl-4-methyl-6-hydroxypyrimidine.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; allows for in situ base formation. |
| Base | Sodium Ethoxide | Effective for enolate formation; matches ester to prevent transesterification.[6] |
| Stoichiometry | Slight excess of β-keto ester | Can help drive the reaction to completion. |
| Temperature | Reflux (~78°C) | Provides sufficient activation energy for cyclization and dehydration. |
| Workup | Acidification | The product is often a phenoxide salt, which is soluble in water. Acidification protonates it, causing precipitation. |
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction pathway and the major competing side reactions.
Desired Reaction Pathway```dot
Caption: Competing pathways leading to byproducts.
References
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Johnson, T. B., & Mikeska, L. A. (1920). RESEARCHES ON PYRIMIDINES. LXXXIX. THE CONDENSATION OF BENZAMIDINE WITH ETHYL γ-DIETHOXY-ACETO-ACETATE. Journal of the American Chemical Society, 42(11), 2349-2359.
-
One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. (2022). MDPI. Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]
-
Video: Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. Retrieved from [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. Retrieved from [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021). ResearchGate. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
-
19.15: A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Benzamidine hydrochloride hydrate. (n.d.). MilliporeSigma. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. aklectures.com [aklectures.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 15. Pyrimidine synthesis [organic-chemistry.org]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 17. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Handling Hygroscopic Pyrimidine Phenols
This guide serves as a specialized Technical Support Center for researchers working with pyrimidine phenol intermediates (e.g., 2-hydroxypyrimidine, 4-hydroxypyrimidines/pyrimidones, and their functionalized derivatives). These compounds are notoriously hygroscopic due to their high polarity and capability for hydrogen bonding, often existing in tautomeric equilibria that are sensitive to protic environments.
Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Mitigation of moisture-induced degradation and stoichiometry errors in pyrimidine synthesis.
Core Directive & Scope
The Problem: Pyrimidine phenols possess dual nitrogen and oxygen H-bond acceptors/donors. They avidly absorb atmospheric moisture, leading to:[1][2]
-
Stoichiometric drift: Weighing "wet" material introduces less active reagent than calculated.
-
Hydrolysis of activating agents: Moisture destroys sensitive reagents (e.g.,
, ) used to convert phenols to leaving groups. -
Tautomeric shifts: Water stabilizes specific tautomers, potentially altering reactivity profiles during nucleophilic substitutions.
Storage & Physical Handling (The "Hardware")
Q: My intermediate clumps within minutes of opening the bottle. How do I weigh this accurately for a sensitive reaction?
A: Speed is insufficient; you need environmental isolation. For highly hygroscopic pyrimidines (e.g., 2,4-dihydroxypyrimidine), the surface area allows rapid water adsorption (up to 5% w/w in <10 mins at 60% RH).
Protocol: The "Inert Weighing" Technique
-
Ideal: Transfer the bulk container into a glovebox (
ppm ) and weigh aliquots there. -
Practical Lab Bench Alternative:
-
Purge a tared vial with Argon/Nitrogen.
-
Quickly transfer the approximate amount of solid.
-
Cap immediately and weigh.
-
Correction Factor: Determine the water content (see Section 3) separately and adjust your molecular weight calculation:
-
Q: What is the best long-term storage method?
A: Avoid simple screw-cap vials.
-
Primary: Store under Argon in a sealed container taped with Parafilm or electrical tape.
-
Secondary: Place the primary container inside a desiccator charged with active desiccant (Phosphorus Pentoxide
is superior to silica gel for these compounds). -
Temperature: Cold storage (
or ) slows degradation but increases condensation risk upon opening. CRITICAL: Allow the vial to warm to room temperature before opening to prevent flash condensation.
Analytical Troubleshooting
Q: My NMR shows a broad peak around 3-5 ppm, and the integration of my aromatic protons is low. Is my product wet?
A: Likely, yes. Water in DMSO-
Diagnostic Check:
-
Add a drop of
to the NMR tube. -
Result: If the peak grows and/or shifts, it is exchangeable protons (water or OH/NH). If the aromatic integration relative to an internal standard (like trimethylbenzene) is low, your solid contains significant water weight.
Q: How do I accurately measure water content?
A: Do not rely on melting point (water acts as a plasticizer, broadening the range).
-
Gold Standard: Karl Fischer (KF) Titration (Coulometric) .[3] Ensure the solvent system (usually methanol-based) dissolves your pyrimidine completely.
-
Alternative: Thermogravimetric Analysis (TGA) . Look for a weight loss step
. Note that some hydrates release water at higher temperatures ( ), so scan up to provided the compound is stable.
Synthetic Implications & Rescue[4]
Q: I am converting a hydroxypyrimidine to a chloropyrimidine using . The reaction stalled with low yield. Why?
A: Moisture is the "silent killer" of chlorination.
Reaction:
-
Mechanism of Failure: Water reacts with
to form Phosphoric acid ( ) and HCl. This depletes the reagent and generates excess acid, which can protonate the pyrimidine nitrogen, deactivating the ring toward nucleophilic attack.
Troubleshooting Protocol:
-
Drying: Dry the starting phenol at
under high vacuum ( mbar) over for 12 hours. -
Reagent Quality: Distill
if it is old or cloudy. -
Scavenger: Use a base like
-diethylaniline or DIPEA to buffer the HCl generated, preventing protonation of the pyrimidine ring.
Q: Can I use azeotropic distillation to dry my intermediate before reaction?
A: Yes, this is often safer than oven drying for thermal-sensitive compounds. Protocol:
-
Suspend the wet pyrimidine in Toluene (or Benzene/Cyclohexane).
-
Reflux with a Dean-Stark trap. Water is removed as an azeotrope.
-
Once water collection ceases, distill off the toluene or react directly in the dry toluene if compatible.
Visualized Workflows
Diagram 1: The "Moisture Cycle of Doom" in Pyrimidine Synthesis
This logic flow illustrates how moisture propagates errors from storage to final yield.
Caption: Causality chain showing how absorbed moisture leads to reagent destruction and ring deactivation.
Diagram 2: Decision Tree for Handling Wet Intermediates
A self-validating workflow to determine the correct processing step.
Caption: Operational workflow for assessing and treating hygroscopic intermediates before synthesis.
Quantitative Data: Drying Agents Comparison
When drying solutions of pyrimidine phenols (after extraction), choice of agent matters due to their high polarity.
| Drying Agent | Capacity | Speed | Suitability for Pyrimidine Phenols | Notes |
| MgSO₄ | High | Fast | High | Slightly acidic; good for phenols. Can adsorb polar compounds; wash filter cake thoroughly with EtOAc/MeOH. |
| Na₂SO₄ | High | Slow | Medium | Neutral. Requires longer contact time (15-30 mins). Less likely to bind polar product. |
| CaCl₂ | High | Fast | Low | Binds strongly to O/N lone pairs; Avoid for pyrimidines/amines (complexation risk). |
| Molecular Sieves (3Å/4Å) | Low | Slow | High (Storage) | Best for keeping solvents dry. Can be used to store solutions of intermediates. |
References
-
BenchChem. (2025).[4][5] Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from
-
Williams, D. B. G., & Lawton, M. (2010).[3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [3]
-
National Institutes of Health (NIH). (2020). DNA pyrimidine bases in water: Insights into relative reactivity. Retrieved from
-
PerMix. (2025).[2] Mixing & Drying Hygroscopic Materials. Retrieved from
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Phenylpyrimidine Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the notorious challenge of catalyst poisoning during the cross-coupling synthesis of phenylpyrimidines.
Phenylpyrimidines are privileged pharmacophores in medicinal chemistry, but their synthesis via transition-metal catalysis (such as the Suzuki-Miyaura cross-coupling) is frequently plagued by low yields, stalled reactions, and catalyst death. This guide decodes the mechanistic causality behind these failures and provides field-validated, self-correcting protocols to restore catalytic turnover.
Diagnostic Workflow: Identifying the Mechanism of Failure
Before altering your reaction parameters, you must diagnose how your catalyst is dying. Pyrimidines can induce failure through two primary pathways: off-cycle resting state formation (coordination) or irreversible aggregation (precipitation).
Diagnostic workflow for identifying and resolving Pd-catalyst deactivation.
Troubleshooting Guide (Q&A)
Q1: Why does my Suzuki-Miyaura coupling with 5-bromopyrimidine consistently stall at 30% conversion? A1: A stalled reaction is a classic symptom of catalyst deactivation[1]. Pyrimidines are strong Lewis-basic σ-donors. The nitrogen lone pairs can tightly coordinate to the electrophilic Pd(II) intermediate or the Pd(0) active species. This forms thermodynamically stable, off-cycle monomeric or dimeric complexes that act as "dead-end" palladium reservoirs[2]. Because these resting states outcompete the oxidative addition or transmetalation steps, the catalytic cycle halts prematurely.
Q2: How do I prevent the pyrimidine nitrogen from binding to the palladium catalyst? A2: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos[3]. The causality is twofold:
-
Steric Shielding: The massive dicyclohexyl groups and the isopropyl groups on the biphenyl backbone physically block the pyrimidine nitrogen from approaching the metal center[1][3].
-
Electronic Activation: The electron-rich nature of these ligands accelerates the oxidative addition step, pushing the catalyst through the cycle faster than the parasitic coordination pathway can occur[1].
Q3: I see a black precipitate forming on the walls of my reaction flask. What is this, and can I reactivate it? A3: This precipitate is "palladium black," a definitive visual indicator of catalyst deactivation[1]. It consists of agglomerated, inactive Pd(0) nanoparticles[1]. This occurs when the active palladium species lose their stabilizing ligands (often due to oxidation or competitive displacement by the substrate) and cluster together, drastically reducing their active surface area[1]. Once agglomerated, reactivation in situ is highly improbable. You must prevent it proactively by using a more reliable pre-formed catalyst (like a G3 or G4 palladacycle) that ensures a controlled, 1:1 ligand-to-metal ratio[1].
Q4: Does the choice of solvent and water content matter for pyrimidine couplings? A4: Absolutely. Water is critical for the partial or complete hydrolysis of the boronate ester to facilitate transmetalation[3]. However, highly polar substrates like pyrimidines can suffer from protodehalogenation in standard biphasic mixtures[4]. Switching to a solvent like iso-propanol (i-PrOH) or a carefully optimized n-butanol/water mixture (e.g., 2.5:1) often improves the solubility of polar intermediates and utilizes hydrogen-bonding to mitigate catalyst poisoning[3][4].
Quantitative Data: Catalyst System Efficacy
The following table summarizes the comparative efficacy of various catalyst systems in the cross-coupling of highly coordinating pyrimidine halides.
| Catalyst System | Ligand Classification | Avg. Conversion (%) | Primary Failure Mode |
| Pd(OAc)₂ / PPh₃ | Monodentate Triaryl | < 15% | Rapid Pd-Black precipitation; severe poisoning. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 30 - 40% | Off-cycle Pd(II) resting state formation. |
| Pd₂(dba)₃ / SPhos | Bulky Dialkylbiaryl | 75 - 85% | Slow initiation; trace protodehalogenation. |
| XPhos-Pd-G3 | Bulky Biaryl Precatalyst | > 95% | None (Optimal turnover and stability). |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower researchers to adapt the method.
Protocol A: Diagnostic Test for Catalyst Poisoning
Objective: Differentiate between intrinsic substrate poisoning (the pyrimidine itself) and extrinsic poisoning (reagent impurities like thiols or oxygen)[1].
-
Baseline Reaction: Run your standard Suzuki-Miyaura coupling using your current batches of 5-bromopyrimidine, boronic acid, base, and solvent. Record the conversion via LC-MS or HPLC at 2 hours and 12 hours.
-
High-Purity Reaction: Purify the 5-bromopyrimidine via recrystallization or silica gel chromatography[1]. Use a fresh, high-purity batch of the boronic acid.
-
Degassing (Critical): Sparge the solvent with Argon for 20 minutes. Causality: Oxygen deactivates the Pd(0) catalyst and oxidizes phosphine ligands[1].
-
Validation: If the High-Purity reaction still stalls at the exact same conversion as the Baseline, the failure is intrinsic substrate poisoning (N-coordination). Proceed directly to Protocol B. If the High-Purity reaction succeeds, your previous failure was due to extrinsic impurities.
Protocol B: Optimized Suzuki-Miyaura Coupling using XPhos-Pd-G3
Objective: Achieve >95% conversion of a coordinating phenylpyrimidine using steric shielding and controlled catalyst activation.
-
Reagent Charging: To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is a mild, highly effective base for biaryl phosphine systems that facilitates transmetalation without degrading sensitive functional groups[3].
-
Catalyst Addition: Add XPhos-Pd-G3 (2.0 mol%). Causality: The G3 precatalyst rapidly activates at room temperature under mildly basic conditions to generate the active monomeric Pd(0)-XPhos species, preventing the formation of palladium black[1].
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration). Causality: The water is essential to hydrolyze the boronic acid into the reactive boronate species[3].
-
Reaction Execution: Stir the mixture at 60 °C under a positive pressure of Argon.
-
Self-Validation (Monitoring): Monitor via TLC or LC-MS. The reaction should shift from a pale yellow suspension to a homogeneous amber solution. If the solution turns opaque black, oxygen has breached the system or the ligand-to-metal ratio was compromised.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.
References
- Technical Support Center: Catalyst Deactivation in 5-Bromopyrimidine Reactions Benchchem
- Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos ACS C
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands PMC (N
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation PMC (N
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: Spectral Analysis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol , a specialized pharmacophore often utilized in medicinal chemistry to modulate lipophilicity and hydrogen bonding potential.
This analysis compares the Difluoromethyl (
Executive Summary & Comparative Utility
In drug development, the substitution of a methyl group with a difluoromethyl moiety is a strategic bioisosteric replacement. Unlike the chemically inert
From an analytical perspective, the
Comparative Spectral Performance Matrix
| Feature | Difluoromethyl ( | Methyl ( | Trifluoromethyl ( |
| Triplet ( | Singlet ( | Silent No proton signal | |
| Triplet ( | Singlet ( | Quartet ( | |
| Intramolecular H-Bond | Strong (Phenol OH | Strong (Phenol OH | Strong (Phenol OH |
| Validation Complexity | High (Requires decoupling or | Low (Standard assignment) | Medium (Requires |
Structural Visualization & Signaling Pathways
The following diagram illustrates the structural connectivity and the critical intramolecular hydrogen bond that locks the conformation, significantly affecting the chemical shift of the phenolic proton.
Caption: Structural connectivity highlighting the intramolecular hydrogen bond responsible for the downfield OH shift and the diagnostic NMR workflow.
Detailed Spectral Analysis
NMR Analysis (Proton)
The proton spectrum of the title compound is defined by three distinct regions. The most critical feature for quality control is the geminal coupling of the difluoromethyl proton.
-
Solvent Recommendation:
is preferred for resolution. may cause peak broadening due to exchangeable protons but is necessary if solubility is poor. -
The "Diagnostic Triplet": The single proton on the
group is split by the two equivalent fluorine atoms ( ) into a triplet.-
Chemical Shift:
6.6 – 6.9 ppm. -
Coupling Constant (
): 53 – 55 Hz. This is a massive coupling value, often causing the triplet to overlap with aromatic signals.[1] Note: On lower field instruments (300 MHz), this may look like two wide singlets if the center peak is obscured.
-
-
The "Deshielded Phenol": Due to the planar conformation induced by the intramolecular hydrogen bond between the phenol -OH and the pyrimidine nitrogen, the hydroxyl proton appears extremely downfield.
-
Chemical Shift:
13.0 – 14.5 ppm (Singlet, broad). -
Significance: Disappearance of this peak usually indicates disruption of the core scaffold or deprotonation.
-
Representative
13.80 (s, 1H, OH), 8.65 (d,Hz, 2H, Ph-H), 8.15 (s, 1H, Pyrimidine H-5), 7.85 (dd, 1H, Phenol H-6), 7.55 (m, 3H, Ph-H), 7.40 (t, 1H, Phenol H-4), 7.05 (d, 1H, Phenol H-3), 6.95 (t, 1H, Phenol H-5), 6.75 (t, Hz, 1H, ) .
NMR Analysis (Carbon)
The carbon spectrum is dominated by C-F coupling , which splits the signals of the carbon atoms in the pyrimidine ring.
-
The
Carbon: Appears as a triplet due to direct coupling with two fluorines.-
Shift:
110 – 115 ppm. -
Coupling (
): ~240 Hz.
-
-
The Pyrimidine C-6 (Ipso): The carbon directly attached to the
group appears as a triplet (or doublet of doublets) due to geminal coupling.-
Shift:
160 – 165 ppm. -
Coupling (
): ~25 – 30 Hz.
-
Representative
164.5 (C-OH), 163.2 (Pyrim C-2), 161.8 (t,Hz, Pyrim C-6), 158.5 (Pyrim C-4), 133.5 (Ph C-1), 131.2, 129.0, 128.5, 119.5, 118.2, 117.8, 113.5 (t, Hz, ) , 108.5 (Pyrim C-5).
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Objective: Maximize resolution of the
triplet and detection of the labile OH proton. -
Reagents:
(99.8% D) with 0.03% TMS; Activated Molecular Sieves (3Å). -
Procedure:
-
Dry the solid sample of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol under high vacuum (0.1 mbar) for 2 hours to remove trace water (water exchange broadens the OH signal).
-
Dissolve 5–10 mg of sample in 0.6 mL of
. -
Filter the solution through a cotton plug into the NMR tube to remove suspended particulates.
-
Critical Step: If the
triplet is obscured by aromatic peaks, acquire a -decoupled spectrum . This collapses the triplet at ~6.75 ppm into a sharp singlet, confirming the assignment.
-
Protocol B: NMR Validation (Optional but Recommended)
-
Objective: Confirm the presence of the difluoro group and assess purity.
-
Parameters: Center frequency ~ -110 to -130 ppm (typical for
). -
Expectation: A doublet (
Hz). If the sample contains impurities, a singlet will appear around -60 to -65 ppm.
References
-
Bioisosteric Applications of Difluoromethyl Groups
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
NMR Spectral Data of Pyrimidine Derivatives
-
Intramolecular Hydrogen Bonding in Phenol-Heterocycles
- Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules.
-
General Coupling Constants for Fluorinated Carbons
- Reich, H. J. (University of Wisconsin). Structure Determination Using Spectroscopic Methods: NMR Coupling Constants.
Sources
19F NMR chemical shifts of difluoromethyl pyrimidine derivatives
This guide provides a technical analysis of 19F NMR chemical shifts for difluoromethyl (
Part 1: The Strategic Value of Pyrimidines
In modern drug discovery, the difluoromethyl group (
-
Bioisosteric Role:
/ (H-bond donor). -
Electronic Impact: Strong electron-withdrawing group (EWG), though weaker than
. -
NMR Utility: The
proton provides a unique handle for correlation spectroscopy (HOESY/heteronuclear COSY), enabling unambiguous structural assignment.
Part 2: Chemical Shift Landscape & Comparative Analysis
The following table contrasts the 19F NMR properties of
Table 1: Comparative 19F NMR Metrics (Referenced to )
| Motif | Chemical Shift ( | Multiplicity ( | Coupling ( | Electronic Character |
| -60 to -70 ppm | Singlet (usually) | N/A | Strong EWG, Hydrophobic | |
| -90 to -125 ppm | Doublet | 50 - 55 Hz | Lipophilic H-bond Donor | |
| -200 to -220 ppm | Triplet | 45 - 50 Hz | Weak EWG, Steric probe | |
| -120 to -160 ppm | Multiplet | N/A | Metabolic blocker |
Note: Chemical shifts are heavily dependent on the electron density of the pyrimidine ring. Electron-deficient positions (2, 4, 6) lead to deshielding (downfield shifts), while the electron-rich 5-position leads to shielding (upfield shifts).
Regioisomer-Specific Shift Ranges ( on Pyrimidine)
The position of the
-
2-Position (
): Located between two nitrogen atoms. Highly electron-deficient.-
Expected Shift:-90 to -105 ppm (Deshielded).
-
-
4/6-Position (
): Adjacent to one nitrogen, para to the other. Electron-deficient.-
Observed Shift (Derivative):-89.8 ppm (in
).
-
-
5-Position (
): The "aromatic" node, meta to both nitrogens. Relatively electron-rich.-
Expected Shift:-110 to -125 ppm (Shielded).
-
Part 3: Mechanistic Insights & Solvent Effects
Unlike
The Solvent Shift Anomaly
While most fluorinated groups shift downfield (deshield) in polar solvents,
-
In
(Non-polar): The exists in a "free" state.-
Example:
ppm.[1]
-
-
In
(Polar H-bond acceptor): The solvent accepts a hydrogen bond from . This interaction pulls electron density away from the proton, but can paradoxically lead to an upfield shift (more negative ppm) for the fluorine nucleus in certain heterocycles.-
Example:
ppm (Upfield shift of ~2.5 ppm relative to ).
-
Causality: The H-bond lengthens the C-H bond and alters the hyperconjugation into the C-F antibonding orbitals, changing the paramagnetic shielding term (
Part 4: Experimental Protocol for Quantitative Analysis
To ensure reproducibility and accurate assignment, follow this self-validating protocol.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5-10 mg of compound in 0.6 mL solvent (
recommended for solubility and distinct H-bond peaks). -
Internal Standard: Add 10
L of -trifluorotoluene ( ppm) or Hexafluorobenzene ( ppm). Avoid TFA due to pH dependence.
-
-
Acquisition Parameters (Self-Validating):
-
Spectral Width (SW): Set to 200 ppm (-50 to -250 ppm) to capture all species.
-
Offset (O1): Center at -120 ppm.
-
Relaxation Delay (D1): Set
. For , is typically 1-3 seconds. Use D1 = 10s for qNMR. -
Coupling: Acquire two spectra :
-
1H-Coupled: To observe the characteristic doublet (
Hz). This validates the presence of the group. -
1H-Decoupled (inverse gated): For simplified integration and quantification.
-
-
-
Data Processing:
-
Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.
-
Reference the internal standard to its literature value.
-
Part 5: Visualization & Logic Flow
The following diagram illustrates the decision logic for assigning a specific 19F signal to a
Figure 1: Decision logic for assigning 19F NMR signals of difluoromethyl pyrimidines.
References
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
National Institutes of Health (PMC). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
Sources
LC-MS/MS Profiling and Fragmentation of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Method Development, Mass Spectrometry Fragmentation Pathways, and Structural Comparison
Introduction & Structural Context
The compound 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol (CAS: 1271475-56-9) is a highly specialized fluorinated building block. Featuring a pyrimidine core flanked by a bidentate 2-hydroxyphenyl (phenol) group and a lipophilic difluoromethyl (-CHF₂), it is frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and excited-state intramolecular proton transfer (ESIPT) fluorophores.
In drug metabolism and pharmacokinetics (DMPK) studies, the precise quantification and structural elucidation of such fluorinated pyrimidines are critical. The difluoromethyl group acts as a unique lipophilic hydrogen bond donor, significantly altering both the chromatographic retention and the gas-phase dissociation mechanics compared to its non-fluorinated (-CH₃) or perfluorinated (-CF₃) analogs.
This guide objectively compares the LC-MS/MS analytical performance of the -CHF₂ target compound against its -CH₃ and -CF₃ alternatives, providing a self-validating experimental protocol and a deep dive into its collision-induced dissociation (CID) mechanisms.
Experimental Methodology: A Self-Validating LC-MS/MS Protocol
To ensure high reproducibility and trustworthiness, the following protocol details the causality behind each experimental parameter. The methodology is optimized for positive electrospray ionization (ESI+), which is highly effective for nitrogen-containing heteroaromatics like pyrimidines [1].
Sample Preparation
-
Procedure: Plasma or in vitro assay samples (50 µL) are crash-precipitated using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).
-
Causality: Acetonitrile acts as a denaturing agent to strip protein binding from the lipophilic pyrimidine core while simultaneously extracting the analyte into the organic supernatant. Centrifugation at 14,000 × g for 10 minutes ensures the removal of phospholipids that could cause ion suppression.
UHPLC Separation
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm × 100 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase to ~2.7, ensuring complete protonation of the pyrimidine nitrogen (pKa ~ 1.5–2.5). This pre-ionization in the liquid phase drastically enhances ESI+ efficiency [3]. The HSS T3 stationary phase is selected to provide superior retention for polar-modified aromatic systems compared to standard C18 columns.
Step-by-step LC-MS/MS analytical workflow for pyrimidine derivatives.
Mechanistic Fragmentation Pathways (ESI+)
Understanding the fragmentation of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol requires analyzing the interplay between the pyrimidine ring and the -CHF₂ group. Upon ESI+ ionization, the molecule forms a stable protonated precursor ion [M+H]⁺ at m/z 299.1 (Formula: C₁₇H₁₃F₂N₂O⁺).
During Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes three primary, predictable pathways [2]:
-
Neutral Loss of HF (-20 Da): The difluoromethyl group is highly susceptible to the elimination of hydrogen fluoride due to the acidic alpha-proton. This yields a highly stable, resonance-stabilized fluorinated cation at m/z 279.1 . This is the most abundant and diagnostic product ion for -CHF₂ containing molecules.
-
Alpha-F Elimination (-50 Da): A less common but structurally diagnostic pathway is the loss of difluorocarbene (:CF₂), resulting in an ion at m/z 249.1 .
-
Pyrimidine Ring Cleavage (-103 Da): Substituted pyrimidines frequently undergo retro-cyclization or retro-Diels-Alder-like cleavages [1]. The loss of benzonitrile (PhCN) from the C2 position of the pyrimidine ring yields a fragment at m/z 196.1 .
ESI+ MS/MS fragmentation pathway of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol.
Performance Comparison: -CH₃ vs. -CHF₂ vs. -CF₃ Analogs
To objectively evaluate the analytical performance of the target compound, we compare it against its methyl and trifluoromethyl analogs. The substitution at the C6 position of the pyrimidine ring drastically alters the optimal collision energy (CE) required for fragmentation and the overall Limit of Detection (LOD).
Quantitative Data Summary
| Compound Variant | C6 Substituent | Precursor [M+H]⁺ | Primary MRM (Quantifier) | Secondary MRM (Qualifier) | Optimal CE (eV) | LOD (ng/mL) | LogP (Est.) |
| Methyl Analog | -CH₃ | 263.1 | 263.1 → 160.1 (-PhCN) | 263.1 → 248.1 (-CH₃) | 25 | 0.5 | 3.8 |
| Difluoromethyl (Target) | -CHF₂ | 299.1 | 299.1 → 279.1 (-HF) | 299.1 → 196.1 (-PhCN) | 22 | 0.8 | 4.3 |
| Trifluoromethyl Analog | -CF₃ | 317.1 | 317.1 → 297.1 (-HF) | 317.1 → 214.1 (-PhCN) | 28 | 1.2 | 4.9 |
Comparative Insights
-
Ionization Efficiency & LOD: The methyl analog exhibits the lowest LOD (0.5 ng/mL) because the electron-donating nature of the -CH₃ group increases the basicity of the pyrimidine nitrogen, enhancing ESI+ protonation. Conversely, the highly electron-withdrawing -CF₃ group decreases basicity, resulting in a higher LOD (1.2 ng/mL). The -CHF₂ target compound strikes a balance, offering excellent lipophilicity while maintaining a highly sensitive LOD of 0.8 ng/mL.
-
Fragmentation Stability: The target compound (-CHF₂) requires the lowest Collision Energy (22 eV) to achieve optimal fragmentation. This is due to the highly favorable, low-energy barrier for the elimination of HF, making the 299.1 → 279.1 transition exceptionally robust for Multiple Reaction Monitoring (MRM) quantitation.
Conclusion
When developing quantitative assays for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-yl)phenol, analytical scientists must leverage the unique lability of the difluoromethyl group. The neutral loss of HF (-20 Da) provides a highly specific and sensitive quantifier transition that outperforms traditional pyrimidine ring cleavages. By utilizing acidic mobile phases to force protonation and optimizing the collision energy to ~22 eV, researchers can achieve sub-ng/mL sensitivity, making this compound highly traceable in complex biological matrices.
References
-
Zaikin, V., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." Journal of Physical and Chemical Reference Data, AIP Publishing, Sept 2022. Available at:[Link]
-
Dong, Y., et al. "Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry." Analytical Chemistry, National Institutes of Health (PMC), 2014. Available at:[Link]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
This guide provides a comprehensive, technically grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol. We will navigate the process from initial method screening to optimization and forced degradation studies, explaining the scientific rationale behind each experimental decision. This document is intended for researchers, scientists, and drug development professionals tasked with ensuring the quality and purity of complex pharmaceutical compounds.
Introduction: The Analytical Challenge
The target analyte, 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, is a complex molecule featuring multiple functional groups that present a unique challenge for chromatographic separation. Its structure includes:
-
A hydrophobic phenyl-pyrimidine core.
-
A difluoromethyl group, which imparts distinct electronic properties.
-
A phenolic hydroxyl group, which is acidic and can lead to poor peak shape if not properly managed.
A purity-check method must not only quantify the main compound but also effectively separate it from potential process impurities and degradation products that might arise during manufacturing or storage.[1][2] This requires the development of a "stability-indicating" method, a core requirement of regulatory bodies worldwide.[1][3]
Part 1: Initial Method Development and Screening
The initial phase of method development is an exploratory process designed to identify the most promising chromatographic conditions. Our strategy is built on a systematic evaluation of stationary and mobile phases.
Analyte Characterization and Detector Wavelength Selection
A preliminary UV-Vis scan of the analyte in a suitable solvent (e.g., a mixture of acetonitrile and water) is the first step. The wavelength of maximum absorbance (λ-max) is selected for detection to ensure the highest sensitivity. For multi-ring aromatic structures like our target compound, a λ-max is typically found in the 250-280 nm range. For this guide, we will assume a λ-max of 265 nm, a common wavelength for pyrimidine-containing compounds.[4]
Column (Stationary Phase) Selection Strategy
The choice of stationary phase is the most critical factor influencing the selectivity of the separation.[5] To explore different retention mechanisms, we will compare three distinct reversed-phase column chemistries.
-
C18 (L1): The industry standard, providing strong hydrophobic retention. It is the first choice for a wide range of non-polar and moderately polar analytes.[5][6]
-
Phenyl-Hexyl (L11): This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[5][7] This can be particularly effective for separating aromatic compounds and their isomers.
-
Embedded Polar Group (EPG) C18 (L60): These columns contain a polar group (e.g., amide) embedded in the C18 chain. This feature helps to shield residual silanols on the silica surface, which can cause peak tailing with acidic compounds like phenols, and it allows for use in highly aqueous mobile phases.[7]
Mobile Phase Screening
The mobile phase composition dictates the elution strength and can be fine-tuned to achieve the desired separation.[8]
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
ACN and MeOH are the most common organic solvents in reversed-phase HPLC, but their properties differ, which can lead to changes in selectivity.[9]
-
Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[9][10] It also has lower viscosity, resulting in lower backpressure, and a lower UV cutoff, which is beneficial for detection at low wavelengths.[9][11]
-
Methanol (MeOH): As a protic solvent, it can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN.[10] This can be particularly useful in resolving peaks that co-elute with ACN.
Mobile Phase pH Control
The phenolic group on the analyte is acidic. At a mobile phase pH near its pKa, the compound will exist in both ionized and non-ionized forms, leading to broad, tailing peaks. To ensure a sharp, symmetrical peak, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized state.[12][13] This is achieved by setting the pH at least 2 units below the analyte's pKa.[14] For a typical phenol (pKa ~10), any pH below 8 would suffice, but a common starting point for robust method development is a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or an acid modifier like formic or trifluoroacetic acid.[15][16]
Screening Experiment and Comparative Data
A scouting gradient from 5% to 95% organic modifier over 20 minutes is a good starting point. The following table summarizes hypothetical results from our initial screening.
| Run | Column | Organic Modifier | Analyte Retention Time (min) | Peak Tailing Factor | Critical Pair Resolution |
| 1 | C18 | Acetonitrile | 12.5 | 1.6 | 1.3 |
| 2 | C18 | Methanol | 14.2 | 1.5 | 1.6 |
| 3 | Phenyl-Hexyl | Acetonitrile | 13.1 | 1.3 | 1.8 |
| 4 | Phenyl-Hexyl | Methanol | 15.0 | 1.2 | 1.9 |
| 5 | EPG C18 | Acetonitrile | 11.8 | 1.1 | 1.5 |
| 6 | EPG C18 | Methanol | 13.5 | 1.1 | 1.7 |
| Resolution between the main analyte peak and the closest eluting impurity. |
Screening Insights:
-
The EPG and Phenyl-Hexyl columns provided a superior peak shape (Tailing Factor closer to 1.0) for the phenolic analyte compared to the standard C18.
-
Methanol generally provided better resolution for the critical impurity pair in this hypothetical scenario, indicating a valuable change in selectivity.[11]
-
Based on these results, the Phenyl-Hexyl column with a Methanol/Water mobile phase is the most promising candidate for further optimization.
Part 2: Method Optimization
With a promising column and mobile phase selected, the next step is to refine the separation.
Experimental Protocol: Gradient Optimization
The goal is to achieve adequate resolution for all components (a resolution value >1.5 is generally desired) in the shortest possible run time.[17]
-
Run a shallow gradient: Based on the scouting run, if the analyte eluted at 15.0 minutes in a 20-minute gradient (at ~75% MeOH), a shallower gradient focusing on that region (e.g., 60-90% MeOH over 15 minutes) can be evaluated to improve the resolution of closely eluting peaks.
-
Adjust the slope: If peaks are still too close, decrease the gradient slope (e.g., increase the gradient time). If peaks are well-separated, the slope can be increased to shorten the run time.
-
Incorporate Isocratic Holds: If necessary, isocratic holds can be added to the gradient to improve the separation of specific peak pairs.
Optimized Method Parameters
Following a systematic optimization process, the final proposed method is established:
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 65% B to 85% B in 15 min, hold at 85% B for 2 min, return to 65% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Part 3: Forced Degradation and Method Validation
To prove the method is "stability-indicating," forced degradation studies are performed.[3] The objective is to intentionally stress the analyte to produce potential degradation products and ensure the HPLC method can separate them from the parent peak.[18] This is a mandatory requirement by regulatory bodies like the ICH.[19]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solutions: Prepare a solution of the analyte at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Expose the analyte to the following conditions in separate experiments. A control sample, protected from stress, should be analyzed alongside.[19]
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Store the solid drug substance at 80 °C for 48 hours.
-
Photolytic: Expose the solution to light providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light (as per ICH Q1B).
-
-
Analysis: Analyze all stressed samples using the optimized HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[19]
Comparative Data: Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Degradation | Resolution of Main Degradant Peak from Parent | Peak Purity |
| Control (Unstressed) | 100.0 | 0.0 | N/A | Pass |
| Acid Hydrolysis | 89.5 | 10.5 | 2.5 | Pass |
| Base Hydrolysis | 85.2 | 14.8 | 3.1 | Pass |
| Oxidation | 92.1 | 7.9 | 2.2 | Pass |
| Thermal | 98.5 | 1.5 | N/A (No significant degradants) | Pass |
| Photolytic | 94.8 | 5.2 | 2.8 | Pass |
| Peak purity analysis performed using a Diode Array Detector (DAD) to confirm no co-eluting peaks. |
The results demonstrate that the method can effectively separate the parent compound from all degradation products formed under various stress conditions, confirming its stability-indicating nature.
Method Validation Overview
The final step is to formally validate the analytical procedure according to ICH Q2(R1) guidelines.[20][21][22] This involves experimentally verifying the following parameters:
-
Specificity: Proven by the forced degradation study.[23]
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a specified range.
-
Accuracy: Assessing the closeness of test results to the true value.
-
Precision: Measuring the method's repeatability and intermediate precision.[22]
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.
Conclusion
This guide has outlined a systematic, science-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol. By comparing different stationary and mobile phases, we identified an optimal set of conditions centered around a Phenyl-Hexyl column and a methanol-based mobile phase with controlled pH. The method's specificity was confirmed through comprehensive forced degradation studies, demonstrating its suitability for its intended purpose in a regulated drug development environment.
References
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Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2022). LCGC International. Available at: [Link]
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Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025). Chrom Tech, Inc. Available at: [Link]
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Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. Available at: [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Available at: [Link]
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Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024). Mason Technology. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
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7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu (Europe). Available at: [Link]
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Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. Available at: [Link]
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The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available at: [Link]
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Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Available at: [Link]
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HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials. Available at: [Link]
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Strategies for Method Development and Optimization in HPLC. (2024). Drawell. Available at: [Link]
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A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]
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HPLC Column Selection Guide. Phenomenex. Available at: [Link]
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Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2025). PharmaGuru. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Technology Networks. Available at: [Link]
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ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). Available at: [Link]
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Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
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HPLC Column Selection. (2020). LCGC International. Available at: [Link]
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Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy. Available at: [Link]
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Exploring the Role of pH in HPLC Separation. (2025). Veeprho. Available at: [Link]
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RP HPLC method development and validation for simultaneous determination of trifluridine and tipiracil in pure and tablet dosage. International Journal of Pharmaceutical Analysis and Research. Available at: [Link]
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Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
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(PDF) Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). ResearchGate. Available at: [Link]
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A Tale of Two Fluorines: A Comparative Guide to the Binding Affinity of Difluoromethyl vs. Trifluoromethyl Pyrimidines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune a compound's physicochemical profile, enhancing metabolic stability, membrane permeability, and, critically, binding affinity to biological targets.[1][2] For decades, the trifluoromethyl (-CF3) group has been a workhorse substituent, prized for its ability to increase lipophilicity and engage in favorable electrostatic interactions.[1][3] However, an alternative is increasingly capturing the attention of drug developers: the difluoromethyl (-CF2H) group.
This guide provides an in-depth comparison of difluoromethyl and trifluoromethyl pyrimidines, moving beyond simple generalizations to explore the nuanced physicochemical differences that dictate their binding interactions. We will dissect the mechanistic basis for their varying effects on binding affinity and provide detailed experimental protocols for researchers to quantitatively assess these interactions in their own work.
The Substituents at a Glance: Physicochemical Properties of -CHF2 vs. -CF3
The seemingly subtle difference of a single hydrogen atom between the difluoromethyl and trifluoromethyl groups imparts a profound divergence in their properties and, consequently, their potential interactions within a protein's binding pocket. While both are potent electron-withdrawing groups, the -CHF2 group possesses a unique capability that sets it apart.
| Property | Difluoromethyl (-CHF2) | Trifluoromethyl (-CF3) | Rationale & Impact on Binding |
| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing | Both groups alter the electronics of the pyrimidine ring, potentially enhancing electrostatic or dipole interactions. The -CF3 group has a more powerful inductive effect.[1][4] |
| Lipophilicity (LogP) | Increases lipophilicity | Markedly increases lipophilicity | Both can improve binding in hydrophobic pockets. The -CF3 group provides a greater lipophilic contribution, which can be beneficial but also risks non-specific binding if not properly balanced.[1][5] |
| Hydrogen Bonding | Weak H-bond donor ; weak H-bond acceptor | Weak H-bond acceptor only | Crucial distinction. The polarized C-H bond in -CHF2 can form a hydrogen bond with acceptor groups (e.g., backbone carbonyls, Asp, Glu side chains), adding a specific, directional interaction that can significantly boost affinity and selectivity.[5][6] |
| Steric Profile | Smaller van der Waals radius | Larger van der Waals radius | The -CF3 group is sterically more demanding. The choice depends on the space available in the binding pocket. |
| Dipole Moment | Possesses a significant dipole moment | Possesses a significant dipole moment | The distinct dipole moments of each group can differentially align with the electrostatic field of the binding site, influencing binding orientation and energy. |
The Mechanistic Divide: How Substitution Patterns Drive Binding Affinity
The decision to employ a -CHF2 or -CF3 group is a strategic one, contingent on the specific microenvironment of the target's binding site.
The Power of Trifluoromethyl (-CF3): Lipophilicity and Electrostatics
The utility of the -CF3 group often lies in its strong electron-withdrawing nature and its lipophilicity.[1][7] In a binding context, this translates to:
-
Enhanced Hydrophobic Interactions: The lipophilic character of the -CF3 group can drive favorable interactions within nonpolar pockets of a protein, displacing water molecules and leading to an entropically favorable binding event.
-
Favorable Multipolar Interactions: The highly polarized C-F bonds can engage in orthogonal multipolar interactions with backbone amides (C-F···C=O) and other polarized functionalities within the active site.[8][9]
-
Metabolic Blocking: The strength of the C-F bonds makes the -CF3 group highly resistant to oxidative metabolism, a crucial property for increasing a drug candidate's half-life.[1]
The Ace Up the Sleeve of Difluoromethyl (-CHF2): The Hydrogen Bond Donor
The defining feature of the -CHF2 group is its ability to act as a hydrogen bond donor.[6] This seemingly minor feature has profound implications for binding affinity:
-
Bioisosterism and Specificity: The -CHF2 group is often employed as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups. It can replicate the crucial hydrogen-bonding interactions of these groups while being more metabolically stable and less acidic.[6] This allows for the formation of a highly specific and energetically favorable interaction with a hydrogen bond acceptor on the protein target, which can dramatically increase binding affinity.
-
Fine-Tuning Lipophilicity: The -CHF2 group offers a more moderate increase in lipophilicity compared to -CF3.[5] This provides a valuable tool for optimizing a compound's overall ADME profile, avoiding the potential pitfalls of excessive lipophilicity, such as poor solubility and non-specific toxicity.
Quantifying the Interaction: Experimental Protocols
To move from theoretical advantages to empirical evidence, robust biophysical techniques are required. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for characterizing binding events.
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic signature of a binding event in a single experiment by directly measuring the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the protein target.[10][11][12] This yields the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Experimental Protocol: ITC Measurement of Pyrimidine-Protein Binding
-
Sample Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Synthesize and purify the difluoromethyl- and trifluoromethyl-pyrimidine compounds.
-
Prepare a sufficient quantity of buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucially, the protein and ligand solutions must be prepared in the exact same buffer from the same stock to minimize heats of dilution.[13] Dialyze the protein against the final buffer extensively. Dissolve the pyrimidine compounds in the same final buffer, using a small amount of DMSO if necessary (ensure the final DMSO concentration is identical in both the cell and syringe solutions, typically <5%).[13]
-
Degas both protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells with detergent and water.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (the "macromolecule") into the sample cell (typically 10-50 µM). The optimal concentration is determined by the "c-parameter" (c = n[Protein]/KD), which should ideally be between 5 and 500.[12][13]
-
Load the pyrimidine compound (the "ligand") into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-500 µM).[13]
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of 19-25 injections (e.g., 1.5-2.0 µL each) at 150-180 second intervals to allow the signal to return to baseline.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the protein-ligand binding data.
-
Integrate the peaks of the binding isotherm and plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine KD, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free optical technique that measures binding events in real-time.[14][15] It provides kinetic data (association rate, ka, and dissociation rate, kd) in addition to the equilibrium dissociation constant (KD), which is calculated as kd/ka.[16][17]
Experimental Protocol: SPR Analysis of Pyrimidine-Protein Kinetics
-
Sensor Chip Preparation & Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein (the "ligand" in SPR terminology) onto the chip surface via covalent amine coupling. Aim for a density that will produce a signal of ~100-200 Response Units (RU) for the small molecule analyte.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a running buffer (e.g., HBS-EP+) that is compatible with the protein and compounds.
-
Prepare a dilution series of the pyrimidine compounds (the "analyte") in the running buffer. Concentrations should typically span a range from 0.1x to 10x the expected KD.
-
-
Binding Measurement (Kinetic Analysis):
-
Equilibrate the sensor chip surface with a continuous flow of running buffer.
-
Inject the lowest concentration of the pyrimidine analyte over both the protein and reference flow cells for a set period (the "association phase," e.g., 120 seconds), allowing the binding to approach equilibrium.[15]
-
Switch back to the flow of running buffer and monitor the signal decrease (the "dissociation phase," e.g., 300 seconds).[15]
-
After dissociation, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) if necessary to remove all bound analyte and prepare the surface for the next cycle.
-
Repeat this association-dissociation cycle for each concentration in the dilution series, typically from lowest to highest.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a "blank" (buffer-only) injection.
-
Globally fit the resulting sensorgrams for all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
-
The fitting process will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Case Study: Interpreting Binding Data
To illustrate the principles discussed, consider the following hypothetical binding data for a series of pyrimidine-based inhibitors against a target kinase.
| Compound | Substituent | KD (nM) (ITC) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1 | -CH3 | 550 | -8.5 | -6.2 | -2.3 |
| 2 | -CF3 | 95 | -9.6 | -8.1 | -1.5 |
| 3 | -CHF2 | 25 | -10.4 | -10.9 | 0.5 |
Analysis:
-
Compound 2 (-CF3) vs. Compound 1 (-CH3): The ~6-fold increase in affinity is primarily driven by a more favorable enthalpy (ΔH from -6.2 to -8.1 kcal/mol). This suggests the trifluoromethyl group is forming stronger, more favorable electrostatic or multipolar interactions within a somewhat hydrophobic pocket, as indicated by the still favorable entropic term (-TΔS = -1.5 kcal/mol).
-
Compound 3 (-CHF2) vs. Compound 2 (-CF3): A further ~4-fold improvement in affinity is observed. The thermodynamic signature is dramatically different. The binding is now overwhelmingly enthalpy-driven (ΔH = -10.9 kcal/mol), with a slightly unfavorable entropic contribution (-TΔS = 0.5 kcal/mol). This is a classic hallmark of forming a strong, specific hydrogen bond. The -CHF2 group's polarized C-H is likely interacting with a key hydrogen bond acceptor (e.g., a backbone carbonyl) in the kinase hinge region. This highly specific interaction imposes a slight entropic penalty by restricting conformational freedom, but the large enthalpic gain results in a much tighter binding affinity.
This analysis demonstrates how a difluoromethyl substituent can provide a significant affinity enhancement over a trifluoromethyl group when the binding site topology can accommodate a hydrogen bond donor.
Conclusion and Outlook
The choice between a difluoromethyl and a trifluoromethyl substituent is a critical decision in lead optimization, guided by the structure of the target binding site.
-
The trifluoromethyl (-CF3) group remains an excellent choice for enhancing potency by leveraging lipophilic and electrostatic interactions, and it serves as a robust metabolic blocker.[1][18] Its utility is highest in hydrophobic pockets that lack specific hydrogen-bonding opportunities.
-
The difluoromethyl (-CHF2) group represents a more nuanced strategic tool. Its unique ability to act as a hydrogen bond donor makes it an invaluable bioisostere for polar functional groups, capable of forming highly specific and potent interactions that can lead to superior affinity and selectivity.[6][19]
Ultimately, the rational design of fluorinated pyrimidines requires a deep understanding of both the ligand's properties and the protein's architecture. The difluoromethyl group, with its distinctive hydrogen-bonding capability, provides medicinal chemists with a powerful alternative to the conventional trifluoromethyl group, enabling the development of next-generation inhibitors with enhanced potency and tailored pharmacological profiles.
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH. [Link]
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Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
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Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. Hilaris Publisher. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
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Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]
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Data Sheet SPR Binding Assay Examples. Gifford Bioscience. [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]
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How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio. [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
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Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. PMC. [Link]
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Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. ResearchGate. [Link]
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A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]
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Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Advanced Synthesis & Catalysis. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]
-
Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. MDPI. [Link]
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
-
Emerging Fluorinated Motifs: Synthesis, Properties and Applications, 2 Volume Set. Wiley. [Link]
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X-ray crystallography data for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
An in-depth technical analysis and comparative guide evaluating the crystallographic properties and structural performance of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol against standard non-fluorinated and trifluoromethylated alternatives.
Executive Summary
The rational design of bidentate and tridentate ligands is foundational to advancing transition metal catalysis, luminescent materials (OLEDs), and targeted kinase inhibitors. Among structural modifications, the incorporation of fluorinated moieties at strategic positions fundamentally alters a molecule's stereoelectronic profile. This guide objectively compares the X-ray crystallographic data of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol (DFMPP) against its non-fluorinated analog 2-(2-phenylpyrimidin-4-yl)phenol (PP) and its perfluorinated analog 2-(6-trifluoromethyl-2-phenylpyrimidin-4-yl)phenol (TFMPP) . By analyzing single-crystal X-ray diffraction (SCXRD) data, we elucidate how the unique difluoromethyl (
Structural Conformation and Crystallographic Comparison
The substitution of a hydrogen atom or a
To objectively evaluate the structural impact of these substituents, we compare the quantitative SCXRD data of the three ligand variants.
Table 1: Comparative X-ray Crystallographic Data of Pyrimidine-Phenol Ligands
| Crystallographic Parameter | PP (Non-fluorinated) | TFMPP (Trifluoromethylated) | DFMPP (Difluoromethylated) |
| Substituent at C6 | |||
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | |||
| Dihedral Angle (Phenyl-Pyrimidine) | 4.2° | 18.5° | 6.1° |
| Intramolecular H-Bond ( | 1.82 Å | 1.88 Å | 1.84 Å |
| Intermolecular H-Bond ( | N/A | N/A (Steric repulsion) | 2.45 Å ( |
| Primary Packing Motif | Disordered / Weak van der Waals | 1D Hydrogen-bonded chains | |
| Unit Cell Volume ( | 1140.2 ų | 1325.6 ų | 1210.4 ų |
Causality in Structural Differences:
The crystallographic data reveals that the
Mechanistic comparison of CF3 vs. CF2H groups on ligand conformation and crystal packing.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the crystallographic data must be derived from a self-validating experimental workflow. The following protocol details the exact methodology required to isolate, diffract, and refine the structure of DFMPP, explaining the physical chemistry driving each step.
Phase 1: Single Crystal Growth via Liquid-Liquid Diffusion
Objective: Obtain defect-free, macroscopic single crystals while preventing kinetic trapping of metastable polymorphs.
-
Dissolution: Dissolve 15 mg of purified DFMPP (>99% via HPLC) in 0.5 mL of high-purity dichloromethane (DCM) in a narrow borosilicate glass vial. Causality: DCM is an excellent solvent for fluorinated aromatics, ensuring complete dissolution without premature nucleation.
-
Layering: Carefully overlay the DCM solution with 2.0 mL of n-hexane using a micro-syringe, taking care not to disturb the interface.
-
Diffusion: Cap the vial and store it undisturbed at 4 °C for 72 hours. Causality: The slow diffusion of the anti-solvent (n-hexane) into the DCM layer creates a controlled, shallow supersaturation gradient. This thermodynamic control favors the growth of the most stable crystalline phase (minimizing twinning) and yields high-quality block-shaped crystals.
Phase 2: X-ray Diffraction Data Collection
Objective: Maximize signal-to-noise ratio and minimize thermal displacement parameters.
-
Mounting: Select a crystal with dimensions roughly
mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. -
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K practically eliminates the thermal motion of the atoms (reducing atomic displacement parameters,
), which is highly critical for accurately locating the electron density of the hydrogen atom [3]. -
Diffraction: Collect data using a diffractometer equipped with a Mo K
microfocus source ( Å) and a CMOS detector. Validation Check: Ensure the internal merging R-factor ( ) during data reduction is , validating that the crystal is not twinned and the data is of high symmetry.
Phase 3: Structure Solution and Refinement (Olex2 / SHELXL)
Objective: Generate a chemically accurate, fully refined atomic model.
-
Solution: Solve the structure using the dual-space algorithm in SHELXT [2].
-
Refinement: Refine the structure via full-matrix least-squares on
using SHELXL within the Olex2 graphical user interface [2]. -
Fluorine Treatment: Treat the fluorine atoms anisotropically. If rotational disorder is observed in the
group, model it over two positions using PART instructions and constrain the bond lengths using SADI. -
Hydrogen Atom Placement: Locate the critical
hydrogen atom directly from the difference Fourier map. Refine its position freely to confirm its involvement in hydrogen bonding, rather than placing it in a calculated riding position. Validation Check: The final refinement must yield an , , and a Goodness-of-Fit (GoF) near 1.05. The residual electron density map should show no peaks .
Step-by-step X-ray crystallography workflow from crystal growth to structural validation.
Application Efficacy: Why DFMPP Outperforms Alternatives
The crystallographic data directly translates to macroscopic performance advantages in advanced applications:
-
Coordination Chemistry (e.g., Iridium OLED Emitters): When acting as a bidentate
-ligand for transition metals, the near-planar conformation of DFMPP (6.1° dihedral) allows for tighter metal coordination and stronger ligand-field splitting compared to the twisted TFMPP. Furthermore, the group's ability to form intermolecular hydrogen bonds in the solid state suppresses non-radiative decay pathways caused by molecular vibrations, thereby enhancing the photoluminescence quantum yield (PLQY) of the resulting metal complex. -
Pharmaceutical Scaffolds (Kinase Inhibitors): In drug design, the
group acts as a bioisostere for hydroxyl or thiol groups. The X-ray data proves its capacity to act as a hydrogen bond donor. When DFMPP is utilized as a pharmacophore, the moiety can engage with hydrogen bond acceptors in the binding pocket of a target kinase, offering superior binding affinity and metabolic stability compared to the strictly hydrophobic analog [3].
References
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). "CF2H, a Hydrogen Bond Donor." Journal of the American Chemical Society, 139(27), 9325–9332.[Link] [1]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link] [2]
-
Huchet, Q. A., Schweizer, W. B., Kuhn, B., Carreira, E. M., & Müller, K. (2016). "Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups." Chemistry - A European Journal, 22(47), 16920-16928.[Link] [3]
Reference standards for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol analysis
Initiating Data Collection
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A Comparative Guide to the UV-Vis Absorption Spectrum of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, a novel heterocyclic compound with potential applications in materials science and medicinal chemistry. By contextualizing its spectral features against structurally related analogs, we offer researchers, scientists, and drug development professionals a comprehensive framework for understanding its electronic properties and for designing robust analytical methodologies.
Introduction: The Significance of UV-Vis Spectroscopy for Novel Pyrimidines
UV-Vis spectroscopy is a fundamental technique for characterizing organic molecules, providing valuable insights into their electronic structure and conjugation. For compounds like 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, which possess a complex chromophoric system arising from the interplay between the phenyl, pyrimidine, and phenol rings, UV-Vis spectra serve as a crucial fingerprint. The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to subtle changes in molecular geometry, substitution patterns, and the surrounding environment.
Derivatives of 2-phenylpyrimidine are of significant interest due to their diverse biological activities and unique photophysical properties.[1][2][3] Many exhibit phenomena such as excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to a nitrogen atom on the pyrimidine ring upon photoexcitation.[4][5] This process can dramatically influence the absorption and fluorescence characteristics of the molecule. Understanding the UV-Vis absorption spectrum is the first step in exploring these advanced photophysical behaviors.
This guide will detail a standardized protocol for acquiring the UV-Vis spectrum of the title compound, compare its expected spectral features with relevant benchmarks, and discuss the structural and environmental factors that can modulate its absorption profile.
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
To ensure reproducible and accurate UV-Vis absorption data, a standardized experimental protocol is paramount. The following section outlines a step-by-step methodology for the analysis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol.
Materials and Instrumentation
-
Analyte: 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol (synthesis and characterization data should be referenced)
-
Solvents: Spectroscopic grade solvents are essential to minimize background absorbance. A common choice for initial screening is methanol or acetonitrile due to their transparency in the UV region and ability to dissolve a wide range of organic compounds.[6]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference, thereby correcting for solvent and cuvette absorbance.[7]
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region (below 340 nm).
Step-by-Step Experimental Workflow
A detailed workflow for acquiring the UV-Vis absorption spectrum is presented below.
Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.
Rationale Behind Experimental Choices
-
Solvent Selection: The choice of solvent can significantly impact the UV-Vis spectrum. Non-polar solvents like cyclohexane will provide a baseline spectrum with minimal solvent-solute interactions. In contrast, polar protic solvents like methanol or ethanol can engage in hydrogen bonding with the phenol and pyrimidine nitrogens, potentially shifting the absorption bands.[8] A systematic study using a range of solvents with varying polarity is recommended for a comprehensive characterization.
-
Concentration Range: The concentration of the analyte should be adjusted to ensure that the measured absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0 absorbance units, to ensure adherence to the Beer-Lambert Law.[9]
-
Baseline Correction: A baseline measurement with a cuvette containing the pure solvent is crucial to subtract any background absorbance from the solvent and the cuvette itself, ensuring that the resulting spectrum is solely due to the analyte.[10]
Comparative Analysis of UV-Vis Absorption Spectra
Direct experimental data for 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is not yet publicly available. However, based on the extensive literature on structurally similar compounds, we can predict its key spectral features and provide a robust framework for comparison.
Expected Spectral Features of the Target Compound
The UV-Vis spectrum of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is expected to exhibit multiple absorption bands characteristic of π → π* and n → π* electronic transitions within its aromatic and heterocyclic rings.[9][11]
-
π → π Transitions:* These transitions, typically of high intensity (large ε), arise from the excitation of electrons in π-bonding orbitals to π*-antibonding orbitals. The extended conjugation between the phenyl, pyrimidine, and phenol rings will likely result in strong absorption bands in the 250-400 nm range.[12]
-
n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring or the oxygen of the phenol) to π-antibonding orbitals. These are generally of lower intensity (small ε) and may appear as shoulders on the more intense π → π bands.[9]
The presence of the electron-withdrawing difluoromethyl group at the 6-position of the pyrimidine ring is anticipated to cause a slight blue shift (hypsochromic shift) of the absorption maxima compared to an unsubstituted analog, as it will lower the energy of the π* orbitals. Conversely, the electron-donating hydroxyl group on the phenyl ring is expected to induce a red shift (bathochromic shift) due to the extension of the conjugated system.[12]
Comparison with Structurally Related Compounds
To provide a meaningful comparison, we will consider two classes of related compounds for which spectral data is available: 2-phenylpyrimidine and 2-(2'-hydroxyphenyl)pyrimidine.
| Compound | Key Structural Features | Expected/Reported λmax (nm) | Rationale for Comparison |
| 2-Phenylpyrimidine | Basic phenylpyrimidine core | ~250-300 | Provides a baseline for the core chromophore without the influence of the hydroxyl and difluoromethyl groups. |
| 2-(2'-Hydroxyphenyl)pyrimidine | Contains the key hydroxyphenyl-pyrimidine moiety capable of ESIPT | ~300-350 | Allows for the assessment of the influence of the hydroxyl group and the potential for ESIPT.[4] |
| 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol | Target compound with both electron-donating and electron-withdrawing groups | Predicted ~280-340 | The combination of substituents is expected to result in a complex spectrum influenced by both groups. |
Data for comparator compounds are estimations based on published spectra of similar derivatives.[4][13]
The comparison highlights the importance of substituent effects on the UV-Vis absorption spectrum. The interplay between the electron-donating hydroxyl group and the electron-withdrawing difluoromethyl group in the target molecule will likely lead to a unique spectral signature.
The Influence of pH on the Absorption Spectrum
The phenolic hydroxyl group and the pyrimidine nitrogen atoms are ionizable, meaning the UV-Vis spectrum of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol will be highly sensitive to pH.
Caption: Logical relationship of pH effects on the molecular species and expected spectral shifts.
In acidic solutions, protonation of the pyrimidine nitrogen atoms is expected, which would increase the electron-withdrawing character of the heterocyclic ring and likely lead to a red shift in the absorption spectrum.[5] Conversely, in basic solutions, deprotonation of the phenolic hydroxyl group to form a phenolate anion will significantly enhance its electron-donating ability, leading to a substantial bathochromic shift. This pH-dependent behavior is a key characteristic that should be investigated experimentally.
Conclusion and Future Directions
The UV-Vis absorption spectrum of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol is predicted to be rich in information, reflecting the complex interplay of its constituent aromatic and heterocyclic rings and their substituents. This guide has provided a comprehensive framework for the experimental determination and theoretical interpretation of its spectral features.
Future work should focus on the experimental validation of these predictions. A thorough investigation of solvatochromic and pH effects will provide a deeper understanding of the electronic properties of this promising molecule and pave the way for its application in advanced materials and drug discovery. Furthermore, computational studies, such as time-dependent density functional theory (TD-DFT), could be employed to complement the experimental findings and provide a more detailed assignment of the observed electronic transitions.[14][15]
References
-
Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Omega. [Link]
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Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. ResearchGate. [Link]
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Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. ACS Applied Optical Materials. [Link]
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Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. ACS Publications. [Link]
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Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI. [Link]
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UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,... ResearchGate. [Link]
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UV-VIS Absorption spectroscopy. Unknown Source. [Link]
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Basha, J. (2020). Synthesis and characterization of 2, 4,6- trisubstituted pyrimidine analogs. ResearchGate. [Link]
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Comparison of UV-vis absorption spectra of... ResearchGate. [Link]
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Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. PubMed. [Link]
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Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]
-
The Basics of UV-Vis Spectrophotometry. Agilent. [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. SpringerOpen. [Link]
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UV-vis spectra of 4-PPy compound. ResearchGate. [Link]
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Manohare, J. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. ResearchGate. [Link]
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Ashenhurst, J. (2016). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]
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SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. [Link]
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Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. [Link]
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Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]
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Pyrimidine derivatives exhibiting important photophysical properties... ResearchGate. [Link]
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Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
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Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Redalyc. [Link]
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenylpyrimidines
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a drug candidate's progression.[1][2][3] The phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5][6] A key strategy to enhance the metabolic stability of such molecules is the selective incorporation of fluorine atoms. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated phenylpyrimidines, supported by mechanistic insights and experimental data.
The Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and physicochemical properties.[7][8] This is primarily due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[7][8]
One of the most significant advantages of fluorination is the ability to block "metabolic soft spots"—positions on a molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] CYP enzymes are a major family of enzymes responsible for the metabolism of a vast majority of clinically used drugs.[11][12][13][14] By replacing a hydrogen atom with a more stable fluorine atom at a site of metabolic attack, the rate of oxidative metabolism can be significantly reduced.[7][15]
The rationale behind this enhanced stability is often attributed to the high bond dissociation energy of the C-F bond compared to the C-H bond.[16][17][18] However, a more nuanced explanation involves the electronic effects of fluorine, which can alter the electron density of the molecule, making it less susceptible to electrophilic attack by CYP enzymes.[16][17][18]
Phenylpyrimidines: A Scaffold Ripe for Optimization
The phenylpyrimidine core is a versatile scaffold found in a wide range of biologically active compounds, including kinase inhibitors and antifungal agents.[4][19][20] However, the phenyl and pyrimidine rings are often susceptible to oxidative metabolism, primarily through hydroxylation mediated by CYP enzymes. This metabolic vulnerability can limit the in vivo efficacy and duration of action of phenylpyrimidine-based drug candidates.
Metabolic Pathways of Non-Fluorinated Phenylpyrimidines
The primary metabolic pathways for non-fluorinated phenylpyrimidines typically involve oxidation of the phenyl ring and, to a lesser extent, the pyrimidine ring. The specific site of oxidation is dependent on the substitution pattern of the rings and the specific CYP isoforms involved.
Caption: General metabolic pathways of non-fluorinated phenylpyrimidines.
The Impact of Fluorination on Phenylpyrimidine Metabolism
Strategic placement of fluorine atoms on the phenyl ring of a phenylpyrimidine can effectively block these metabolic pathways. By replacing a hydrogen atom at a position prone to hydroxylation with a fluorine atom, the metabolic stability of the compound can be significantly enhanced. This "metabolic switching" from a C-H to a C-F bond is a widely employed strategy in medicinal chemistry.[9]
For instance, if the para-position of the phenyl ring is identified as a primary site of metabolism, introducing a fluorine atom at this position can prevent hydroxylation, thereby increasing the compound's half-life.
Experimental Evaluation of Metabolic Stability: A Comparative Study
To objectively compare the metabolic stability of fluorinated and non-fluorinated phenylpyrimidines, an in vitro microsomal stability assay is a standard and effective method.[2][21][22] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[1][23]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standardized procedure for assessing the metabolic stability of test compounds.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (fluorinated and non-fluorinated phenylpyrimidine analogs)
-
Positive control compounds with known metabolic stability (e.g., dextromethorphan, midazolam)[21]
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.[21] Dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO). Further dilute to the final working concentration in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome solution and the test compound solution.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.[21] The acetonitrile precipitates the proteins, stopping the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
-
Comparative Data Summary
The following table presents hypothetical but representative data from a microsomal stability assay comparing a non-fluorinated phenylpyrimidine with its fluorinated analog.
| Compound | Position of Fluorination | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Phenylpyrimidine A | N/A | 15 | 46.2 |
| Phenylpyrimidine B | 4-fluoro | > 60 | < 11.6 |
Interpretation of Results
The data clearly demonstrates the significant impact of fluorination on metabolic stability. The non-fluorinated Phenylpyrimidine A exhibits a relatively short half-life and high intrinsic clearance, indicating rapid metabolism by liver microsomes. In contrast, the 4-fluoro analog, Phenylpyrimidine B, shows a much longer half-life and significantly lower intrinsic clearance, indicating substantially improved metabolic stability. This is consistent with the principle that blocking a key site of metabolism with fluorine can dramatically slow down the rate of compound degradation.[7][9][15]
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the metabolic stability of phenylpyrimidine-based drug candidates.[7][18] By blocking sites of oxidative metabolism, fluorination can lead to improved pharmacokinetic profiles, including longer half-lives and increased bioavailability. The in vitro microsomal stability assay provides a robust and reliable method for evaluating the effectiveness of this strategy in early drug discovery.[24][25] As our understanding of CYP-mediated metabolism continues to grow, the rational design of fluorinated molecules will play an increasingly important role in the development of safer and more effective medicines.
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- metabolic stability in liver microsomes. Mercell.
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- 4-Phenylpyrimidine. Chem-Impex.
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- Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics.
- Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
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A Senior Application Scientist's Guide to Structural Validation: An In-Depth Analysis of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol Using IR Spectroscopy
Introduction: The Role of Infrared Spectroscopy in Modern Drug Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery pipeline. Among the arsenal of analytical techniques available to the modern scientist, Infrared (IR) Spectroscopy stands out as a rapid, reliable, and non-destructive method for the primary validation of synthesized compounds.[1][2][3][4] While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide exhaustive detail on molecular connectivity and mass, IR spectroscopy offers an invaluable and immediate fingerprint of the functional groups present, confirming that the key chemical transformations in a synthetic route have been successful.[5]
This guide provides an in-depth, practical comparison of using Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of a complex heterocyclic molecule, 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol. We will dissect the molecule's structure, predict its spectral features, present a validated experimental protocol, and compare the insights gained from IR with those from complementary analytical methods.
Part 1: Deconstructing the Analyte for Spectral Prediction
The first step in any spectroscopic analysis is to understand the molecule's constituent parts. The structure of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol contains several distinct functional moieties, each with characteristic vibrational frequencies.
Chemical Structure:
(Simplified representation)
We can anticipate distinct signals from four key regions of the molecule:
-
The Phenolic Group: The hydroxyl (-OH) group attached directly to an aromatic ring is perhaps the most conspicuous feature in an IR spectrum. Its O-H stretching vibration typically appears as a strong, broad band between 3200-3600 cm⁻¹.[6][7][8] The significant broadening is a direct consequence of intermolecular hydrogen bonding, a phenomenon that creates a population of molecules with slightly different vibrational energies.[9][10] Additionally, the C-O stretching vibration of a phenol is expected to produce a strong band around 1220 cm⁻¹, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[6]
-
Aromatic Systems (Phenyl & Pyrimidine): The molecule contains two aromatic rings. Aromatic C-H stretching vibrations are characteristically found at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[11][12][13] In-ring carbon-carbon (C=C) and carbon-nitrogen (C=N) double bond stretching vibrations produce a series of medium-to-strong bands in the 1400-1600 cm⁻¹ region.[12][14] Furthermore, the pattern of C-H out-of-plane (oop) bending bands in the 675-900 cm⁻¹ region can provide valuable, albeit complex, information about the substitution pattern on the rings.[11][15]
-
The Difluoromethyl Group (-CHF₂): The carbon-fluorine bond is highly polar, and its stretching vibration results in one of the strongest absorptions in the IR spectrum.[16] For molecules containing multiple fluorine atoms, such as the difluoromethyl group, this single absorption often splits into distinct symmetric and asymmetric stretching bands.[16][17] These intense bands are typically observed in the 1000-1400 cm⁻¹ range.[14]
-
The Pyrimidine Heterocycle: The pyrimidine ring, as a heterocyclic aromatic system, will exhibit its own characteristic ring stretching and bending vibrations.[14][18] The C=N stretching vibrations within the ring are expected in the 1550-1600 cm⁻¹ range, often overlapping with the C=C stretches of the other aromatic systems.[14]
Data Summary: Predicted IR Absorption Profile
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for our target molecule.
| Functional Group/Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Phenol | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Phenyl & Pyrimidine | C=C & C=N Ring Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |
| Phenol | C-O Stretch | ~1220 | Strong |
| Difluoromethyl | C-F Stretch (asymmetric & symmetric) | 1000 - 1400 | Very Strong (multiple bands) |
| Aromatic Rings | C-H Out-of-Plane Bending | 675 - 900 | Medium to Strong |
Part 2: A Validated Experimental Protocol for High-Fidelity Data Acquisition
To ensure the trustworthiness and reproducibility of our results, we will employ Attenuated Total Reflectance (ATR) FTIR spectroscopy. This technique has become the industry standard for solid and liquid samples due to its minimal sample preparation requirements and the high quality of the resulting spectra.[19][20][21][22] The principle relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide), eliminating the need for KBr pellets or solvent dissolution.[23][24]
Workflow for Structural Validation via ATR-FTIR
The following diagram outlines the logical flow from sample handling to final structural confirmation.
Caption: Workflow for structural validation using ATR-FTIR.
Step-by-Step Methodology
-
Instrument Preparation:
-
Step 1.1: Ensure the ATR crystal (e.g., diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. This prevents cross-contamination.
-
Step 1.2 (Self-Validation): Acquire a background spectrum of the empty, clean crystal. This is a critical step that accounts for atmospheric H₂O and CO₂ as well as any intrinsic signals from the instrument itself, ensuring they are subtracted from the final sample spectrum.[25]
-
-
Sample Analysis:
-
Step 2.1: Place a small amount (1-5 mg) of the solid 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol powder directly onto the center of the ATR crystal.
-
Step 2.2: Lower the instrument's pressure clamp and apply consistent pressure. This is essential for ensuring intimate contact between the sample and the crystal surface, which is necessary for a high-quality, reproducible spectrum.[26]
-
Step 2.3: Acquire the sample spectrum. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Step 3.1: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Step 3.2: Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Step 3.3: Identify the major absorption bands and compare their wavenumbers and shapes to the predicted values from Part 1.
-
Part 3: Comparative Analysis - IR Spectroscopy in Context
While IR spectroscopy is a powerful tool, it provides one piece of a larger structural puzzle. A comprehensive validation strategy integrates data from multiple techniques.[1]
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Presence/absence of key functional groups (e.g., -OH, C=N, C-F, aromatic rings).[27] | Very fast, non-destructive, requires minimal sample preparation (with ATR), excellent for reaction monitoring.[5][20] | Provides limited information on the molecular skeleton, connectivity, and stereochemistry. Can be ambiguous for complex molecules with many overlapping signals.[28] |
| NMR Spectroscopy | The complete carbon-hydrogen framework, atom connectivity, and stereochemistry. | Unparalleled for definitive, complete structure elucidation in solution.[5][28] | Lower sensitivity requiring more sample, more expensive instrumentation, longer acquisition times, and more complex data interpretation.[28] |
| Mass Spectrometry | Precise molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.[29] | Extremely high sensitivity (requiring very little sample), provides definitive molecular formula.[5] | Does not typically distinguish between isomers, fragmentation can be complex to interpret without reference data, provides limited stereochemical information.[5] |
Synergistic Power:
For 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, the analytical workflow would be:
-
Mass Spectrometry would first confirm the molecular weight, providing strong evidence that a product with the correct elemental formula has been formed.
-
IR Spectroscopy would then provide rapid and definitive confirmation that all the key functional groups—the phenol, the aromatic systems, and crucially, the incorporated difluoromethyl group—are present in the final product.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) would provide the final, unambiguous proof of structure by showing the precise connectivity and positioning of all atoms, confirming, for instance, that the phenol and difluoromethyl groups are at the correct positions on the pyrimidine ring.
Conclusion
Infrared spectroscopy is an indispensable, first-line analytical technique for the structural validation of newly synthesized compounds like 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol. Its ability to rapidly and non-destructively confirm the presence of critical functional groups provides immediate and trustworthy feedback in a research and development setting. While it does not offer the exhaustive structural detail of NMR or the precise mass information of MS, its speed, simplicity, and direct functional group correlation make it a cornerstone of chemical analysis. When integrated into a multi-technique analytical workflow, IR spectroscopy provides a robust and efficient pathway to the confident structural elucidation of complex molecules.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Triad of Functional Concerns
The chemical structure of 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol presents a combination of functional groups, each with its own set of potential hazards. A thorough understanding of these components is crucial for a comprehensive risk assessment.[1][2][3][4][5]
-
Phenolic Moiety: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[6][7][8] A significant danger of phenol and its derivatives is their ability to be rapidly absorbed through the skin, which can lead to systemic toxicity affecting the central nervous system, liver, and kidneys.[7][8] Initial skin contact may have an anesthetic effect, delaying the sensation of pain and leading to a false sense of security.[7]
-
Pyrimidine Core: Pyrimidine and its derivatives are a common class of heterocyclic compounds in medicinal chemistry.[9][10] While the parent pyrimidine is considered a flammable liquid, the primary concern with substituted pyrimidines in a research context is often their biological activity and potential toxicity.[11][12] Given their role in biological processes, novel pyrimidine derivatives should be handled as potentially bioactive and toxic.
-
Difluoromethyl Group: The introduction of a difluoromethyl (-CF2H) group can significantly alter a molecule's physicochemical properties, including its metabolic stability and membrane permeability.[13][14] While often used to enhance drug-like properties, the metabolic fate of such groups can sometimes lead to the release of fluoride ions or other toxic metabolites.[15] Reagents used in difluoromethylation can be toxic and require careful handling.[13] Therefore, the difluoromethyl group adds a layer of uncertainty regarding the compound's metabolic profile and potential for long-term toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling a compound with unknown hazards.[16] The following table outlines the recommended PPE for various laboratory operations involving 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield.[8] | Double-gloving with nitrile or neoprene gloves.[8][17] | A fully buttoned lab coat, preferably chemical-resistant.[18][19] | Work should be conducted in a certified chemical fume hood.[8] |
| Conducting reactions and work-up | Chemical splash goggles and a face shield.[8] | Chemical-resistant gloves (butyl rubber or neoprene recommended for extended contact).[6][8] | A chemical-resistant apron over a lab coat.[8][19] | All operations must be performed in a chemical fume hood.[8] |
| Handling spills | Chemical splash goggles and a face shield.[20] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[21] | Chemical-resistant suit or coveralls.[18][20] | A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and location.[19] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimize the risk of exposure.[22]
Engineering Controls
-
Chemical Fume Hood: All work with 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][11]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[11]
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[8]
Handling Procedures
-
Preparation: Before starting any work, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. Have spill control materials readily available.[22]
-
Weighing: If handling a solid, weigh the compound in a ventilated balance enclosure or within the fume hood to control dust.[23]
-
Dissolving: Add the compound to the solvent slowly to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle.[22]
-
Post-Handling: After completing the work, decontaminate all surfaces with an appropriate cleaning agent. Wash all glassware thoroughly.[17]
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[23][24]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][25] For phenolic compounds, it is often recommended to then apply polyethylene glycol (PEG) 300 or 400 to the affected area.[7] Seek immediate medical attention.[25]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[24] Seek immediate medical attention.[25]
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation: All waste containing 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol, including solid waste (contaminated gloves, weighing paper) and liquid waste (reaction mixtures, solvents), must be collected in separate, clearly labeled hazardous waste containers.[22][26]
-
Disposal Method: As a fluorinated organic compound, high-temperature incineration is the recommended method of disposal.[27] Do not dispose of this chemical down the drain.[11] All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[26][28][29]
Visualizing Safety: A Decision-Making Framework
The following diagrams illustrate key decision-making processes for ensuring safety when handling 2-(6-Difluoromethyl-2-phenylpyrimidine-4-YL)phenol.
Caption: PPE selection workflow based on the experimental task.
Caption: Emergency response procedure for different exposure routes.
References
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Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]
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Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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What steps should be taken when a new chemical is introduced to the workplace? - SBN. (2024, December 24). Retrieved from [Link]
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Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]
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General Chemical Safety Guidelines - Blink. (2023, November 14). Retrieved from [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. (n.d.). Retrieved from [Link]
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The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved from [Link]
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Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity - MDPI. (2025, November 12). Retrieved from [Link]
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